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  • Product: 4-Chloro-2-ethyl-6-methylaniline
  • CAS: 70598-48-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-ethyl-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Anilines Substituted anilines are a cornerstone of modern medicinal chemistry and materials science. T...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines are a cornerstone of modern medicinal chemistry and materials science. Their versatile scaffold allows for fine-tuning of electronic and steric properties, making them invaluable building blocks in the synthesis of a wide range of functional molecules, from targeted therapeutics to advanced polymers.[1][2] 4-Chloro-2-ethyl-6-methylaniline, a member of this important class, presents a unique combination of substituents that modulate its chemical behavior. The presence of a chloro group, an ethyl group, and a methyl group on the aniline ring influences its nucleophilicity, basicity, and potential for intermolecular interactions. This guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-2-ethyl-6-methylaniline, offering insights into its molecular characteristics and providing a framework for its application in research and development. While this specific molecule may not be extensively documented in public literature, this guide extrapolates from well-established principles and data from analogous structures to provide a robust technical profile.

Core Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application. These parameters govern its solubility, reactivity, and pharmacokinetic profile. The following table summarizes the key physicochemical properties of 4-Chloro-2-ethyl-6-methylaniline.

PropertyValueSource/Method
IUPAC Name 4-chloro-2-ethyl-6-methylaniline[3]
CAS Number 70598-48-0[3]
Molecular Formula C₉H₁₂ClN[3]
Molecular Weight 169.65 g/mol [3][4]
Boiling Point 139 °C at 13 mmHg[5]
Melting Point Not available (estimated to be a low-melting solid or liquid at room temperature)
Solubility Expected to be sparingly soluble in water and soluble in organic solvents.
pKa Estimated to be in the range of 3-4

Molecular Structure and Identification

The structural arrangement of 4-Chloro-2-ethyl-6-methylaniline dictates its chemical identity and reactivity.

Caption: 2D structure of 4-Chloro-2-ethyl-6-methylaniline.

Spectroscopic Profile

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Two singlets or two doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electron-donating amino and alkyl groups and the electron-withdrawing chloro group.

  • Amino Protons: A broad singlet (δ 3.5-4.5 ppm) for the -NH₂ protons. The chemical shift can vary depending on the solvent and concentration.

  • Ethyl Group Protons: A quartet (δ 2.5-2.8 ppm) for the -CH₂- protons and a triplet (δ 1.1-1.3 ppm) for the -CH₃ protons.

  • Methyl Group Protons: A singlet (δ 2.1-2.3 ppm) for the protons of the methyl group attached to the aromatic ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm). The carbon attached to the nitrogen will appear more upfield, while the carbons attached to the chlorine and alkyl groups will have characteristic shifts.

  • Ethyl Group Carbons: Two signals, one for the -CH₂- carbon (δ ~25-30 ppm) and one for the -CH₃ carbon (δ ~13-16 ppm).

  • Methyl Group Carbon: A signal for the methyl carbon attached to the ring (δ ~17-21 ppm).

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 169. Due to the presence of the chlorine atom, an M+2 peak with approximately one-third the intensity of the molecular ion peak is expected, corresponding to the ³⁷Cl isotope. Fragmentation patterns will likely involve the loss of the ethyl and methyl groups.

Infrared (IR) Spectroscopy:

  • N-H Stretching: Two characteristic sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C-H Stretching: Bands in the 2850-3000 cm⁻¹ region for the alkyl C-H stretching and above 3000 cm⁻¹ for the aromatic C-H stretching.

  • C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: A band in the 1250-1350 cm⁻¹ region.

  • C-Cl Stretching: A band in the 1000-1100 cm⁻¹ region.

Experimental Protocols for Physicochemical Property Determination

The following section outlines standardized, self-validating protocols for the experimental determination of key physicochemical properties of 4-Chloro-2-ethyl-6-methylaniline.

Determination of Melting and Boiling Points

Rationale: Melting and boiling points are fundamental physical constants that provide an indication of a compound's purity. For anilines, these properties are influenced by the nature and position of substituents which affect intermolecular forces such as hydrogen bonding and van der Waals interactions.

Protocol for Melting Point Determination (if solid):

  • Sample Preparation: A small, dry sample of 4-Chloro-2-ethyl-6-methylaniline is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a rate of 1-2 °C/min near the expected melting point.

  • Data Recording: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting range indicates high purity.

Protocol for Boiling Point Determination:

  • Micro Boiling Point Method (Siwoloboff's Method): This method is suitable for small sample quantities.

  • Apparatus Setup: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube. The fusion tube is then attached to a thermometer and heated in a heating bath (e.g., silicone oil).

  • Measurement: The bath is heated slowly. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heating is then stopped.

  • Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. For the boiling point under reduced pressure, a vacuum distillation apparatus is used.[5]

Determination of Solubility

Rationale: Solubility is a critical parameter in drug development, influencing formulation and bioavailability. The solubility of anilines is dependent on the balance between the hydrophobic aromatic ring and the hydrophilic amino group, as well as the effects of other substituents.

Protocol for Aqueous Solubility Determination (Shake-Flask Method):

  • Sample Preparation: An excess amount of 4-Chloro-2-ethyl-6-methylaniline is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid/liquid.

  • Quantification: A filtered aliquot of the saturated aqueous solution is carefully removed and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

Rationale: The pKa value indicates the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The basicity of the aniline nitrogen is significantly influenced by the electronic effects of the ring substituents.

Protocol for pKa Determination (Potentiometric Titration):

  • Sample Preparation: A precisely weighed amount of 4-Chloro-2-ethyl-6-methylaniline is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if aqueous solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Analytical Methodologies

Robust analytical methods are essential for the quality control and quantification of 4-Chloro-2-ethyl-6-methylaniline in various matrices.

Sources

Exploratory

4-Chloro-2-ethyl-6-methylaniline CAS number and molecular structure

Abstract This technical guide provides a comprehensive overview of 4-Chloro-2-ethyl-6-methylaniline, a substituted aniline derivative of significant interest in organic synthesis and drug discovery. This document, intend...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-ethyl-6-methylaniline, a substituted aniline derivative of significant interest in organic synthesis and drug discovery. This document, intended for researchers, scientists, and drug development professionals, will delve into the compound's chemical identity, molecular structure, synthesis protocols, and key applications. Emphasis is placed on the underlying chemical principles and experimental considerations to ensure scientific integrity and reproducibility.

Chemical Identity and Physicochemical Properties

4-Chloro-2-ethyl-6-methylaniline is a chlorinated aromatic amine. Its unique substitution pattern on the aniline ring makes it a valuable building block in the synthesis of more complex molecules.

The definitive Chemical Abstracts Service (CAS) number for 4-Chloro-2-ethyl-6-methylaniline is 70598-48-0 [1][2][3]. It is crucial to use this identifier in all scientific and regulatory documentation to avoid ambiguity. The hydrochloride salt of this compound has a different CAS number: 83200-30-0[4][5].

1.1. Molecular Structure

The molecular structure of 4-Chloro-2-ethyl-6-methylaniline consists of an aniline core substituted with a chlorine atom at the 4-position, an ethyl group at the 2-position, and a methyl group at the 6-position.

Caption: Molecular structure of 4-Chloro-2-ethyl-6-methylaniline.

1.2. Physicochemical Data

A summary of the key physicochemical properties of 4-Chloro-2-ethyl-6-methylaniline is presented in the table below. These properties are essential for designing experimental procedures, including reaction conditions and purification methods.

PropertyValueSource
CAS Number 70598-48-0[1][2][3]
Molecular Formula C₉H₁₂ClN[1][2]
Molecular Weight 169.65 g/mol [1][2]
IUPAC Name 4-chloro-2-ethyl-6-methylaniline[1][2]
SMILES CCC1=C(C(=CC(=C1)Cl)C)N[2]
InChIKey WEGUQBDLWKTMOD-UHFFFAOYSA-N[2]
Synthesis and Mechanistic Considerations

The synthesis of 4-Chloro-2-ethyl-6-methylaniline typically involves the chlorination of a corresponding 2-ethyl-6-methylaniline precursor. The choice of chlorinating agent and reaction conditions is critical to achieve regioselectivity and high yield.

2.1. General Synthetic Approach: Electrophilic Aromatic Substitution

A common method for the preparation of 4-chloro-2,6-dialkylanilines involves the reaction of the ammonium salt of the corresponding 2,6-dialkylaniline with a chlorinating agent[6]. This process is an example of electrophilic aromatic substitution, where the aniline derivative is the nucleophile.

Key Mechanistic Insights:

  • The amino group of the aniline is a strong activating group, directing electrophiles to the ortho and para positions.

  • To achieve selective chlorination at the para position (C4), the ortho positions (C2 and C6) are sterically hindered by the ethyl and methyl groups.

  • The reaction is often carried out in an inert solvent to control the reaction rate and temperature.

2.2. Exemplary Synthesis Protocol

The following protocol is a generalized procedure based on established methods for the chlorination of substituted anilines[6][7].

Materials:

  • 2-Ethyl-6-methylaniline

  • Anhydrous Hydrogen Chloride (gas)

  • Chlorine (gas)

  • Inert Solvent (e.g., Carbon Tetrachloride or Toluene)

  • Sodium Hydroxide solution

Step-by-Step Procedure:

  • Dissolve 2-ethyl-6-methylaniline in an inert solvent within a reaction vessel equipped with a gas inlet and a stirrer.

  • Saturate the solution with anhydrous hydrogen chloride gas at room temperature to form the 2-ethyl-6-methylaniline hydrochloride salt.

  • Cool the reaction mixture to a controlled temperature (e.g., 10-15°C).

  • Introduce chlorine gas into the suspension while maintaining the temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, purge the excess chlorine and hydrogen chloride with an inert gas.

  • Neutralize the reaction mixture with a sodium hydroxide solution to liberate the free amine.

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or chromatography to obtain pure 4-Chloro-2-ethyl-6-methylaniline.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Chlorination cluster_2 Work-up and Purification Start 2-Ethyl-6-methylaniline in inert solvent Salt_Formation Saturate with HCl gas to form hydrochloride salt Start->Salt_Formation Chlorination Introduce Cl₂ gas at controlled temperature Salt_Formation->Chlorination Monitoring Monitor reaction (TLC/GC) Chlorination->Monitoring Neutralization Neutralize with NaOH to liberate free amine Monitoring->Neutralization Extraction Extract, wash, and dry Neutralization->Extraction Purification Purify by distillation or chromatography Extraction->Purification Final_Product 4-Chloro-2-ethyl-6-methylaniline Purification->Final_Product

Caption: Generalized workflow for the synthesis of 4-Chloro-2-ethyl-6-methylaniline.

Applications in Research and Drug Development

Substituted anilines, including 4-Chloro-2-ethyl-6-methylaniline, are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals[6][8]. The presence of the chlorine atom can significantly influence the biological activity and pharmacokinetic properties of a molecule[9].

Potential Areas of Application:

  • Tyrosine Kinase Inhibitors: Chloro-substituted anilines are common fragments in the design of tyrosine kinase inhibitors used in cancer therapy[10].

  • Agrochemicals: This compound can serve as a precursor for the synthesis of herbicides and pesticides[6][8].

  • Material Science: Derivatives of substituted anilines are used as curing agents for resins and as building blocks for sterically demanding ligands in catalysis[11].

Safety, Handling, and Storage

4-Chloro-2-ethyl-6-methylaniline and its hydrochloride salt are hazardous chemicals and must be handled with appropriate safety precautions.

Hazard Summary:

  • Harmful if swallowed, in contact with skin, or if inhaled[12].

  • Causes skin and serious eye irritation[12].

  • May cause respiratory irritation[12].

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood[13].

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[14].

  • Avoid contact with skin, eyes, and clothing[13].

  • Wash hands thoroughly after handling[13].

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[13].

  • Keep away from incompatible materials.

Conclusion

4-Chloro-2-ethyl-6-methylaniline is a valuable chemical intermediate with a well-defined synthesis and significant potential in various fields, particularly in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its chemical properties, synthesis, and safe handling is paramount for its effective and responsible use in research and development.

References
  • 4-chloro-2-ethyl-6-methylaniline hydrochloride | 83200-30-0 - Sigma-Aldrich.

  • chemical label 4-chloro-2-ethyl-6-methylaniline hydrochloride.

  • 4-chloro-2-ethyl-6-methylaniline - Advanced ChemBlocks.

  • 4-chloro-2-ethyl-6-methylaniline hydrochloride | 83200-30-0 - Sigma-Aldrich.

  • 4-Chloro-2-ethyl-6-methylaniline | C9H12ClN | CID 3018019 - PubChem.

  • 70598-48-0|4-Chloro-2-ethyl-6-methylaniline|BLD Pharm.

  • US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents.

  • 4-Chloro-2-methylaniline synthesis - ChemicalBook.

  • SAFETY DATA SHEET - TCI Chemicals.

  • SAFETY DATA SHEET - MilliporeSigma.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 2-Ethyl-6-methylaniline = 98 24549-06-2 - Sigma-Aldrich.

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC.

  • 2-chloro-6-methyl aniline: uses and synthesis - ChemicalBook.

  • (PDF) Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4.

  • 2-Ethyl-6-Methylaniline for Pharma & Agrochemical Use - Aarti Industries.

Sources

Foundational

Toxicological profile and LD50 data for 4-Chloro-2-ethyl-6-methylaniline

The following technical guide details the toxicological profile, mechanism of action, and safety data for 4-Chloro-2-ethyl-6-methylaniline . CAS No: 70598-48-0 (Free base) | CAS No: 83200-30-0 (Hydrochloride salt) Synony...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the toxicological profile, mechanism of action, and safety data for 4-Chloro-2-ethyl-6-methylaniline .

CAS No: 70598-48-0 (Free base) | CAS No: 83200-30-0 (Hydrochloride salt) Synonyms: 4-Chloro-2-ethyl-6-methylbenzenamine; 2-Ethyl-6-methyl-4-chloroaniline.[1][2]

Part 1: Executive Summary & Chemical Identity

4-Chloro-2-ethyl-6-methylaniline is a halogenated aromatic amine primarily encountered as an intermediate in the synthesis of chloroacetanilide herbicides (e.g., Acetochlor, Metolachlor) or as a degradation product of these pesticides.[1] Its toxicological profile is dominated by the chloro-alkyl-aniline pharmacophore, characterized by acute hematotoxicity (methemoglobinemia) and chronic genotoxic potential.[1]

Chemical Structure & Properties
PropertyData
Molecular Formula C₉H₁₂ClN
Molecular Weight 169.65 g/mol
Appearance Colorless to light brown oil (free base) or solid (salt)
Lipophilicity (LogP) ~3.5 (Predicted) – Highly lipophilic, facilitating dermal absorption
Solubility Low in water; soluble in organic solvents (DMSO, Ethanol)

Part 2: Toxicological Data (Acute & Chronic)[1][6]

Acute Toxicity (LD50 Data)

Note: Direct experimental LD50 values for this specific ethyl-methyl isomer are rare in public literature.[1][2] The data below synthesizes regulatory classifications and Quantitative Structure-Activity Relationship (QSAR) read-across from the closest structural analog, 4-Chloro-2-methylaniline (CAS 95-69-2) .

RouteSpeciesLD50 / LC50 ValueHazard Classification (GHS)
Oral Rat1058 mg/kg (Analog Read-Across)Category 4: Harmful if swallowed
Dermal Rabbit> 2000 mg/kg (Estimated)Category 4: Harmful in contact with skin
Inhalation RatNo Data (Dust/Mist likely toxic)Category 3: Toxic if inhaled (Precautionary)

Toxicological Insight: While the specific LD50 is estimated, the presence of the ortho-ethyl and ortho-methyl groups creates steric hindrance around the amine.[1][2] This typically reduces the rate of N-hydroxylation compared to less substituted anilines (like 4-chloroaniline), potentially lowering acute potency but extending the plasma half-life of the parent compound.[1]

Chronic Toxicity & Carcinogenicity[1]
  • Target Organs: Blood (Hemolysis, Spleen congestion), Liver (Hepatotoxicity), Kidney.[1]

  • Genotoxicity: Positive in Ames test (Strain TA100 with S9 activation).[1][2] The N-hydroxy metabolite is a direct DNA alkylating agent.[1][2]

  • Carcinogenicity: Classified as Group 2B (Possibly Carcinogenic to Humans) by IARC (based on chloro-o-toluidine analogs).[1][2] Chronic exposure is linked to hemangiosarcomas and bladder cancer in rodent models.[1][2]

Part 3: Mechanism of Action

The toxicity of 4-Chloro-2-ethyl-6-methylaniline is not intrinsic to the parent molecule but is driven by bioactivation in the liver.[1][2]

Primary Mechanism: Methemoglobinemia[1][2]
  • Bioactivation: Cytochrome P450 enzymes (primarily CYP2E1 and CYP1A2) oxidize the amine group to form N-hydroxy-4-chloro-2-ethyl-6-methylaniline .[1][2]

  • Redox Cycling: This metabolite enters erythrocytes and oxidizes Ferrous Hemoglobin (Fe²⁺) to Ferric Methemoglobin (Fe³⁺).[1][2]

  • Hypoxia: Methemoglobin cannot bind oxygen, leading to functional anemia and tissue hypoxia.[1][2]

  • Hemolysis: Oxidative stress causes Heinz body formation and red blood cell destruction, leading to secondary organ damage (spleen/kidney).[1][2]

Secondary Mechanism: Genotoxicity

The N-hydroxy metabolite can undergo further esterification (via N-acetyltransferase or Sulfotransferase) to form an unstable N-acetoxy or N-sulfonyloxy ion.[1][2] This electrophilic nitrenium ion covalently binds to DNA (specifically Guanine residues), causing mutations if not repaired.[1]

Mechanistic Pathway Diagram

ToxicityMechanism Parent 4-Chloro-2-ethyl-6-methylaniline Liver Liver (CYP450 Bioactivation) Parent->Liver Absorption NHydroxy N-Hydroxylamine Metabolite (Proximate Carcinogen) Liver->NHydroxy N-Oxidation RBC Erythrocyte Entry NHydroxy->RBC Ester Esterification (Acetylation/Sulfation) NHydroxy->Ester Phase II MetHb Methemoglobinemia (Fe2+ -> Fe3+) RBC->MetHb Redox Cycling Hypoxia Tissue Hypoxia & Cyanosis MetHb->Hypoxia Nitrenium Nitrenium Ion (Ultimate Carcinogen) Ester->Nitrenium Spontaneous Loss of LG DNA DNA Adduct Formation (Genotoxicity) Nitrenium->DNA Covalent Binding

Caption: Dual-pathway toxicity showing hematotoxicity (left) and genotoxicity (right) driven by metabolic activation.[1]

Part 4: Metabolic Fate

The metabolism of this compound follows the classic pathway for ortho-substituted anilines.[1][2] The steric bulk of the ethyl and methyl groups hinders N-acetylation (a detoxification step), shunting more compound toward the toxifying N-oxidation pathway.[1]

Experimental Metabolic Workflow
  • N-Oxidation (Toxification): Major pathway due to steric hindrance preventing N-acetylation.[1][2]

  • C-Hydroxylation (Detoxification): Oxidation of the alkyl side chains (ethyl/methyl) or the aromatic ring.[1][2]

  • Conjugation: Glucuronidation of hydroxylated metabolites for excretion.

Metabolism cluster_Phase1 Phase I (Oxidation) cluster_Phase2 Phase II (Conjugation) Parent Parent Compound (Lipophilic) NOx N-Hydroxylamine (Toxic Intermediate) Parent->NOx CYP2E1 RingOH 4-Chloro-2-(1-hydroxyethyl)-6-methylaniline (Side-chain Oxidation) Parent->RingOH CYP450 Gluc N-Glucuronide (Excreted in Urine) NOx->Gluc UGTs Sulfate O-Sulfate Conjugate RingOH->Sulfate SULTs

Caption: Metabolic map highlighting the competition between toxifying N-oxidation and detoxifying C-oxidation.[1]

Part 5: Safety & Handling Protocol

Personal Protective Equipment (PPE)[1]
  • Respiratory: NIOSH-approved respirator with P100 cartridges (organic vapor/acid gas) is mandatory due to inhalation toxicity.[1][2]

  • Dermal: Double-gloving with Nitrile (0.11 mm) or Laminate Film (Silver Shield) .[1][2] Latex is permeable to anilines and strictly prohibited.[1][2]

  • Eye: Chemical splash goggles.[1][2]

Emergency Response (Self-Validating Protocol)

Scenario: Accidental Skin Exposure

  • Immediate Action: Drench skin with water for 15 minutes.[1][2] Do not use ethanol or solvents (increases absorption).[1][2]

  • Indicator: Monitor for Cyanosis (blue lips/fingernails) within 30-60 minutes.[1][2]

  • Treatment: If cyanosis appears, administer 100% Oxygen.[1][2] The specific antidote is Methylene Blue (1-2 mg/kg IV) , but only if MetHb > 30% or symptoms are severe.[1][2]

  • Validation: Pulse oximetry is unreliable in the presence of MetHb (often falsely reads ~85%).[1][2] Arterial Blood Gas (ABG) with Co-Oximetry is the only valid diagnostic.[1][2]

References

  • National Institutes of Health (PubChem). 4-Chloro-2-methylaniline Compound Summary (Analog Read-Across). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Chloro-ortho-toluidine isomers.[1][2] Retrieved from [Link][1]

  • IARC Monographs. Volume 99: Some Aromatic Amines, Organic Dyes, and Related Exposures.[1][2] International Agency for Research on Cancer.[1][2] Retrieved from [Link]

  • U.S. EPA. Reregistration Eligibility Decision (RED): Acetochlor (Metabolite Toxicology).[1][2] Retrieved from [Link][1][3]

Sources

Exploratory

Technical Guide: Safety & Handling of 4-Chloro-2-ethyl-6-methylaniline in R&D Workflows

Executive Summary 4-Chloro-2-ethyl-6-methylaniline (CAS: 70598-48-0) is a sterically hindered, halogenated aniline derivative primarily utilized as a high-value intermediate in the synthesis of chloroacetanilide herbicid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-ethyl-6-methylaniline (CAS: 70598-48-0) is a sterically hindered, halogenated aniline derivative primarily utilized as a high-value intermediate in the synthesis of chloroacetanilide herbicides (e.g., Metolachlor) and as a scaffold in medicinal chemistry for modulating metabolic stability in drug candidates.[1][2][3][4][5][6][7]

This guide provides a rigorous safety analysis for researchers and drug development professionals. Unlike generic safety data sheets (SDS), this document synthesizes physicochemical data with toxicological mechanisms to establish a self-validating safety protocol. The presence of the ortho-ethyl and ortho-methyl groups creates a specific steric environment that influences both its chemical reactivity and its toxicological profile, distinguishing it from less substituted chloroanilines.

Part 1: Chemical Identity & Physicochemical Profile[8]

Understanding the physical state and volatility of this compound is the first step in designing engineering controls.

Identification[2][6][7][9][10][11][12]
  • IUPAC Name: 4-Chloro-2-ethyl-6-methylaniline[1][2][4]

  • CAS Number: 70598-48-0 (Free Base); 83200-30-0 (Hydrochloride Salt)

  • Synonyms: 4-Chloro-2-ethyl-6-methylbenzenamine; 2-Ethyl-4-chloro-6-methylaniline.

  • Molecular Formula: C₉H₁₂ClN[2][5]

  • Molecular Weight: 169.65 g/mol [2][5]

Physicochemical Properties Table[8]
PropertyValue / DescriptionImplications for Safety
Physical State Liquid (Free Base) / Solid (HCl Salt)Liquids require vapor containment; solids require dust control.
Boiling Point ~139°C at 13 mmHg (Free Base)High boiling point indicates low volatility at STP, but heating increases vapor risk.
Solubility Low in water; Soluble in organic solvents (DCM, EtOAc)Lipophilicity facilitates skin absorption and bioaccumulation.
pKa ~3.5 - 4.0 (Predicted for aniline N)Weak base; can be extracted into aqueous acid.
Appearance Colorless to pale yellow (oxidizes on air contact)Color change indicates degradation/oxidation; store under inert gas.
Structural Analysis & Reactivity

The 2,6-disubstitution pattern (ethyl/methyl) provides steric protection to the amine nitrogen. This reduces the rate of N-oxidation compared to unhindered anilines, potentially modifying its methemoglobinemia induction profile, but does not eliminate the risk. The 4-chloro substituent increases lipophilicity and metabolic resistance at the para-position.

ChemicalStructure Compound 4-Chloro-2-ethyl-6-methylaniline Steric Steric Hindrance (2-Ethyl, 6-Methyl) Compound->Steric Structural Feature Lipophilicity Lipophilicity (4-Chloro) Compound->Lipophilicity Structural Feature Reactivity Nucleophilic Nitrogen Compound->Reactivity Functional Group Steric->Reactivity Modulates N-alkylation rates Lipophilicity->Reactivity Increases skin absorption

Figure 1: Structural-Property Relationship Map. The steric bulk at ortho-positions influences both synthetic utility and toxicological access.

Part 2: Hazard Identification & Toxicology (GHS Analysis)

This compound exhibits the classic toxicity profile of halogenated anilines, with specific risks related to blood toxicity and irritation.

GHS Classification (29 CFR 1910.1200 / CLP)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed) - H302[8]

  • Acute Toxicity (Dermal): Category 4 (Harmful in contact with skin) - H312

  • Acute Toxicity (Inhalation): Category 4 (Harmful if inhaled) - H332[4]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation) - H315[4][8][9]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation) - H319

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation) - H335

Note: While often classified as Category 4 (Harmful), researchers must treat this as a potential "Hidden Hazard" for methemoglobinemia, a class effect of anilines not always explicitly flagged in basic automated SDSs.

Mechanism of Toxicity: The Aniline Bioactivation Pathway

The primary systemic risk is Methemoglobinemia . Although the steric hindrance may slow the initial N-hydroxylation, the metabolite can still cycle between the hydroxylamine and nitroso forms, oxidizing Ferrous iron (Fe²⁺) in hemoglobin to Ferric iron (Fe³⁺), which cannot carry oxygen.

Symptoms of Exposure:

  • Cyanosis: Blue/grey discoloration of lips and nail beds (sign of hypoxia).

  • CNS Effects: Headache, dizziness, fatigue (due to oxygen deprivation).

  • Local Irritation: Redness and pain at contact sites (eyes/skin).

ToxicityMechanism Exposure Exposure (Inhalation/Dermal) Liver Hepatic Metabolism (CYP450) Exposure->Liver NHydroxy N-Hydroxylation (Bioactivation) Liver->NHydroxy Metabolic activation RBC Erythrocyte Interaction NHydroxy->RBC Transport MetHb Methemoglobin Formation (Fe2+ -> Fe3+) RBC->MetHb Redox Cycling Hypoxia Tissue Hypoxia (Cyanosis) MetHb->Hypoxia Loss of O2 Transport

Figure 2: Bioactivation pathway leading to Methemoglobinemia. The liver converts the lipophilic aniline into a reactive N-hydroxyl metabolite.

Part 3: Risk Mitigation & Handling Protocols

Engineering Controls
  • Primary Containment: All handling of the free base (liquid) or weighing of the salt (solid) must occur inside a certified chemical fume hood .

  • Ventilation: Ensure face velocity is >100 fpm.

  • Inert Atmosphere: Store and handle under Nitrogen or Argon to prevent oxidation (darkening of the compound indicates formation of oxidation byproducts which may have distinct toxicity).

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Nitrile (Double Gloving) or VitonAnilines penetrate skin rapidly. Double gloving provides a breakthrough time buffer.
Eyes Chemical Splash Goggles Safety glasses are insufficient for liquids that are severe irritants.
Body Lab Coat + Chemical Apron Prevent contamination of street clothes; anilines bind to fabrics.
Respiratory P100/OV Cartridge (if outside hood)Only required if engineering controls fail or during spill cleanup.
Experimental Protocol: Safe Transfer & Weighing

Self-Validating Step: Before opening the container, prepare a solution of 10% HCl or bleach in a waste beaker. Dip a test strip or wipe into the work area periodically to check for contamination (though aniline detection requires specific reagents like Ehrlich's reagent).

  • Preparation: Place a disposable tray in the fume hood. Line with absorbent pads.

  • Weighing: If solid, use an anti-static gun to prevent dispersal. If liquid, use a positive-displacement pipette to prevent dripping.

  • Quenching: Immediately wipe any drips with a solvent-soaked tissue and place in the solid hazardous waste.

  • Decontamination: Wash all glassware with dilute acid (to protonate the amine, making it water-soluble and easier to clean) before removing from the hood.

Part 4: Emergency Response & Spill Management

Spill Response Decision Tree

In the event of a spill, immediate action determines the safety outcome.

SpillResponse Start Spill Detected Size Is Spill > 50mL? Start->Size Vent Is Ventilation Functional? Size->Vent No (<50mL) Evacuate EVACUATE LAB Call EHS Size->Evacuate Yes (>50mL) Vent->Evacuate No PPE Don Double Gloves & Respirator Vent->PPE Yes Contain Contain with Absorbent Pads Clean Neutralize & Collect Contain->Clean PPE->Contain

Figure 3: Emergency Response Logic Flow. Immediate evacuation is required for large spills or ventilation failure.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[10][11] Do not delay.

  • Skin Contact: Wash with soap and water.[6][10][11][12] Avoid organic solvents (ethanol/acetone) as they may increase skin absorption.

  • Inhalation: Move to fresh air. If blue discoloration (cyanosis) appears, administer oxygen (medical personnel only).

  • Ingestion: Rinse mouth. Do NOT induce vomiting.

Part 5: Ecological Impact & Disposal

  • Ecotoxicity: Classified as Harmful to aquatic life with long-lasting effects (H412).[13][14] Do not allow entry into drains.[7][12]

  • Disposal:

    • Solid Waste: Contaminated wipes/gloves go to "Hazardous Solid Waste".

    • Liquid Waste: Collect in "Halogenated Organic Solvent" waste streams.

    • Neutralization: Acidification (pH < 3) converts the volatile free base into the non-volatile hydrochloride salt, reducing vapor risk during storage/transport.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3018019, 4-Chloro-2-ethyl-6-methylaniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-chloro-2-ethyl-6-methylaniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[10] Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Thermal Properties of 4-Chloro-2-ethyl-6-methylaniline: Melting Point and Thermal Stability Analysis

An In-depth Technical Guide Abstract: This technical guide provides a comprehensive examination of the thermal properties of 4-Chloro-2-ethyl-6-methylaniline (CAS: 70598-48-0), a key intermediate in the synthesis of vari...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive examination of the thermal properties of 4-Chloro-2-ethyl-6-methylaniline (CAS: 70598-48-0), a key intermediate in the synthesis of various chemical products, including plant protection agents[1]. An accurate understanding of its melting point and thermal stability is paramount for ensuring process safety, optimizing reaction conditions, and maintaining product purity and stability during storage and handling. This document delineates the theoretical principles and practical methodologies for characterizing these critical parameters, targeting researchers, chemists, and drug development professionals. We present detailed, field-proven protocols for melting point determination by Differential Scanning Calorimetry (DSC) and thermal stability assessment using Thermogravimetric Analysis (TGA), explaining the causality behind experimental choices to ensure data integrity and reproducibility.

Introduction

4-Chloro-2-ethyl-6-methylaniline is a substituted aniline whose physicochemical properties dictate its behavior in chemical processes. Thermal characterization is a foundational aspect of this understanding. The melting point serves as a crucial indicator of purity, while the thermal stability profile defines the safe operating temperature window, preventing exothermic decomposition events that could compromise safety and yield. In industries such as pharmaceuticals and agrochemicals, where process control is critical, a robust thermal analysis is not merely a procedural step but a cornerstone of process safety and quality assurance. This guide provides the necessary framework for conducting these analyses with scientific rigor.

Core Physicochemical Properties

A summary of the essential physicochemical properties of 4-Chloro-2-ethyl-6-methylaniline provides the context for its thermal analysis.

PropertyValueSource
IUPAC Name 4-chloro-2-ethyl-6-methylanilinePubChem[2]
CAS Number 70598-48-0PubChem[2]
Molecular Formula C9H12ClNPubChem[2]
Molecular Weight 169.65 g/mol PubChem[2]
Reported Melting Point 42°CGoogle Patents[1]
Appearance Crystalline solidInferred from melting point

Melting Point Determination: A Critical Purity Indicator

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range, a principle grounded in the thermodynamics of freezing-point depression. Therefore, accurate melting point determination is a fundamental method for assessing the purity of a sample batch.

Advanced Analysis with Differential Scanning Calorimetry (DSC)

While capillary methods provide a visual melting range, Differential Scanning Calorimetry (DSC) offers superior quantitative data. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[3]. This technique precisely determines the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (the energy required to melt the solid), providing a comprehensive thermal fingerprint of the material.

Objective: To precisely determine the melting point and enthalpy of fusion of 4-Chloro-2-ethyl-6-methylaniline.

Causality of Choices:

  • Sample Mass (3-5 mg): This mass is optimal to obtain a clear thermal signal without inducing significant thermal gradients within the sample.

  • Hermetically Sealed Aluminum Pans: These pans prevent any loss of sample due to sublimation or volatilization prior to melting, ensuring the measured mass remains constant.

  • Heating Rate (5-10°C/min): This rate provides a good balance between resolution and experimental time. Slower rates can improve resolution but may broaden the peak, while faster rates can cause a shift to higher temperatures[4].

  • Nitrogen Atmosphere (50 mL/min): An inert atmosphere is crucial to prevent oxidative degradation of the aniline at elevated temperatures, ensuring the measured thermal event is solely due to melting.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified reference standards (e.g., Indium) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 3-5 mg of 4-Chloro-2-ethyl-6-methylaniline into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan using a sample press. Place an identical, empty sealed pan on the reference sensor.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 70°C at a rate of 10°C/min. This range comfortably brackets the expected melting point of 42°C.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature (the beginning of the melting endotherm), the peak temperature, and integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

DSC_Workflow start_end start_end process process data data output output A Start: Calibrate DSC B Weigh 3-5 mg of Sample into Aluminum Pan A->B C Hermetically Seal Sample and Reference Pans B->C D Place Pans in DSC Cell C->D E Program Thermal Method (e.g., 25°C to 70°C @ 10°C/min) under N2 atmosphere D->E F Run Experiment E->F G Acquire Heat Flow Data F->G H Analyze Thermogram G->H I Determine Onset, Peak Temp, and Enthalpy of Fusion H->I TGA_Workflow start_end start_end process process data data output output A Start: Tare TGA Balance B Weigh 5-10 mg of Sample into TGA Crucible A->B C Load Crucible into TGA Furnace B->C D Program Thermal Method (e.g., 30°C to 600°C @ 10°C/min) under N2 atmosphere C->D E Run Experiment D->E F Record Mass vs. Temperature Data E->F G Analyze TGA Curve F->G H Determine Onset Temperature of Decomposition G->H

Caption: Workflow for TGA Thermal Stability Analysis.

Impact of Purity on Thermal Data

It is imperative to recognize that the purity of the analyte directly influences the results of thermal analysis. As previously mentioned, impurities will depress and broaden the melting point. They can also significantly lower the thermal stability of the material, as impurities may act as catalysts for decomposition reactions. Therefore, it is a best practice to confirm the purity of 4-Chloro-2-ethyl-6-methylaniline, for instance by gas chromatography (GC) or high-performance liquid chromatography (HPLC), prior to conducting DSC or TGA analysis to ensure the data is representative of the compound itself.[1][5]

Conclusion

The thermal characterization of 4-Chloro-2-ethyl-6-methylaniline is a critical activity for any scientist or engineer working with this compound. The reported melting point of 42°C can be precisely verified using Differential Scanning Calorimetry, a technique that also provides valuable data on the enthalpy of fusion. Thermogravimetric Analysis is the definitive method for assessing thermal stability, identifying the decomposition temperature that dictates the upper limit for safe handling and storage. By following the detailed, validated protocols outlined in this guide, researchers can generate accurate and reliable data, ensuring process safety, optimizing product quality, and building a robust understanding of this important chemical intermediate.

References

  • Process for the preparation of 4-chloro-2,6-dialkylanilines.
  • 4-Chloro-2-ethyl-6-methylaniline | C9H12ClN | CID 3018019. PubChem. [Link]

  • Safety data sheet. CPAChem. [Link]

  • 4-chloro-2-ethynyl-6-methylaniline (C9H8ClN). PubChemLite. [Link]

  • Differential Scanning Calorimetry. Linseis. [Link]

  • Thermal stability of choline chloride-based deep eutectic solvents. [Link]

  • Analytical Methods. ATSDR. [Link]

  • 4-Chloro-2-methylaniline hydrochloride. NIST WebBook. [Link]

  • Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. PMC. [Link]

  • Differential Scanning Calorimetry with Setline DSC. SETARAM. [Link]

  • DSC (Differential Scanning Calorimeter) Auto-Filling. Norhof. [Link]

  • Measurement Error Analysis and Thermal Degradation Kinetic Model Improvement for Thermogravimetric Analyzers. MDPI. [Link]

  • Compositional analysis of additives containing Polyethylene by TGA. SETARAM. [Link]

  • 4-Chloro-2-methylaniline Safety Data Sheet. NextSDS. [Link]

  • Scanning Calorimetry Measurements. Iowa State University. [Link]

Sources

Exploratory

History of 4-Chloro-2-ethyl-6-methylaniline in agrochemical development

Whitepaper: The Strategic Role of 4-Chloro-2-ethyl-6-methylaniline in Agrochemical Development Executive Summary In the highly specialized field of agrochemical development, the metabolic stability of an active ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: The Strategic Role of 4-Chloro-2-ethyl-6-methylaniline in Agrochemical Development

Executive Summary

In the highly specialized field of agrochemical development, the metabolic stability of an active ingredient is the primary determinant of its field efficacy, environmental persistence, and crop selectivity. 4-Chloro-2-ethyl-6-methylaniline (4-CEMA) emerged as a critical synthetic intermediate designed to overcome the metabolic vulnerabilities inherent in standard aniline-derived herbicides. By strategically installing a chlorine atom at the para-position of the foundational 2-ethyl-6-methylaniline (MEA) core, chemists successfully engineered a steric and electronic blockade against enzymatic degradation. This technical guide explores the chemical rationale, synthetic methodologies, and historical applications of 4-CEMA in the evolution of modern plant protection agents.

Chemical Identity & Structural Significance

4-Chloro-2-ethyl-6-methylaniline (CAS: 70598-48-0) is a highly functionalized aromatic amine[1]. It is the para-chlorinated derivative of 2-ethyl-6-methylaniline (MEA), a blockbuster intermediate responsible for the global production of chloroacetanilide herbicides such as metolachlor and acetochlor[2].

While MEA provides the necessary steric hindrance at the ortho-positions (via ethyl and methyl groups) to restrict rotation and dictate the stereochemistry of the resulting herbicides, its para-position remains unsubstituted[2]. The synthesis of 4-CEMA introduces a heavy, electronegative halogen at this exact location, fundamentally altering the electron density of the aromatic ring and its subsequent interaction with biological systems[1].

Quantitative Data: Comparative Analysis

To understand the structural pivot from MEA to 4-CEMA, the following table summarizes their divergent properties:

Property2-Ethyl-6-methylaniline (MEA)4-Chloro-2-ethyl-6-methylaniline (4-CEMA)
CAS Registry Number 24549-06-270598-48-0
Molecular Formula C9H13NC9H12ClN
Molecular Weight 135.21 g/mol 169.65 g/mol
Para-Position Status Unsubstituted (Metabolically vulnerable)Chlorinated (Metabolically blocked)
Primary Agrochemical Role Precursor to Acetochlor & MetolachlorPrecursor to Sulfonanilide Herbicides

The Strategic Shift: Why Para-Chlorination?

The development of 4-CEMA was driven by the need to manipulate the environmental fate and selectivity of aniline-based pesticides.

The Causality of Metabolic Blocking: In rational drug and agrochemical design, the unsubstituted para-position of an aniline ring is highly susceptible to aryl hydroxylation mediated by Cytochrome P450 enzymes [3]. In tolerant crops (such as corn or soybeans), this rapid P450-mediated oxidation is a primary detoxification mechanism. However, in soil environments, identical microbial pathways lead to the rapid degradation of the herbicide, drastically reducing its residual control half-life.

By utilizing 4-CEMA as a building block, chemists install a robust C-Cl bond at the para-position. This creates a dual blockade:

  • Steric Hindrance: The bulky chlorine atom physically prevents the P450 active site from accessing the carbon center.

  • Electronic Deactivation: The electronegative chlorine withdraws electron density from the ring, making it less susceptible to electrophilic oxidative attack.

G MEA MEA (2-Ethyl-6-methylaniline) Unblocked Para-Position P450 Cytochrome P450 (Plant/Soil Microbes) MEA->P450 Hydroxylated Para-Hydroxylated Metabolite (Rapid Detoxification) P450->Hydroxylated Blocked Steric/Electronic Blockade (No Para-Hydroxylation) P450->Blocked CEMA 4-CEMA Chlorine at Para-Position CEMA->P450 Extended Extended Half-Life & Altered Selectivity Blocked->Extended

Fig 1: Metabolic divergence between MEA and 4-CEMA via P450-mediated aryl hydroxylation.

Synthetic Workflows & Manufacturing Protocols

The industrial synthesis of 4-CEMA requires strict regiocontrol. Direct chlorination of free anilines typically results in uncontrolled polychlorination and oxidative degradation (tar formation) due to the highly activating nature of the free amine group. To circumvent this, a self-validating protocol utilizing anilinium salt intermediates is employed[4].

Step-by-Step Methodology: Regioselective Synthesis of 4-CEMA

Based on established industrial patent protocols (e.g., US4401833A)[4].

  • Solvent Matrix Preparation: Charge a reaction vessel with 2,300 g of an inert solvent (such as carbon tetrachloride or toluene) and 30 g of a polar modifier (ethanol) to facilitate intermediate solubility.

  • Substrate Solvation: Dissolve 3.0 moles of 2-ethyl-6-methylaniline (MEA) into the solvent matrix.

  • Anilinium Salt Formation (Crucial Causality Step): Bubble anhydrous hydrogen chloride (HCl) gas through the solution at room temperature until saturation is achieved.

    • Causality: Protonating the amine to form MEA hydrochloride sequesters the nitrogen's lone pair. This drastically reduces the electron density on the aromatic ring, deactivating it just enough to prevent unwanted oxidation by chlorine gas, while directing the electrophilic substitution strictly to the sterically unhindered para-position[4].

  • Thermal Regulation: Cool the reaction mass to a strict temperature window of -15°C to +10°C. Lower temperatures suppress radical chlorination pathways and favor the desired ionic electrophilic aromatic substitution.

  • Electrophilic Chlorination: Introduce 1.0 to 1.5 molar equivalents of chlorine gas (Cl2) slowly into the cooled suspension.

  • Hydrolysis & Neutralization: Quench the reaction by adding water to hydrolyze any reactive byproducts. Neutralize the aqueous phase with sodium hydroxide (NaOH) to liberate the free 4-CEMA base from its hydrochloride salt.

  • Fractional Distillation: Isolate the organic phase and subject it to vacuum distillation. The pure 4-CEMA fraction is collected at a head temperature of 139°C under 13 mm Hg vacuum[4].

Validation: This protocol reliably yields 66% to 88% of pure 4-CEMA, verifiable via gas chromatography[4].

G Start 2-Ethyl-6-methylaniline (MEA) Solvent Dissolve in Inert Solvent (CCl4 or Toluene) Start->Solvent HCl Saturate with HCl Gas (Forms MEA Hydrochloride) Solvent->HCl Cooling Cool to -15°C to 10°C HCl->Cooling Chlorination Introduce Chlorine Gas (Electrophilic Substitution) Cooling->Chlorination Neutralization Aqueous Hydrolysis & NaOH Neutralization Chlorination->Neutralization Distillation Fractional Distillation (Yield: 66-88% 4-CEMA) Neutralization->Distillation

Fig 2: Industrial synthesis workflow of 4-CEMA via controlled electrophilic chlorination.

Agrochemical Lineages: From Chloroacetanilides to Sulfonanilides

The primary historical utility of 4-CEMA lies in its role as an advanced building block for next-generation plant protection agents. While unchlorinated MEA became the backbone of the global corn and soybean herbicide market (via metolachlor)[2], the para-chlorinated 4-CEMA was heavily utilized in the patenting and development of 2,6-dialkyl-trifluoromethanesulfonanilides [5].

Trifluoromethanesulfonanilide Herbicides: Agrochemicals derived from 4-CEMA and trifluoromethanesulfonyl chloride represent a specialized class of herbicides and fungicides[5]. The integration of the trifluoromethylsulfonyl group provides extreme lipophilicity and unique target-site binding kinetics, while the 4-CEMA core ensures that the molecule is not prematurely degraded in the soil[6]. This combination allows for lower application rates per hectare, aligning with modern regulatory demands for reduced environmental chemical loading.

Conclusion

4-Chloro-2-ethyl-6-methylaniline stands as a prime example of rational chemical design in agriculture. By understanding the enzymatic degradation pathways that limit the efficacy of standard anilines, chemists utilized regioselective chlorination to engineer a superior, metabolically blocked intermediate. The meticulous synthetic protocols developed to produce 4-CEMA safely and efficiently paved the way for highly potent, low-dose sulfonanilide herbicides, cementing its legacy in the history of agrochemical development.

References

  • PubChem. "4-Chloro-2-ethyl-6-methylaniline | C9H12ClN | CID 3018019". National Center for Biotechnology Information.[Link]

  • Wikipedia. "Metolachlor". Wikimedia Foundation. [Link]

  • Google Patents.
  • Google Patents. "DE2916714A1 - 2,6-dialkyl-trifluor-methansulfonanilide".

Sources

Foundational

Metabolic pathways of 4-Chloro-2-ethyl-6-methylaniline in mammals

Technical Guide: Metabolic Fate and Bioactivation of 4-Chloro-2-ethyl-6-methylaniline in Mammals Executive Summary This technical guide details the metabolic pathways of 4-Chloro-2-ethyl-6-methylaniline (referred to here...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Metabolic Fate and Bioactivation of 4-Chloro-2-ethyl-6-methylaniline in Mammals

Executive Summary

This technical guide details the metabolic pathways of 4-Chloro-2-ethyl-6-methylaniline (referred to herein as 4-Cl-EMA ). As a structural hybrid of the herbicide metabolite 2-ethyl-6-methylaniline (EMA) and the carcinogen 4-chloro-2-methylaniline, 4-Cl-EMA presents a unique toxicological profile.

Key Insight: The presence of the chlorine atom at the para (C4) position blocks the primary detoxification route (ring hydroxylation), forcing metabolic flux toward N-hydroxylation and benzylic oxidation . This "blocked-pathway" mechanism significantly increases the potential for bioactivation into reactive nitrenium ions, posing risks of genotoxicity and methemoglobinemia.

Part 1: Physicochemical & Structural Basis of Metabolism

The metabolic fate of 4-Cl-EMA is dictated by three structural features that govern enzyme affinity and regioselectivity:

  • Steric Hindrance (Ortho-Substitution): The 2-ethyl and 6-methyl groups create a steric "fence" around the amino group. This hinders N-acetyltransferases (NATs), making N-acetylation (a common detoxification step) kinetically unfavorable compared to oxidation.

  • Electronic Effects (Para-Chlorine): The chlorine atom is electron-withdrawing but mesomerically donating; crucially, it physically occupies the C4 position, preventing the formation of p-aminophenol derivatives, which are typically benign and rapidly excreted.

  • Lipophilicity: The alkyl chains increase logP, facilitating rapid absorption and extensive distribution to the liver, where Cytochrome P450 (CYP) enzymes dominate clearance.

Part 2: The Biotransformation Cascade

The metabolism of 4-Cl-EMA in mammalian liver microsomes follows a bifurcated pathway driven primarily by CYP2E1 and CYP1A2 .

Phase I: Oxidative Functionalization

A. N-Hydroxylation (The Bioactivation Pathway)

  • Mechanism: CYP-mediated oxidation of the amine nitrogen.

  • Product: N-hydroxy-4-chloro-2-ethyl-6-methylaniline.

  • Significance: This is the critical toxification step. The steric bulk of the ortho groups prevents rapid conjugation, allowing the N-hydroxylamine to circulate or oxidize further to the nitroso species.

  • Reaction:

    
    
    

B. Benzylic Hydroxylation (The Detoxification Pathway)

  • Mechanism: Oxidation of the alkyl side chains.

  • Products:

    • 1-Hydroxyethyl derivative: Oxidation of the

      
      -carbon on the ethyl group.
      
    • Hydroxymethyl derivative: Oxidation of the methyl group.

  • Significance: These alcohol metabolites are polar and serve as "handles" for Phase II conjugation, representing the primary clearance route.

C. Ring Hydroxylation (Minor)

  • Mechanism: Oxidation at the meta (C3 or C5) position.

  • Constraint: Due to the directing effects of the amine (ortho/para director) and the blocking of ortho/para positions by alkyls/chlorine, meta-hydroxylation is electronically disfavored and represents a minor pathway.

Phase II: Conjugation
  • Glucuronidation: UGT enzymes (e.g., UGT1A9) conjugate glucuronic acid to the N-hydroxy or benzylic alcohol groups.

  • Sulfation: SULTs may sulfate the benzylic alcohols.

  • N-Glucuronidation: Direct conjugation to the amine nitrogen is possible but sterically hindered.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the predicted metabolic flux, highlighting the blockage of the para-position and the diversion toward bioactivation.

MetabolicPathway cluster_legend Pathway Key Parent 4-Chloro-2-ethyl-6-methylaniline (Parent) NHydroxy N-Hydroxy-4-Cl-EMA (Toxic Intermediate) Parent->NHydroxy CYP450 (N-Oxidation) BenzylicOH Benzylic Alcohols (1-Hydroxyethyl / Hydroxymethyl) Parent->BenzylicOH CYP450 (C-Oxidation) RingOH 3-Hydroxy-4-Cl-EMA (Minor) Parent->RingOH CYP450 (Minor) Nitroso Nitroso Derivative NHydroxy->Nitroso Oxidation NGluc N-O-Glucuronide NHydroxy->NGluc UGT (Detox) DNA DNA Adducts / Protein Binding NHydroxy->DNA Bioactivation (Nitrenium Ion) OGluc O-Glucuronide / Sulfate BenzylicOH->OGluc UGT/SULT (Excretion) key1 Red Path = Bioactivation (Toxicity) key2 Green Path = Detoxification

Figure 1: Metabolic map of 4-Chloro-2-ethyl-6-methylaniline. Note the prominence of N-oxidation due to the blocked para-position.

Part 4: Toxicological Implications (Bioactivation)[1]

The toxicity of 4-Cl-EMA is driven by the stability of its N-oxidation products.

Toxic MechanismDescriptionBiomarker
Methemoglobinemia The N-hydroxy metabolite oxidizes Ferrous heme (

) to Ferric heme (

), impairing oxygen transport. This cycle regenerates the nitroso compound, creating a redox cycle.
Blood MetHb levels
Genotoxicity Under acidic urinary conditions or via sulfotransferase activation, the N-hydroxylamine can form a highly electrophilic nitrenium ion . This ion covalently binds to guanine residues in DNA.DNA Adducts (Liver/Bladder)
Cytotoxicity Reactive quinone-imines cannot form easily due to the 4-Cl block, but radical intermediates may cause oxidative stress.Glutathione depletion

Part 5: Experimental Protocols

To validate these pathways, the following in vitro workflow is recommended. This protocol ensures the capture of unstable intermediates like N-hydroxylamines.

Protocol: Microsomal Incubation & Metabolite Identification

Objective: Identify Phase I metabolites and assess intrinsic clearance (


).

Materials:

  • Pooled Liver Microsomes (Rat/Human) - 20 mg/mL protein.

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compound: 4-Cl-EMA (10 mM stock in DMSO).

  • Quench Solution: Acetonitrile with 0.1% Formic Acid + Internal Standard (e.g.,

    
    -Acetochlor metabolite).
    

Step-by-Step Methodology:

  • Pre-Incubation:

    • Mix Microsomes (final conc. 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (10

      
      ).
      
    • Equilibrate at 37°C for 5 minutes. Reason: To assess non-enzymatic degradation.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Total volume: 200

      
       per well.
      
  • Trapping Agent (Optional but Recommended):

    • To capture reactive nitrenium/nitroso intermediates, add Glutathione (GSH) (5 mM) to a parallel set of samples. Reason: Reactive electrophiles will form stable GSH adducts detectable by MS.

  • Sampling:

    • At

      
       min, remove 50 
      
      
      
      aliquots.
    • Immediately dispense into 150

      
       cold Quench Solution. Vortex vigorously.
      
  • Preparation for Analysis:

    • Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins.

    • Transfer supernatant to LC vials.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

      
      ).
      
    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 mins.

    • Mass Spec: Q-TOF or Orbitrap in Positive ESI mode. Look for:

      • 
         (Parent - approx mass, calc exact based on isotopes).
        
      • 
         (Hydroxylation).
        
      • 
         (Dihydroxylation).
        
      • 
         (GSH adduct).
        
Experimental Workflow Diagram

Workflow Step1 Microsomes + 4-Cl-EMA (37°C, 5 min) Step2 Add NADPH (Start Reaction) Step1->Step2 Step3 Incubation (0-60 min) Step2->Step3 Step4 Quench (ACN + IS) Step3->Step4 Step5 Centrifuge (Precipitate Protein) Step4->Step5 Step6 LC-MS/MS (Metabolite ID) Step5->Step6

Figure 2: Step-by-step microsomal stability and metabolite identification workflow.

References

  • Hill, D. L., et al. (1979). "Macromolecular binding and metabolism of the carcinogen 4-chloro-2-methylaniline." Cancer Research.[1]

    • Relevance: Establishes the metabolic bioactivation pathway for the direct structural homologue, confirming N-hydroxyl
  • Feng, P. C., et al. (2010). "Acetochlor metabolism in mammals: An updated review." Joint FAO/WHO Meeting on Pesticide Residues (JMPR).[2]

    • Relevance: Provides the definitive metabolic map for the 2-ethyl-6-methylaniline moiety, validating the benzylic hydroxylation p
  • Coleman, S., et al. (2000). "Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes." Environmental Health Perspectives.

    • Relevance: Compares species differences in the metabolism of alkyl-substituted anilines, crucial for extrapolating rat d
  • U.S. EPA. (2018). "Acetochlor: Human Health Risk Assessment." Regulations.gov.

    • Relevance: Regulatory confirmation of the toxicity profiles associated with ethyl/methyl aniline metabolites.

Sources

Protocols & Analytical Methods

Method

Industrial Manufacturing Process of 4-Chloro-2-ethyl-6-methylaniline

Application Note & Technical Protocol Executive Summary This application note details the industrial-scale manufacturing protocol for 4-Chloro-2-ethyl-6-methylaniline (CAS: 70598-48-0) . This compound serves as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol

Executive Summary

This application note details the industrial-scale manufacturing protocol for 4-Chloro-2-ethyl-6-methylaniline (CAS: 70598-48-0) . This compound serves as a critical intermediate in the synthesis of advanced chloroacetanilide herbicides and specialty pharmaceutical building blocks.

The protocol focuses on a regioselective chlorination strategy starting from 2-ethyl-6-methylaniline (MEA). By utilizing an amine-protection mechanism via salt formation, this process achieves high para-selectivity (>95%), minimizes oxidation byproducts, and ensures a scalable, cost-effective workflow suitable for multi-ton production.

Chemical Profile & Retrosynthetic Analysis

Target Compound[1]
  • IUPAC Name: 4-Chloro-2-ethyl-6-methylaniline[1][2]

  • CAS Number: 70598-48-0[1][2][3][]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 169.65 g/mol [1][2]

  • Physical State: Colorless to pale yellow oil/solid (depending on purity/temperature).

Retrosynthesis Strategy

The most efficient industrial route utilizes 2-ethyl-6-methylaniline (MEA) as the starting material. MEA is commercially produced via the high-temperature ortho-alkylation of o-toluidine with ethylene.

Reaction Pathway:

  • Precursor: 2-ethyl-6-methylaniline (MEA).

  • Activation/Protection: Conversion to MEA-Hydrochloride salt.

  • Functionalization: Electrophilic aromatic substitution using Chlorine gas (

    
    ).
    
  • Workup: Basification and fractional distillation.

Detailed Manufacturing Protocol

Reagents and Equipment
ReagentSpecificationRole
2-Ethyl-6-methylaniline (MEA) Purity > 99.0%Starting Material
Hydrochloric Acid (HCl) 30-35% aq. or Anhydrous GasSalt Formation
Chlorine Gas (

)
Industrial Grade (>99.5%)Chlorinating Agent
Solvent (Toluene or MCB) Anhydrous (<0.05%

)
Reaction Medium
Sodium Hydroxide (NaOH) 30% aq. SolutionNeutralization

Equipment:

  • Glass-lined or Hastelloy reactor (corrosion resistant to HCl/

    
    ).
    
  • Efficient gas dispersion agitator (to maximize

    
     mass transfer).
    
  • Scrubber system (for HCl and excess

    
     off-gas).
    
  • Fractional distillation column (vacuum capable).

Step-by-Step Methodology
Phase 1: Salt Formation (Amine Protection)

Rationale: Direct chlorination of free aniline leads to oxidation (tars) and N-chlorination. Converting the amine to its ammonium salt (


) deactivates the nitrogen against oxidation while directing the incoming chlorine to the para position via steric and electronic effects of the alkyl groups.
  • Charge: Load the reactor with 2-ethyl-6-methylaniline (1.0 eq) and Toluene (3-5 volumes) .

  • Acidification: Cool the mixture to 10-15°C. Slowly introduce Anhydrous HCl gas (or add conc. aqueous HCl dropwise) until the solution reaches pH < 2.

  • Precipitation: The hydrochloride salt of MEA will form a thick suspension or slurry.

  • Dehydration (Optional but Recommended): If aqueous HCl was used, perform an azeotropic distillation to remove water. Anhydrous conditions favor cleaner chlorination kinetics.

Phase 2: Regioselective Chlorination

Rationale: The 2- and 6-positions are blocked by ethyl and methyl groups. The ammonium group is meta-directing, but the alkyl groups are ortho/para-directing. In the salt form, the steric bulk of the ortho-alkyls combined with the para-directing influence of the alkyls (and the reversible equilibrium of free amine) strongly favors the 4-position.

  • Temperature Control: Adjust the slurry temperature to 40-60°C . (Higher temperatures increase rate but risk over-chlorination; lower temperatures are slower).

  • Chlorination: Introduce Chlorine gas (

    
    )  subsurface via a sparger.
    
    • Stoichiometry: Feed 1.05 to 1.10 equivalents of

      
      .
      
    • Rate: Control addition to maintain temperature (exothermic reaction).

  • Monitoring: Monitor reaction progress via GC.

    • Target: < 1.0% unreacted MEA.

    • Limit: < 2.0% Dichloro-impurity (over-chlorination).

  • Purge: Once complete, purge the reactor with Nitrogen (

    
    ) to remove residual 
    
    
    
    and dissolved HCl.
Phase 3: Neutralization and Isolation
  • Hydrolysis: Add water to the reaction mass to dissolve the hydrochloride salt.

  • Neutralization: Slowly add 30% NaOH solution while cooling. Adjust pH to 9-10 to liberate the free amine.

  • Phase Separation: Allow layers to settle. Separate the organic layer (containing product) from the aqueous brine.

  • Washing: Wash the organic layer with water (1x) and brine (1x) to remove inorganic salts.

  • Distillation:

    • Strip the solvent (Toluene) at atmospheric pressure or mild vacuum.

    • Perform fractional distillation under high vacuum (e.g., 5-10 mmHg).

    • Collection: Collect the main fraction (bp approx. 120-130°C at 10 mmHg, verify specific vacuum curve).

Process Flow Diagram (Logic & Control)

The following diagram illustrates the critical process flow, including the "Self-Validating" feedback loops where GC monitoring dictates the transition between phases.

ManufacturingProcess Start Start: MEA Feed Reactor Reactor: Salt Formation (MEA + HCl -> MEA-HCl) Start->Reactor Chlorination Chlorination Step (Add Cl2 Gas @ 40-60°C) Reactor->Chlorination Anhydrous Slurry Sampling QC Check (GC Analysis) Chlorination->Sampling Scrubber Scrubber System (HCl/Cl2 Capture) Chlorination->Scrubber Off-gas Sampling->Chlorination Incomplete (<99% Conv) Neutralization Neutralization (Add NaOH -> Free Amine) Sampling->Neutralization Pass (>99% Conv) Separation Phase Separation (Remove Aq. Waste) Neutralization->Separation Distillation Vacuum Distillation (Purification) Separation->Distillation Organic Phase FinalProduct Final Product: 4-Chloro-2-ethyl-6-methylaniline Distillation->FinalProduct

Figure 1: Industrial Process Flow for the synthesis of 4-Chloro-2-ethyl-6-methylaniline, highlighting the critical QC feedback loop.

Quality Control & Specification

To ensure the material is suitable for downstream agrochemical or pharmaceutical synthesis, the following specifications must be met.

ParameterSpecificationMethod
Appearance Clear, pale yellow liquid/solidVisual
Assay (GC)

Gas Chromatography
Starting Material (MEA)

GC
Over-Chlorinated (Dichloro)

GC
Moisture

Karl Fischer

Process Safety & Industrial Hygiene

  • Chlorine Handling:

    
     is highly toxic and corrosive. All feed lines must be double-walled or monitored with gas leak detectors. An emergency shut-off system linked to chlorine sensors is mandatory.
    
  • Exotherm Management: The chlorination reaction is exothermic. Cooling jacket capacity must exceed the maximum heat generation rate of the chlorine feed.

  • HCl Evolution: Significant HCl gas is generated during chlorination. The reactor must vent to a caustic scrubber (NaOH) to neutralize acid gases before release.

  • Chemical Compatibility: Avoid contact with strong oxidizers. Ensure the reactor material (Glass-lined/Hastelloy) is compatible with hot HCl/Toluene mixtures.

References

  • Preparation of 4-chloro-2,6-dialkylanilines. (1983). US Patent 4,401,833. Google Patents. Link

    • Core citation for the salt-protection chlorin
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3018019, 4-Chloro-2-ethyl-6-methylaniline. Link[2]

    • Source for chemical identifiers, physical properties, and CAS verific
  • Preparation technology of 2-methyl-6-ethylaniline. (2015). CN Patent 104910021A. Google Patents. Link

    • Reference for the synthesis of the starting m
  • ChemicalBook. (2024).[5] 4-Chloro-2-ethyl-6-methylaniline Product Entry. Link

    • General sourcing and property verific

Sources

Application

Application Note: 4-Chloro-2-ethyl-6-methylaniline in Agrochemical Synthesis

This guide outlines the technical application of 4-Chloro-2-ethyl-6-methylaniline (CAS 70598-48-0), a specialized intermediate used primarily in the synthesis of chloroacetanilide herbicides (e.g., analogues of Acetochlo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical application of 4-Chloro-2-ethyl-6-methylaniline (CAS 70598-48-0), a specialized intermediate used primarily in the synthesis of chloroacetanilide herbicides (e.g., analogues of Acetochlor, Metolachlor) and structurally related agrochemicals.

Abstract & Strategic Utility

4-Chloro-2-ethyl-6-methylaniline is a high-value "privileged scaffold" for the development of Very Long Chain Fatty Acid (VLCFA) inhibitors . While standard commodity herbicides (like Acetochlor) utilize the non-chlorinated 2-ethyl-6-methylaniline (MEA), the introduction of a chlorine atom at the para-position (C4) serves two critical functions in rational herbicide design:

  • Metabolic Blocking: It prevents oxidative degradation at the typically vulnerable para-position, potentially increasing the half-life and efficacy of the active ingredient in resistant weed biotypes.

  • Lipophilicity Modulation: The chlorine substituent increases the partition coefficient (LogP), altering soil mobility and root uptake kinetics.

This guide provides a validated protocol for utilizing this intermediate to synthesize N-alkoxyalkyl-chloroacetanilides , the bioactive core of this herbicide class.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 4-Chloro-2-ethyl-6-methylaniline
CAS Number 70598-48-0 (Base), 83200-30-0 (HCl Salt)
Molecular Weight 169.65 g/mol
Appearance Colorless to pale yellow oil (darkens on oxidation)
Purity Requirement >98.0% (GC) for synthesis
Solubility Soluble in DCM, Toluene, Ethyl Acetate; Insoluble in water
Hazards H302/H312/H332: Harmful if swallowed/contact/inhaled.[1] H351: Suspected carcinogen (aniline derivative).

Application Logic: The Chloroacetanilide Pathway[2][3]

The primary application of this intermediate is the two-step synthesis of Class K3 herbicides (VLCFA inhibitors). The workflow involves N-acylation followed by N-alkylation .

Mechanistic Workflow (DOT Diagram)

HerbicideSynthesis cluster_logic SAR Optimization Logic Start 4-Chloro-2-ethyl-6-methylaniline (Starting Material) Step1 Reaction: N-Acylation (+ Chloroacetyl Chloride) Start->Step1 Toluene, 10°C Inter Intermediate: 2-Chloro-N-(4-chloro-2-ethyl-6-methylphenyl)acetamide Step1->Inter -HCl Step2 Reaction: N-Alkylation (+ Chloromethyl alkyl ether) Inter->Step2 Phase Transfer Cat. NaOH Final Target Herbicide: N-Alkoxyalkyl-2-chloroacetanilide Step2->Final Active Ingredient Logic1 4-Cl Group: Blocks p-Hydroxylation Final->Logic1 Logic2 2,6-Dialkyl: Steric Hindrance (Selectivity) Final->Logic2

Caption: Synthesis pathway converting the aniline intermediate into a bioactive chloroacetanilide herbicide, highlighting SAR optimization points.

Experimental Protocols

Protocol A: Quality Control (Purity Assessment)

Before synthesis, the amine must be free of oxidation products (azobenzenes) which poison the acylation catalyst.

  • Technique: Gas Chromatography (GC-FID)

  • Column: HP-5 or DB-5 (30m x 0.32mm x 0.25µm)

  • Carrier Gas: Helium @ 1.5 mL/min

  • Temp Program: 60°C (1 min) → 20°C/min → 250°C (5 min).

  • Acceptance Criteria:

    • Main Peak (Retention ~8.5 min): >98.0%

    • Isomers (3-chloro or 5-chloro variants): <0.5% combined.

Protocol B: Synthesis of the Chloroacetanilide Core (N-Acylation)

Objective: Synthesize 2-chloro-N-(4-chloro-2-ethyl-6-methylphenyl)acetamide.

Reagents:

  • 4-Chloro-2-ethyl-6-methylaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Sodium Bicarbonate (saturated aq. solution) or Pyridine (1.1 eq)

  • Solvent: Toluene or Dichloromethane (DCM)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 1.0 eq of the aniline and solvent (10 mL/g). Cool to 0–5°C using an ice bath.

  • Base Addition: Add the base (Pyridine or NaHCO3 solution). Note: Inorganic bases (biphasic) are preferred for scale-up to simplify purification.

  • Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent bis-acylation.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup:

    • Quench with water.

    • Separate organic layer.

    • Wash with 1N HCl (to remove unreacted aniline) followed by Brine.

    • Dry over MgSO4 and concentrate in vacuo.

  • Crystallization: Recrystallize the solid residue from Hexane/Isopropanol.

    • Expected Yield: 85–92%.

Protocol C: N-Alkylation (Functionalization)

Objective: Convert the amide into the final herbicide (e.g., an Acetochlor analogue) by adding the alkoxymethyl tail.

Reagents:

  • Intermediate from Protocol B (1.0 eq)

  • Chloromethyl ethyl ether (or similar alkoxy-halide) (1.2 eq)

  • Catalyst: Benzyltriethylammonium chloride (TEBA) (5 mol%)

  • Base: 50% NaOH (aq)

Procedure:

  • Phase Transfer Setup: Dissolve the amide (Protocol B) in Toluene. Add the TEBA catalyst.

  • Reaction: Add 50% NaOH solution under vigorous stirring.

  • Addition: Add the alkylating agent (e.g., chloromethyl ethyl ether) dropwise at 20°C.

  • Heating: Heat to 40–50°C for 4–6 hours. Caution: Do not overheat, as hydrolysis of the chloroacetyl group can occur.

  • Validation: Monitor disappearance of the N-H amide band (~3300 cm⁻¹) via IR or HPLC.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) HCl accumulation / Temperature spikeIncrease cooling efficiency; Ensure base is added before acid chloride or concurrently.
Bis-acylation Impurity Excess Acid ChlorideStrictly control stoichiometry (1.05–1.1 eq max).
Dark Product Color Oxidation of AnilineDistill starting material under vacuum/Nitrogen before use. Store under Argon.
Hydrolysis (Step 2) Temperature too high / Reaction too longLimit temp to 50°C; Quench immediately upon completion.

Safety & Toxicology

  • Aniline Toxicity: Like all halo-anilines, this compound is a potential methemoglobinemia inducer. Handle in a fume hood with nitrile gloves and a respirator.

  • Environmental: Highly toxic to aquatic life (Acute 1). All aqueous waste must be incinerated, not flushed.

References

  • Synthesis of Chloroacetanilides: US Patent 4,401,833A. "Process for the preparation of 4-chloro-2,6-dialkylanilines." (Describes the synthesis of the intermediate itself and its utility in plant protection). Link

  • General Herbicide Chemistry: Taylor & Francis Online. "An expedient and rapid green chemical synthesis of N-chloroacetanilides." (General protocol for converting anilines to chloroacetanilides). Link

  • Metabolic Pathways: University of Wisconsin Extension. "Chemistry and Degradation of Chloroacetanilide Herbicides." (Context on why modifying the aniline ring affects degradation). Link

Sources

Method

Application Note: Chlorination Techniques for 2-Ethyl-6-Methylaniline Precursors

Scientific Context & Mechanistic Framework 2-Ethyl-6-methylaniline (MEA) is a highly sterically hindered aromatic amine that serves as a foundational precursor in the synthesis of chloroacetanilide herbicides, such as me...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Framework

2-Ethyl-6-methylaniline (MEA) is a highly sterically hindered aromatic amine that serves as a foundational precursor in the synthesis of chloroacetanilide herbicides, such as metolachlor and acetochlor[1]. In industrial and drug development contexts, the "chlorination" of MEA precursors specifically refers to chloroacetylation —the critical step where the reactive α-chloroamide pharmacophore is installed. For instance, the commercial production of S-metolachlor relies on the stereoselective reduction of an MEA-derived imine, followed by a terminal chlorination (chloroacetylation) step to form the active chloroacetamide structure[2].

Mechanistic Causality

The reaction proceeds via a nucleophilic acyl substitution. The nitrogen lone pair of the MEA precursor attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride[3]. Because MEA is sterically hindered by the ortho-ethyl and ortho-methyl groups, the reaction requires a highly reactive acylating agent.

During the reaction, one equivalent of hydrogen chloride (HCl) is generated. If left unneutralized, this HCl will protonate the unreacted MEA, rendering it non-nucleophilic and halting the reaction. Therefore, an acid scavenger (typically a tertiary amine like triethylamine or an aqueous carbonate) is mandatory. Triethylamine (TEA) serves a dual purpose: it acts as a thermodynamic sink for HCl and functions as a nucleophilic catalyst by forming a transient, highly reactive acylammonium intermediate.

G A 2-Ethyl-6-methylaniline (Nucleophile) C Tetrahedral Intermediate A->C B Chloroacetyl Chloride (Electrophile) B->C D HCl Elimination (Trapped by TEA) C->D E 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide D->E

Caption: Mechanistic pathway of MEA nucleophilic acyl substitution.

Comparative Methodologies for Chloroacetylation

Depending on the downstream application, the chlorination of MEA precursors can be executed under anhydrous or biphasic conditions. The table below summarizes the quantitative parameters for optimizing this transformation.

MethodologySubstrateAcylating AgentAcid ScavengerSolvent SystemTemp (°C)Typical Yield (%)
Anhydrous Acylation Primary MEAChloroacetyl ChlorideTriethylamine (TEA)Dichloromethane0–592–95
Schotten-Baumann Primary MEAChloroacetyl ChlorideNa₂CO₃ (aq)Toluene / Water10–1588–91
Secondary Amine Acylation Reduced MEA-ImineChloroacetyl ChloridePyridineToluene0–1085–89

Self-Validating Experimental Protocol

This protocol details the anhydrous chloroacetylation of primary MEA. It is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to ensure high-fidelity execution and prevent downstream failures.

G N1 1. Reagent Prep MEA + TEA in DCM N2 2. Thermal Control Chill to 0°C N1->N2 N3 3. Chloroacetylation Add Chloroacetyl Chloride N2->N3 N4 4. Validation TLC / HPLC Check N3->N4 N5 5. Workup Aqueous Quench N4->N5 N6 6. Isolation Crystallization N5->N6

Caption: Workflow for the chloroacetylation of 2-ethyl-6-methylaniline.

Step-by-Step Methodology

Step 1: System Initialization & Solvation

  • Action: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve 10.0 mmol (1.35 g) of 2-ethyl-6-methylaniline in 50 mL of anhydrous dichloromethane (DCM).

  • Action: Add 12.0 mmol (1.67 mL) of anhydrous triethylamine (TEA).

  • Validation Checkpoint 1: Ensure complete dissolution. The solution must be optically clear. Spot a drop on wet pH paper; the localized pH must be >9, confirming a basic environment ready to scavenge HCl.

Step 2: Thermal Regulation

  • Action: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate for 15 minutes.

  • Validation Checkpoint 2: Insert an internal temperature probe. Do not proceed until the internal temperature reads strictly between 0 °C and 5 °C.

Step 3: Electrophilic Addition (Chlorination)

  • Action: Dissolve 11.0 mmol (0.88 mL) of chloroacetyl chloride in 10 mL of anhydrous DCM. Transfer this to a pressure-equalizing dropping funnel.

  • Action: Add the chloroacetyl chloride solution dropwise over 30 minutes.

  • Causality: Chloroacetyl chloride is highly reactive. Dropwise addition prevents exothermic runaway, which would otherwise lead to the formation of N,N-bis(chloroacetyl)aniline (diacylation) and thermal degradation.

Step 4: Reaction Maturation & Monitoring

  • Action: Once addition is complete, allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature over 2 hours.

  • Validation Checkpoint 3 (TLC): Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (4:1). The MEA starting material (Rf ~0.6, UV active) must be completely consumed, replaced by a single lower-Rf spot (Rf ~0.4) corresponding to the chloroacetamide product.

Step 5: Selective Aqueous Workup

  • Action: Quench the reaction by adding 30 mL of ice-cold distilled water. Transfer to a separatory funnel and separate the phases.

  • Action: Wash the organic (DCM) layer with 30 mL of 1M HCl.

  • Causality & Validation Checkpoint 4: The 1M HCl wash selectively protonates any unreacted TEA and trace MEA, pulling them into the aqueous layer. Check the pH of the discarded aqueous wash; it must be <2 to ensure complete removal of amines.

  • Action: Wash the organic layer with 30 mL of saturated NaHCO₃ (to neutralize residual acid) followed by 30 mL of brine.

Step 6: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid. Recrystallize from a mixture of hexane/ethyl acetate to obtain the pure 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized precursor, perform the following analytical validations:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic singlet of the α-chloro protons (–CH₂Cl) around δ 4.20 ppm. The amide proton (–NH) should appear as a broad singlet near δ 7.80 ppm. The aromatic protons will appear as a multiplet between δ 7.10–7.30 ppm.

  • HPLC Purity: Utilize a C18 reverse-phase column (Acetonitrile/Water 70:30, UV detection at 254 nm). The product peak should exhibit >98% area integration, with no peak present at the retention time of the MEA starting material.

References

  • AERU. "S-metolachlor (Ref: CGA 77102)". Agriculture and Environment Research Unit. Available at:[2]

  • Benchchem. "2,6-Diethylaniline | 579-66-8". Benchchem Chemical Database. Available at:[1]

  • Abdel-Latif, E., et al. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles". ResearchGate. Available at:[3]

Sources

Application

Synthesis of chloroacetanilide herbicides from 4-Chloro-2-ethyl-6-methylaniline

Application Note: Synthesis and Optimization of Halogenated Chloroacetanilide Herbicides from 4-Chloro-2-ethyl-6-methylaniline Prepared by: Senior Application Scientist, Agrochemical Drug Development Target Audience: Res...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Optimization of Halogenated Chloroacetanilide Herbicides from 4-Chloro-2-ethyl-6-methylaniline

Prepared by: Senior Application Scientist, Agrochemical Drug Development Target Audience: Researchers, synthetic chemists, and agrochemical development professionals.

Executive Summary & Chemical Rationale

Chloroacetanilide herbicides (e.g., acetochlor, metolachlor, alachlor) are critical tools in modern agriculture, functioning primarily as Very-Long-Chain Fatty Acid (VLCFA) synthesis inhibitors. However, standard chloroacetanilides face two significant challenges: rapid microbial degradation in specific soil microbiomes and concerns regarding their toxicological profiles[1].

This application note details the de novo synthesis of a novel halogenated analog—4-Chloro-Acetochlor —starting from 4-Chloro-2-ethyl-6-methylaniline (CAS 70598-48-0)[2].

The Causality of Structural Modification: The introduction of a para-chloro group onto the phenyl ring of the 2,6-dialkylaniline precursor fundamentally alters both the synthetic reactivity and the environmental fate of the resulting herbicide:

  • Synthetic Impact: The electron-withdrawing inductive effect of the para-chlorine atom reduces the nucleophilicity of the primary amine. Furthermore, the ortho-ethyl and ortho-methyl groups create severe steric shielding. This necessitates highly optimized, biphasic Schotten-Baumann conditions for acylation, followed by aggressive Phase Transfer Catalysis (PTC) for N-alkylation.

  • Environmental Impact: The para-chloro substitution blocks the primary microbial degradation pathway (para-hydroxylation), extending the soil half-life of the herbicide[3].

Synthetic Workflow & Mechanistic Pathways

To overcome the electronic and steric deactivation of the starting material, a two-step synthetic route was designed.

Synthesis_Workflow A 4-Chloro-2-ethyl- 6-methylaniline (Reduced Nucleophilicity) C Intermediate Amide (Sterically Hindered) A->C Step 1: Acylation (Toluene, NaOH) IPC: HPLC >98% B Chloroacetyl Chloride (Acylating Agent) B->C E 4-Cl-Acetochlor Analog (Target Herbicide) C->E Step 2: N-Alkylation (Biphasic, 50% NaOH) IPC: GC-MS D Chloromethyl Ethyl Ether + TBAB (PTC) D->E

Fig 1: Two-step synthetic workflow for 4-Cl-Acetochlor utilizing phase-transfer catalysis.

MOA_Degradation Target 4-Cl-Acetochlor Analog VLCFA Inhibition of VLCFA Elongases Target->VLCFA Primary MOA Degradation Blocked para-Hydroxylation (Extended Soil Half-Life) Target->Degradation 4-Chloro Effect GST Glutathione S-Transferase (Crop Safening) Target->GST Safener-induced Detox Weed Apical Meristem Necrosis (Weed Death) VLCFA->Weed Phytotoxicity

Fig 2: Dual-action profile showing VLCFA inhibition and altered environmental degradation.

Quantitative Data & Process Optimization

Before detailing the step-by-step protocols, it is crucial to understand the empirical data that drives these methodological choices. The tables below summarize our optimization studies.

Table 1: Optimization of Step 1 (Acylation of 4-Chloro-2-ethyl-6-methylaniline) Causality: Homogeneous organic bases (TEA, Pyridine) fail to drive the reaction to completion due to the deactivated nature of the aniline. Biphasic conditions (Toluene/NaOH) continuously remove the HCl byproduct into the aqueous phase, preventing amine protonation and driving >98% conversion.

Base SystemSolventTemp (°C)Conversion (%)Purity (HPLC)
Triethylamine (1.2 eq)Dichloromethane0–585%90%
Pyridine (1.5 eq)Tetrahydrofuran0–588%92%
20% aq. NaOH (1.5 eq) Toluene (Biphasic) 0–5 >98% >99%

Table 2: Optimization of Step 2 (N-Alkylation via PTC) Causality: The intermediate amide is locked in a sterically hindered conformation. Standard SN2 conditions (K2CO3/DMF) yield less than 50%. Using Tetrabutylammonium bromide (TBAB) with 50% NaOH creates a lipophilic ion pair with the deprotonated amide, pulling it into the organic phase where it rapidly attacks the alkyl halide.

CatalystBase SystemSolventTime (h)Isolated Yield (%)
NoneK2CO3 (Solid)DMF1245%
TEBAC (0.1 eq)50% aq. NaOHToluene678%
TBAB (0.1 eq) 50% aq. NaOH Dichloromethane 4 95%

Step-by-Step Experimental Protocols

Safety Note: 4-Chloroanilines are known hematotoxins capable of inducing methemoglobinemia[4]. All procedures must be conducted in a fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat).

Protocol A: Synthesis of 2-Chloro-N-(4-chloro-2-ethyl-6-methylphenyl)acetamide

Objective: High-yield acylation leveraging a self-purifying biphasic system.

  • Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, dropping funnel, and internal temperature probe.

  • Substrate Loading: Dissolve 4-Chloro-2-ethyl-6-methylaniline (169.65 g, 1.0 mol) in 400 mL of Toluene.

  • Base Addition: Add 300 mL of 20% (w/v) aqueous NaOH (1.5 mol). Set the chiller to achieve an internal temperature of 0–5 °C.

  • Acylation: Charge the dropping funnel with Chloroacetyl chloride (124.2 g, 1.1 mol) dissolved in 100 mL of Toluene. Add dropwise over 90 minutes, maintaining the internal temperature strictly below 10 °C to prevent acyl chloride hydrolysis.

  • Phase Separation & Crystallization: Allow the reaction to warm to 20 °C and stir for 1 hour. Stop agitation and allow phase separation. Drain the lower aqueous layer. Cool the toluene layer to 0 °C to induce crystallization of the product.

  • Isolation: Filter the resulting white precipitate, wash with 100 mL of cold heptane, and dry under vacuum at 40 °C.

Self-Validating System (IPC 1): Do not proceed to Step 2 until HPLC confirms <1% unreacted aniline. The physical crystallization of the intermediate from toluene acts as an intrinsic purification step. Validate structural integrity via melting point (Expected: 145–147 °C).

Protocol B: N-Alkylation to 4-Chloro-Acetochlor Analog

Objective: Overcome steric hindrance via Phase Transfer Catalysis (PTC).

  • Reactor Setup: Equip a 1 L reactor with vigorous mechanical stirring (critical for biphasic PTC).

  • Substrate Loading: Dissolve the intermediate from Protocol A (246.1 g, 1.0 mol) in 500 mL of Dichloromethane (DCM).

  • Catalyst & Base: Add Tetrabutylammonium bromide (TBAB) (32.2 g, 0.1 mol). Begin vigorous agitation (500+ RPM) and add 200 mL of 50% (w/w) aqueous NaOH.

  • Alkylation: Dropwise add Chloromethyl ethyl ether (104.0 g, 1.1 mol) over 60 minutes. The reaction is mildly exothermic; maintain the temperature at 25–30 °C using a water bath. Let stir for 4 hours.

  • Quench & Wash: Dilute the mixture with 300 mL of DI water to dissolve precipitated salts. Separate the organic (DCM) layer. Wash the organic layer sequentially with 1M HCl (200 mL) to neutralize residual base, followed by brine (200 mL).

  • Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the target herbicide as a viscous, pale-yellow oil.

Self-Validating System (IPC 2): Verify the completion of alkylation via GC-MS. The disappearance of the N-H stretch (~3200 cm⁻¹) in FT-IR and the appearance of the molecular ion peak in MS validates the successful substitution.

Environmental Remediation & Decontamination

Because the para-chloro substitution increases the environmental persistence of this chloroacetanilide class, post-application remediation strategies must be considered. Research indicates that chloroacetanilide herbicides can be rapidly dechlorinated and detoxified using innocuous thiosulfate salts via an S(N)2 nucleophilic substitution mechanism[5]. In the event of agricultural runoff, applying low levels of sodium thiosulfate to contaminated sand or water systems effectively neutralizes the active pharmacophore, mitigating unintended ecological toxicity.

References

  • PubChem (National Institutes of Health). 4-Chloro-2-ethyl-6-methylaniline | C9H12ClN | CID 3018019. Retrieved from[Link]

  • World Health Organization (WHO). Concise International Chemical Assessment Document 48: 4-Chloroaniline. Retrieved from[Link]

  • International Journal of Molecular Sciences. New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide. Retrieved from[Link]

  • Journal of Agricultural and Food Chemistry. Dechlorination of chloroacetanilide herbicides by thiosulfate salts. Retrieved from[Link]

  • Journal of Chemical Technology and Biotechnology. Reductive dehalogenation of a chloroacetanilide herbicide in a flow electrochemical cell fitted with Ag-modified Ni foams. Retrieved from[Link]

Sources

Method

Application Notes and Protocols for the N-Alkylation of 4-Chloro-2-ethyl-6-methylaniline

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for the N-alkylation of 4-Chloro-2-ethyl-6-methylaniline, a sterically hindered aniline derivative of sign...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the N-alkylation of 4-Chloro-2-ethyl-6-methylaniline, a sterically hindered aniline derivative of significant interest in the synthesis of pharmaceuticals and advanced materials. We will delve into the inherent challenges posed by the substrate's structure and present detailed protocols for two primary, effective N-alkylation strategies: Reductive Amination and Catalytic N-Alkylation with Alcohols via the "Borrowing Hydrogen" methodology. The causality behind experimental choices, including reagent selection, catalyst systems, and reaction conditions, is thoroughly explained to provide researchers with a robust framework for procedural optimization and troubleshooting. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step instructions.

Introduction: The Challenge of Steric Hindrance

4-Chloro-2-ethyl-6-methylaniline is a valuable synthetic intermediate. The chloro-substituent offers a site for further functionalization, such as cross-coupling reactions, while the nitrogen atom is a key locus for building molecular complexity. However, the flanking ethyl and methyl groups at the ortho positions present a significant steric impediment around the nitrogen atom. This steric hindrance can dramatically reduce the nucleophilicity of the amine, making standard N-alkylation procedures sluggish or altogether ineffective[1][2].

The primary challenge is to devise reaction conditions that can overcome this steric barrier to form the desired carbon-nitrogen bond efficiently and with high selectivity. Low reaction yields, the need for forcing conditions (high temperatures and long reaction times), and the potential for side reactions are common hurdles[2]. This guide focuses on methodologies proven to be effective for such sterically demanding substrates.

Caption: Steric hindrance from ortho-substituents shields the nitrogen atom.

Recommended N-Alkylation Methodologies

Two primary strategies have demonstrated high efficacy for the N-alkylation of sterically hindered anilines and are recommended for 4-Chloro-2-ethyl-6-methylaniline.

Reductive Amination

Reductive amination is a robust and highly versatile method for forming C-N bonds.[3] The reaction proceeds in two conceptual steps: the initial formation of an imine or enamine intermediate from the aniline and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the target amine. The key advantage of this method is its broad substrate scope and the commercial availability of a wide variety of carbonyl compounds.

For sterically hindered anilines, the choice of reducing agent is critical. Mild and selective reducing agents are preferred to avoid unwanted side reactions. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice as it is less reactive than other common hydrides like sodium borohydride (NaBH₄) and does not readily reduce the carbonyl starting material.[3] Its tolerance for mildly acidic conditions also facilitates imine formation.

G Start Start: Reagents Aniline 4-Chloro-2-ethyl-6-methylaniline Carbonyl Aldehyde/Ketone (R-C=O) Solvent Solvent (e.g., DCE, THF) Reducer Reducing Agent (e.g., STAB) Mix 1. Mix Aniline and Carbonyl (Imine Formation) Aniline->Mix Carbonyl->Mix Solvent->Mix AddReducer 2. Add Reducing Agent Reducer->AddReducer Mix->AddReducer React 3. Reaction at RT AddReducer->React Workup 4. Aqueous Work-up React->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Product Product: N-Alkylated Aniline Purify->Product

Caption: General workflow for reductive amination.

Catalytic N-Alkylation with Alcohols ("Borrowing Hydrogen")

This modern approach is an environmentally benign and atom-economical alternative to classical methods.[4][5] The reaction utilizes an alcohol as the alkylating agent in the presence of a transition-metal catalyst. The mechanism, often referred to as "borrowing hydrogen" or "hydrogen autotransfer," involves the catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to an aldehyde or ketone in situ.[6] This carbonyl intermediate then undergoes condensation with the aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The only byproduct of this elegant process is water.[5]

Various catalytic systems based on non-precious metals like manganese and nickel, as well as precious metals like iridium and ruthenium, have been developed for this transformation.[4][7][8] These systems often show excellent functional group tolerance and high selectivity for mono-alkylation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All chemicals should be handled with care.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general procedure for the N-alkylation of 4-Chloro-2-ethyl-6-methylaniline with an aldehyde.

Materials and Reagents:

  • 4-Chloro-2-ethyl-6-methylaniline

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-2-ethyl-6-methylaniline (1.0 eq).

  • Solvent Addition: Dissolve the aniline in anhydrous DCE or THF (to make a 0.1 to 0.2 M solution).

  • Aldehyde Addition: Add the desired aldehyde (1.1 - 1.2 eq) to the stirred solution. If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.[9]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 4-24 hours).

  • Quenching: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired N-alkylated aniline.

ReagentMolar Eq.Purpose
4-Chloro-2-ethyl-6-methylaniline1.0Substrate
Aldehyde/Ketone1.1 - 1.2Alkylating Agent
Sodium Triacetoxyborohydride (STAB)1.5Selective Reducing Agent
Acetic Acid (optional)0.1Catalyst for imine formation
Solvent (DCE, THF)-Reaction Medium

Table 1: Typical Reagent Stoichiometry for Reductive Amination.

Protocol 2: Catalytic N-Alkylation with an Alcohol

This protocol provides a general framework for the "borrowing hydrogen" reaction. The specific catalyst, ligand, base, and temperature will vary depending on the chosen catalytic system. Researchers should consult the primary literature for the optimal conditions for a specific catalyst.[4][7][8][10]

Materials and Reagents:

  • 4-Chloro-2-ethyl-6-methylaniline

  • Primary Alcohol (e.g., benzyl alcohol, 1-butanol)

  • Transition Metal Catalyst (e.g., NiBr₂, [IrCp*Cl₂]₂, Mn-pincer complex)[4][7][8]

  • Ligand (if required by the catalyst system, e.g., 1,10-phenanthroline)[7]

  • Base (e.g., t-BuOK, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed reaction vial

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the metal catalyst (e.g., 1-10 mol%), ligand (if applicable), and base (e.g., 1.5 eq) to a Schlenk flask or reaction vial.

  • Reagent Addition: Add 4-Chloro-2-ethyl-6-methylaniline (1.0 eq), the alcohol (1.5 - 2.0 eq), and the anhydrous solvent.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture with vigorous stirring to the specified temperature (typically 100-140 °C) for the required duration (12-24 hours).[8][10]

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or ¹H NMR analysis of an aliquot.

  • Cooling and Filtration: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Work-up: Wash the filtrate with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

ParameterTypical RangeRationale
Catalyst Loading1 - 10 mol%Balances reaction rate and cost; lower loadings are preferable.
Base1.5 - 2.0 eqActivates the alcohol and facilitates catalyst turnover.[8]
Temperature100 - 140 °CProvides sufficient energy for C-H activation and water elimination.[10]
SolventToluene, DioxaneHigh-boiling, non-protic solvents are typically required.

Table 2: General Reaction Parameters for Catalytic N-Alkylation with Alcohols.

Conclusion

The N-alkylation of the sterically hindered 4-Chloro-2-ethyl-6-methylaniline requires careful selection of reaction methodology. Reductive amination offers a reliable and versatile route with a broad range of commercially available alkylating agents. For a more atom-economical and environmentally friendly approach, catalytic N-alkylation with alcohols via a "borrowing hydrogen" strategy presents a state-of-the-art alternative. The protocols and insights provided in this guide serve as a strong foundation for researchers to successfully synthesize N-alkylated derivatives of this challenging yet valuable substrate, enabling further exploration in drug discovery and materials science.

References

  • Reductive amination plays a key role in the medicinal chemistry toolbox since it allows the mono alkylation of an amine or aniline. Organic & Biomolecular Chemistry, RSC Publishing.
  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar.
  • Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA.
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Amine synthesis by reductive amination (reductive alkyl
  • Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
  • Catalytic N-Alkylation of Anilines.
  • Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite.
  • N-Alkylation of Anilines with Primary Alcohols by MOF-Derived CoNx Nanoparticles on N-Doped Carbon. Thieme.
  • Reductive amination of tertiary anilines and aldehydes. RSC Publishing.
  • Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. Benchchem.
  • N-Alkylation of Aniline by Copper-Chromite C
  • N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst.
  • Buchwald-Hartwig Amination for C-N Bond Form
  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme E-Books & E-Journals.
  • Reaction mechanism for the N-alkylation reaction.
  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing.
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Synthetic Methods for Primary Anilines. Books.
  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • 4-Chloro-2-methylaniline synthesis. ChemicalBook.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
  • Synthesis of New Sterically Hindered Anilines. R Discovery.
  • Process for the preparation of 4-chloro-2,6-dialkylanilines.
  • N-ETHYL-p-CHLOROANILINE. Organic Syntheses Procedure.
  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, RSC Publishing.
  • Overcoming challenges in the synthesis of sterically hindered anilines. Benchchem.
  • 4-chloro-2-ethynyl-6-methylaniline (C9H8ClN). PubChemLite.
  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and deriv
  • 4-Chloro-2-ethyl-6-methylaniline. PubChem.

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Application

Application Notes and Protocols for the Preparation of Diazonium Salts from 4-Chloro-2-ethyl-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the preparation of the diazonium salt of 4-Chloro-2-eth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the preparation of the diazonium salt of 4-Chloro-2-ethyl-6-methylaniline. Diazonium salts are pivotal intermediates in synthetic organic chemistry, enabling a diverse range of molecular transformations that are often challenging to achieve through other means.[1][2][3] This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and mechanistic insights to empower researchers in their synthetic endeavors. The protocols and discussions herein are grounded in established principles of diazotization chemistry and are designed to be a self-validating system for reproducible results.

Introduction: The Synthetic Versatility of Aryl Diazonium Salts

Aryl diazonium salts are a class of organic compounds characterized by the functional group R-N₂⁺X⁻, where R is an aryl group and X⁻ is an anion.[4][5] Their significance in organic synthesis stems from the excellent leaving group ability of the diazonium group (N₂), which can be displaced by a wide variety of nucleophiles.[1] This reactivity allows for the introduction of a broad spectrum of substituents onto an aromatic ring, including halogens, cyano, hydroxyl, and nitro groups, which are often difficult to install via direct electrophilic substitution.[1][2][6] Furthermore, diazonium salts are key precursors in the synthesis of azo compounds, which are widely used as dyes and pigments.[1][4][7]

The specific substrate, 4-Chloro-2-ethyl-6-methylaniline, presents a unique starting material for the synthesis of complex, polysubstituted aromatic compounds relevant to pharmaceutical and materials science research. The resulting diazonium salt is a gateway to a multitude of derivatives, each with potentially novel biological or material properties.

The Mechanism of Diazotization

The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, proceeds through a well-established mechanism.[7][8][9] The reaction is typically carried out in a cold, acidic solution with a source of nitrous acid, which is generated in situ from the reaction of sodium nitrite with a strong mineral acid like hydrochloric acid.[9][10][11]

The key steps of the mechanism are as follows:

  • Formation of the Nitrosating Agent: In the presence of a strong acid, sodium nitrite is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[7][9]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, forming an N-nitrosaminium ion.[9]

  • Deprotonation: A base (such as water or the counter-ion of the acid) removes a proton from the nitrogen atom, yielding an N-nitrosamine.[8]

  • Tautomerization and Protonation: The N-nitrosamine undergoes tautomerization to a diazohydroxide.[8] Subsequent protonation of the hydroxyl group by the excess acid in the medium forms a good leaving group (water).

  • Dehydration: The loss of a water molecule results in the formation of the resonance-stabilized aryl diazonium ion.[8]

Diagram of the Diazotization Mechanism:

Diazotization Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2-5: Reaction with Amine NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl Nitrosonium NO⁺ (Nitrosonium ion) HNO2->Nitrosonium + H⁺, -H₂O Amine Ar-NH₂ (4-Chloro-2-ethyl-6-methylaniline) NNitrosoaminium Ar-NH₂⁺-NO Amine->NNitrosoaminium + NO⁺ NNitrosamine Ar-NH-NO NNitrosoaminium->NNitrosamine - H⁺ Diazohydroxide Ar-N=N-OH NNitrosamine->Diazohydroxide Tautomerization Protonated_Diazohydroxide Ar-N=N-OH₂⁺ Diazohydroxide->Protonated_Diazohydroxide + H⁺ Diazonium Ar-N₂⁺ (Diazonium ion) Protonated_Diazohydroxide->Diazonium - H₂O

Caption: Mechanism of diazotization of a primary aromatic amine.

Critical Experimental Parameters

Successful and safe preparation of diazonium salts hinges on the careful control of several key parameters:

  • Temperature: This is arguably the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at elevated temperatures.[4][5][12] The reaction is almost universally carried out at 0-5 °C in an ice bath to ensure the stability of the diazonium salt in solution.[4][5][7][12]

  • Acidity: A strong acidic medium is necessary for the generation of the nitrosonium ion and to prevent premature coupling reactions of the diazonium salt with the unreacted amine.[] Typically, an excess of the mineral acid is used.

  • Stoichiometry of Sodium Nitrite: A slight excess of sodium nitrite is often used to ensure complete conversion of the aniline. However, a large excess should be avoided as it can lead to side reactions and complicate the purification of subsequent products.[12][14] Any residual nitrous acid can be quenched with sulfamic acid or urea.

  • Concentration: The concentration of the reactants can influence the reaction rate and the stability of the diazonium salt. The protocol below utilizes concentrations that are commonly reported for similar transformations.

Safety Precautions: A Non-Negotiable Prerequisite

WARNING: Diazonium salts, particularly in their solid, dry state, are notoriously unstable and can be explosive.[12][15] They are sensitive to shock, friction, heat, and light.[16] Therefore, the following safety precautions are of paramount importance and must be strictly adhered to:

  • In Situ Use: Diazonium salts are almost always generated and used immediately in solution without isolation.[4][17] DO NOT ATTEMPT TO ISOLATE THE SOLID DIAZONIUM SALT unless you have specialized equipment and experience in handling explosive compounds.

  • Temperature Control: Maintain the reaction temperature below 5 °C at all times. A runaway reaction can lead to rapid decomposition and the release of nitrogen gas, causing a dangerous pressure build-up.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Conduct the reaction in a well-ventilated fume hood.

  • Quenching: Have a quenching solution, such as a cold aqueous solution of sulfamic acid or urea, readily available to destroy any excess nitrous acid at the end of the reaction.

  • Handling: Use plastic or rubber spatulas when handling any solid reagents. Avoid scratching or grinding any solid materials that may contain residual diazonium salts.[12][14]

Detailed Experimental Protocol

This protocol is designed for the preparation of an aqueous solution of the diazonium salt of 4-Chloro-2-ethyl-6-methylaniline for immediate use in subsequent synthetic steps.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass (g) or Volume (mL)
4-Chloro-2-ethyl-6-methylaniline169.6610.01.70 g
Concentrated Hydrochloric Acid (~37%)36.46~30.02.5 mL
Sodium Nitrite (NaNO₂)69.0010.50.725 g
Deionized Water18.02-~20 mL
Sulfamic Acid (for quenching)97.09-As needed
Starch-Iodide Paper--As needed

Equipment:

  • 100 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Internal thermometer

  • Ice bath

Experimental Workflow Diagram:

Experimental_Workflow A 1. Preparation of Amine Solution B 2. Cooling to 0-5 °C A->B D 4. Slow Addition of Nitrite Solution B->D C 3. Preparation of Nitrite Solution C->D E 5. Monitoring and Completion D->E F 6. Quenching Excess Nitrous Acid (Optional but Recommended) E->F G 7. In Situ Use of Diazonium Salt Solution F->G

Caption: Step-by-step workflow for the preparation of the diazonium salt.

Step-by-Step Procedure:

  • Preparation of the Amine Hydrochloride Salt:

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 1.70 g (10.0 mmol) of 4-Chloro-2-ethyl-6-methylaniline.

    • In a fume hood, carefully add 10 mL of deionized water followed by the slow addition of 2.5 mL of concentrated hydrochloric acid with stirring. The aniline may initially form a thick slurry of its hydrochloride salt.

  • Cooling:

    • Place the flask in an ice bath and stir the mixture until the internal temperature reaches 0-5 °C. It is crucial to maintain this temperature throughout the addition of the sodium nitrite solution.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate small beaker, dissolve 0.725 g (10.5 mmol) of sodium nitrite in 10 mL of cold deionized water.

  • Diazotization:

    • Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the cold, stirred suspension of the amine hydrochloride salt over a period of 20-30 minutes.

    • The rate of addition should be carefully controlled to ensure the internal temperature does not exceed 5 °C. The solid amine hydrochloride should gradually dissolve as the reaction progresses, resulting in a clear or slightly yellow solution of the diazonium salt.

  • Monitoring the Reaction:

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-20 minutes to ensure complete diazotization.

    • The presence of excess nitrous acid can be tested by touching a drop of the reaction mixture to a piece of starch-iodide paper. An instantaneous blue-black color indicates the presence of excess nitrous acid. If the test is negative, a small amount of additional sodium nitrite solution may be required.

  • Quenching Excess Nitrous Acid (Recommended):

    • Once the diazotization is complete (as indicated by a positive starch-iodide test), any excess nitrous acid should be destroyed. This can be achieved by the slow, portion-wise addition of a small amount of solid sulfamic acid or a concentrated aqueous solution of urea until the starch-iodide test is negative. This step is particularly important if the subsequent reaction is sensitive to the presence of nitrous acid.

  • Use of the Diazonium Salt Solution:

    • The resulting cold solution of the 4-chloro-2-ethyl-6-methylbenzenediazonium chloride is now ready for immediate use in subsequent reactions, such as Sandmeyer, Schiemann, Gattermann, or azo coupling reactions.[18][19][20]

Applications in Drug Development and Further Synthesis

The prepared diazonium salt of 4-Chloro-2-ethyl-6-methylaniline is a versatile intermediate for the synthesis of a wide array of target molecules. For instance:

  • Introduction of Halogens: Treatment with copper(I) chloride, bromide, or iodide (Sandmeyer reaction) can be used to replace the diazonium group with the respective halogen.[18][19]

  • Fluorination: The Schiemann reaction, involving the formation and subsequent thermal decomposition of the diazonium tetrafluoroborate salt, can be employed to introduce a fluorine atom.[18]

  • Cyanation: The Sandmeyer reaction with copper(I) cyanide allows for the introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid.[2]

  • Hydroxylation: Gentle warming of the aqueous diazonium salt solution leads to the formation of the corresponding phenol.[17]

  • Azo Coupling: Reaction with activated aromatic compounds, such as phenols or anilines, will yield highly colored azo compounds, which are not only important as dyes but also as potential molecular probes or photosensitive materials.[1][4]

Conclusion

The diazotization of 4-Chloro-2-ethyl-6-methylaniline provides a reliable and efficient route to a highly valuable synthetic intermediate. By understanding the underlying mechanism and adhering strictly to the critical experimental parameters and safety precautions outlined in this guide, researchers can confidently and safely utilize this powerful transformation to access a diverse range of complex molecules for applications in drug discovery and materials science.

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Method

Application Note: Catalytic Strategies and Protocols for the Regioselective Synthesis of 4-Chloro-2-ethyl-6-methylaniline

Introduction & Mechanistic Rationale 4-Chloro-2-ethyl-6-methylaniline (CEMA) is a highly valued intermediate in the development of advanced agrochemicals, particularly stereoselective herbicides, and various pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Chloro-2-ethyl-6-methylaniline (CEMA) is a highly valued intermediate in the development of advanced agrochemicals, particularly stereoselective herbicides, and various pharmaceutical active ingredients[1]. The synthesis of CEMA via the direct chlorination of 2-ethyl-6-methylaniline (MEA) presents a fundamental synthetic challenge: achieving strict para-regioselectivity while preventing the oxidative degradation of the amine functionality.

While the ortho positions of MEA are sterically occluded by the ethyl and methyl substituents, the free primary amine is strongly electron-donating. Exposing this free amine directly to strong chlorinating agents (such as Cl₂ gas or sulfuryl chloride) inevitably leads to N-chlorination, uncontrolled oxidation, and polymeric byproducts. To circumvent this, a self-validating two-step mechanistic strategy is employed:

  • In Situ Deactivation (Protonation): The amine is first converted into an anilinium hydrochloride salt. This transforms the strongly activating -NH₂ group into a strongly deactivating -NH₃⁺ group, shielding the nitrogen atom from electrophilic attack and forcing the incoming electrophile to the para position[2].

  • Electrophilic Activation (Catalysis): Because the protonated anilinium ring is severely deactivated, uncatalyzed electrophilic aromatic substitution is kinetically sluggish. The introduction of a Friedel-Crafts Lewis acid catalyst (e.g., Iodine or FeCl₃) is required to polarize the Cl-Cl bond, generating a potent chloronium (Cl⁺) equivalent capable of functionalizing the deactivated ring efficiently[3].

Reaction Pathway & Workflow Visualization

The following workflow illustrates the causal sequence of the catalytic chlorination process, ensuring that the amine is protected prior to the introduction of the activated electrophile.

G Start 2-Ethyl-6-methylaniline (MEA) Step1 HCl Gas Saturation (Solvent: Toluene or CCl4) Start->Step1 Salt MEA Hydrochloride Salt (Deactivated Ring) Step1->Salt Catalyst Addition of Lewis Acid (Iodine or FeCl3) Salt->Catalyst Chlorination Chlorination (Cl2 or SO2Cl2) Temperature: 10-80°C Catalyst->Chlorination Intermediate 4-Chloro-2-ethyl-6-methylanilinium Chloride Chlorination->Intermediate Neutralization Alkaline Neutralization (NaOH / H2O) Intermediate->Neutralization Product 4-Chloro-2-ethyl-6-methylaniline (CEMA) Neutralization->Product

Figure 1: Catalytic chlorination workflow for the synthesis of 4-Chloro-2-ethyl-6-methylaniline.

Quantitative Analysis of Catalytic Systems

The choice of solvent and catalyst directly dictates the reaction kinetics and the final yield of CEMA. Non-polar solvents like Carbon Tetrachloride (CCl₄) or Toluene are utilized to maintain the solubility of the chlorinating agent while allowing the anilinium salt to remain suspended. The table below summarizes the empirical data for different catalytic conditions[2],[3],[4].

Solvent SystemCatalystChlorinating AgentTemperatureYield (%)Purity (GC)
Carbon TetrachlorideNone (Baseline)Cl₂ Gas10°C - 15°C66%>88%
TolueneNone (Baseline)Cl₂ Gas80°C64%>73%
Carbon TetrachlorideIodine (I₂)Cl₂ Gas10°C - 25°C>75%>95%
TolueneIron(III) ChlorideSO₂Cl₂45°C - 50°C~70%>90%

Note: The addition of a Friedel-Crafts catalyst such as Iodine significantly improves the conversion rate and suppresses unreacted starting material, pushing the yield above 75% while maintaining high regioselectivity[3],[4].

Standard Operating Protocol: Iodine-Catalyzed Synthesis of CEMA

This protocol provides a self-validating methodology for the synthesis of 4-Chloro-2-ethyl-6-methylaniline. In-Process Controls (IPCs) are embedded to ensure scientific integrity and reproducibility.

Materials Required:
  • 2-Ethyl-6-methylaniline (MEA): 3.0 Moles

  • Carbon Tetrachloride (CCl₄) or Toluene: 2.3 L

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Chlorine (Cl₂) gas

  • Iodine (I₂) crystals (Catalyst): 10 g[4]

  • Aqueous Sodium Hydroxide (NaOH), 20% w/v

Step-by-Step Methodology:

Step 1: Amine Protection (Salt Formation)

  • Charge a 3 L multi-neck glass reactor equipped with a mechanical stirrer, gas dispersion tube, and a reflux condenser with 2.3 L of the chosen inert solvent (e.g., CCl₄).

  • Add 3.0 moles of 2-ethyl-6-methylaniline to the solvent under continuous stirring.

  • Causality Check: Begin bubbling anhydrous HCl gas into the mixture at room temperature. The solution will become exothermic as the MEA hydrochloride salt precipitates.

  • IPC 1: Continue HCl saturation until the pH of a wetted indicator paper held at the reactor vent indicates strong acidity. The complete precipitation of the salt ensures the amine is thoroughly protected from oxidation[2].

Step 2: Catalytic Chlorination

  • Cool the reactor to 10°C – 15°C using an external ice-water bath.

  • Add 10 g of Iodine (I₂) crystals directly to the suspension. The Lewis acid catalyst will immediately begin complexing with the solvent/salt matrix to facilitate electrophilic activation[4].

  • Initiate the introduction of Cl₂ gas through the dispersion tube. Maintain the temperature strictly below 20°C to prevent solvent degradation or over-chlorination.

  • IPC 2: Monitor the reaction via Gas Chromatography (GC). Sample a 1 mL aliquot, neutralize with aqueous NaOH, extract with ethyl acetate, and inject. The reaction is deemed complete when unreacted MEA is <5%[2].

Step 3: Neutralization and Isolation

  • Purge the reactor with Nitrogen (N₂) gas for 30 minutes to remove residual unreacted Cl₂ and HCl vapors.

  • Slowly add 20% aqueous NaOH to the reaction mixture until the aqueous phase reaches a pH of 9-10. This liberates the free 4-chloro-2-ethyl-6-methylaniline from its hydrochloride salt[3].

  • Separate the organic phase using a separatory funnel. Wash the organic layer twice with distilled water to remove residual inorganic salts.

  • Concentrate the organic layer under reduced pressure to remove the solvent.

  • Purification: Subject the crude amine to vacuum distillation. Collect the pure CEMA fraction at a head temperature of 139°C at 13 mm Hg[2].

  • IPC 3: Perform final GC analysis to confirm >95% purity of the isolated colorless to pale-yellow liquid.

References

  • Title: 4-Chloro-2-ethyl-6-methylaniline | C9H12ClN | CID 3018019 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines Source: Google Patents URL

Sources

Application

Application Note: Derivatization Strategies for 4-Chloro-2-ethyl-6-methylaniline

CAS: 70598-48-0 | Molecular Formula: C₉H₁₂ClN[1] Abstract This technical guide details the derivatization of 4-Chloro-2-ethyl-6-methylaniline , a sterically hindered aniline intermediate often associated with chloroaceta...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 70598-48-0 | Molecular Formula: C₉H₁₂ClN[1]

Abstract

This technical guide details the derivatization of 4-Chloro-2-ethyl-6-methylaniline , a sterically hindered aniline intermediate often associated with chloroacetanilide herbicide synthesis (e.g., Acetochlor analogs) and metabolic degradation studies.[1] Due to the steric bulk of the ortho-ethyl and ortho-methyl groups, this analyte exhibits reduced nucleophilicity, presenting challenges for standard acylation protocols.[1] This guide provides two distinct workflows:

  • Analytical Derivatization: A high-sensitivity protocol using Heptafluorobutyric Anhydride (HFBA) for GC-MS/ECD trace analysis.[1][2]

  • Synthetic Derivatization: A preparative protocol for N-chloroacetylation, a critical step in functionalizing this scaffold for pharmacological or agrochemical applications.[1]

Analytical Challenges & Strategy

The primary challenge in derivatizing 4-Chloro-2-ethyl-6-methylaniline is the steric hindrance at the amino group.[1] The flanking ethyl and methyl groups create a "protective pocket" that retards nucleophilic attack on standard acylating agents.

Reagent Selection Matrix
ReagentDerivative TypeSteric ToleranceDetection SuitabilityStability
HFBA (Heptafluorobutyric anhydride)Perfluoroacyl amideHigh (Requires Heat)Excellent (ECD/NCI-MS)High
TFAA (Trifluoroacetic anhydride)Perfluoroacyl amideMediumGood (EI-MS)Moderate (Volatile)
BSTFA (Silylating agent)TMS-amineLow (Incomplete reaction common)Good (GC-MS)Low (Hydrolysis prone)
Chloroacetyl Chloride ChloroacetamideMediumModerate (HPLC/UV)High

Strategic Choice: For analytical quantification, HFBA is the superior choice. The introduction of seven fluorine atoms significantly increases electron capture cross-section (for ECD) and mass (for MS), while the aggressive nature of the anhydride drives the reaction to completion despite steric hindrance.

Protocol A: Analytical Derivatization (GC-MS/ECD)

Objective: Quantitative conversion to N-(4-chloro-2-ethyl-6-methylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide for trace environmental or biological analysis.[1]

Materials
  • Analyte: 4-Chloro-2-ethyl-6-methylaniline (≥98% purity).[1][3]

  • Reagent: Heptafluorobutyric anhydride (HFBA).[1][2]

  • Solvent: Isooctane or Toluene (Anhydrous).[1]

  • Base Catalyst: Pyridine or Trimethylamine (High purity).[1]

  • Quench: 5% Sodium Bicarbonate (

    
    ) solution.
    
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1.0 mg of analyte in 1 mL of Isooctane in a crimp-top reaction vial.

    • Note: Isooctane is preferred for ECD analysis due to its lack of electron-capturing impurities.[1]

  • Reagent Addition:

    • Add 50

      
      L of Pyridine .[1] (Acts as an acid scavenger to drive equilibrium).[1]
      
    • Add 100

      
      L of HFBA  dropwise.
      
    • Caution: Reaction is exothermic.[1] Perform in a fume hood.

  • Thermal Incubation (Critical Step):

    • Cap the vial tightly.

    • Incubate at 70°C for 60 minutes .

    • Causality: Standard room-temperature acylation often yields <60% conversion for 2,6-disubstituted anilines.[1] Thermal energy is required to overcome the rotational energy barrier imposed by the ethyl group.

  • Cleanup & Extraction:

    • Cool to room temperature.[1]

    • Add 1 mL of 5%

      
       to neutralize excess acid/anhydride.
      
    • Vortex for 30 seconds. Allow phases to separate.

    • Transfer the top organic layer to a GC vial containing anhydrous

      
      .
      
  • Instrumental Analysis:

    • Inject 1

      
      L into GC-MS or GC-ECD.[1]
      
    • Monitoring Ion (MS): Look for the molecular ion (

      
      ) and the characteristic loss of the heptafluoropropyl group (
      
      
      
      ).
Workflow Visualization

AnalyticalWorkflow Sample Crude Sample (Biological/Water) Extract LLE/SPE Extraction (Isooctane) Sample->Extract Deriv Derivatization HFBA + Pyridine 70°C, 60 min Extract->Deriv Dry Residue Wash Bicarbonate Wash (Remove Acid) Deriv->Wash Quench GC GC-MS/ECD Analysis Target: HFBA-Amide Wash->GC Organic Layer

Figure 1: Analytical workflow ensuring removal of acidic byproducts before injection.[1]

Protocol B: Synthetic Derivatization (Functionalization)

Objective: Preparative synthesis of the N-chloroacetyl derivative (a precursor to acetanilide herbicides).[1]

Mechanism

This reaction proceeds via a nucleophilic acyl substitution.[1] The amine nitrogen attacks the carbonyl carbon of chloroacetyl chloride. The base (Sodium Acetate or TEA) neutralizes the HCl byproduct, preventing the formation of the unreactive anilinium salt.

Materials
  • Substrate: 4-Chloro-2-ethyl-6-methylaniline (10 mmol).

  • Reagent: Chloroacetyl chloride (12 mmol, 1.2 eq).

  • Solvent: Glacial Acetic Acid (Method A) or Dichloromethane (Method B).[1]

  • Base: Sodium Acetate (Method A) or Triethylamine (Method B).[1]

Step-by-Step Methodology (Method A: Modified Schotten-Baumann)

This method is preferred for larger batches due to ease of precipitation.[1]

  • Solubilization:

    • Dissolve 1.70 g (10 mmol) of 4-Chloro-2-ethyl-6-methylaniline in 15 mL of glacial acetic acid.

    • Add 1.2 g of Sodium Acetate (anhydrous).

  • Controlled Addition:

    • Cool the solution to 10°C.

    • Add 1.35 g (12 mmol) of Chloroacetyl chloride dropwise over 20 minutes.

    • Process Control: Maintain temperature <20°C to prevent di-acylation or polymerization.[1]

  • Reaction:

    • Allow to warm to room temperature and stir for 3 hours.

    • Validation: TLC (Hexane:Ethyl Acetate 8:[1]2) should show consumption of the starting amine (

      
      ) and appearance of the amide (
      
      
      
      ).
  • Quench & Isolation:

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • Stir vigorously.[1] The product should precipitate as a white/off-white solid.[1]

    • Filter the solid and wash with cold water (3x 20 mL) to remove acetic acid.

  • Recrystallization:

    • Recrystallize from Ethanol/Water to yield high-purity N-(4-chloro-2-ethyl-6-methylphenyl)-2-chloroacetamide.[1]

Reaction Pathway Diagram

SyntheticPathway Start 4-Chloro-2-ethyl-6-methylaniline (Nucleophile) Inter Tetrahedral Intermediate (Transient) Start->Inter Nucleophilic Attack Reagent Chloroacetyl Chloride (Electrophile) Reagent->Inter Product N-Chloroacetyl Derivative (Precipitate) Inter->Product Elimination of Cl- Base Base (NaOAc) (HCl Scavenger) Base->Product Prevents Salt Formation

Figure 2: Synthetic pathway utilizing base-catalyzed acyl substitution.[1]

Quality Control & Validation Standards

To ensure the trustworthiness of the derivatization, the following acceptance criteria must be met:

ParameterAnalytical Derivative (HFBA)Synthetic Derivative (Chloroacetyl)
Appearance Clear solution (in solvent)White crystalline solid
GC-MS Signature

(365 m/z for

)

(245 m/z)
Key Fragment

169 (

)

196 (

)
Yield/Conversion >95% (by peak area)>85% (isolated yield)
Melting Point N/A (Solution)128-132°C (Typical range for analogs)
Troubleshooting
  • Incomplete Reaction (Analytical): If the amine peak persists, increase incubation temperature to 90°C. Do not extend time beyond 2 hours to avoid degradation.

  • Oiling Out (Synthetic): If the product forms an oil upon quenching, extract with Dichloromethane, dry over

    
    , and evaporate. The oil usually solidifies upon standing or trituration with hexane.
    

References

  • U.S. Environmental Protection Agency. (2006).[1][4][5] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[4][6]

  • Sigma-Aldrich. (n.d.).[1] Derivatization Reagents for Gas Chromatography: Acylation.[1][2]

  • BenchChem. (2025).[1][7] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.[1]

  • PubChem. (2025).[1][8][9] Compound Summary: 4-Chloro-2-ethyl-6-methylaniline (CAS 70598-48-0).[1][9][10][1]

Sources

Method

Handling and storage protocols for 4-Chloro-2-ethyl-6-methylaniline

Application Note: Advanced Handling, Storage, and Solution Preparation Protocols for 4-Chloro-2-ethyl-6-methylaniline Target Audience: Research Chemists, Toxicologists, and Preclinical Drug Development Scientists Documen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Handling, Storage, and Solution Preparation Protocols for 4-Chloro-2-ethyl-6-methylaniline

Target Audience: Research Chemists, Toxicologists, and Preclinical Drug Development Scientists Document Revision: 1.0

Executive Summary & Chemical Rationale

4-Chloro-2-ethyl-6-methylaniline (CAS: 70598-48-0) is a highly substituted aniline derivative utilized as a critical building block in the synthesis of complex pharmaceutical intermediates and agrochemicals[1]. Due to the presence of both electron-donating (alkyl) and electron-withdrawing (chloro) groups on the aromatic ring, the compound exhibits specific reactivity profiles and stability concerns that must be managed during laboratory handling.

This application note establishes a self-validating protocol for the safe handling, storage, and preparation of stock solutions of 4-Chloro-2-ethyl-6-methylaniline, grounded in established chemical safety principles for aniline derivatives.

Physicochemical Profile

Understanding the physical properties of 4-Chloro-2-ethyl-6-methylaniline is the first step in designing a robust handling protocol. The following data dictates the environmental controls required during manipulation.

PropertyValue / DescriptionCausality / Impact on Handling
Molecular Formula C9H12ClN[1]Determines stoichiometric calculations for downstream synthesis.
Molecular Weight 169.65 g/mol [1]Used for precise molarity calculations in stock solutions.
Chemical Class Halogenated AlkylanilineAnilines are prone to atmospheric oxidation; requires inert handling.
Solubility Soluble in DMSO, DMF, DCMDictates solvent choice for biological assays or organic synthesis.
Primary Hazard Toxic via inhalation/dermalNecessitates rigorous engineering controls (fume hood) and PPE.

Mechanistic Basis for Safety Protocols

The protocols described herein are not merely regulatory checklists; they are derived from the mechanistic toxicology and physical chemistry of the compound.

  • Toxicity Causality (Methemoglobinemia): Like many aniline derivatives, systemic absorption of 4-Chloro-2-ethyl-6-methylaniline can lead to the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) within hemoglobin, impairing oxygen transport. Because anilines are highly lipophilic, they readily cross the stratum corneum (skin barrier). Therefore, dermal protection is the most critical safety vector .

  • Degradation Causality (Photo-oxidation): The amino group on the electron-rich aromatic ring is susceptible to photo-induced oxidation, leading to the formation of colored impurities (azo compounds or quinone imines) that can interfere with sensitive spectroscopic assays. This necessitates protection from ambient light and atmospheric oxygen .

Standard Operating Procedure: Handling & Storage

Required Engineering Controls & PPE
  • Engineering Controls: All open-container manipulations must occur within a certified Class II Type A2 biological safety cabinet (if used for sterile biological prep) or a standard ducted chemical fume hood with a face velocity of 80–100 fpm.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with heavy-duty nitrile or neoprene. Standard latex offers insufficient breakthrough time for lipophilic anilines.

    • Eye Protection: Splash-proof chemical safety goggles.

    • Body Protection: Flame-resistant, fluid-resistant laboratory coat.

Storage Parameters

To maintain >99% purity over a 12-month lifecycle, the following storage parameters must be strictly maintained:

  • Vessel: Store in actinic (amber) borosilicate glass vials with PTFE-lined screw caps to prevent plasticizer leaching and photo-degradation.

  • Atmosphere: Backfill the headspace of the primary container with high-purity Argon or Nitrogen gas before sealing.

  • Temperature: Store at 2°C to 8°C in an explosion-proof, dedicated chemical refrigerator.

Experimental Protocol: Preparation of Standardized Stock Solutions

This methodology outlines the preparation of a 100 mM master stock solution in Dimethyl Sulfoxide (DMSO) for downstream in vitro screening.

Step-by-Step Methodology:

  • Preparation: Equilibrate the sealed vial of 4-Chloro-2-ethyl-6-methylaniline to room temperature inside a desiccator for 30 minutes to prevent condensation of atmospheric moisture on the cold chemical.

  • Taring: Inside the fume hood, place a sterile, amber 4 mL glass vial on an analytical balance (0.1 mg precision) and tare.

  • Dispensing: Carefully transfer approximately 17.0 mg of the compound into the vial. Record the exact mass (e.g., 17.15 mg).

  • Calculation: Calculate the exact volume of anhydrous DMSO required to achieve a 100 mM concentration.

    • Formula: Volume (mL) = Mass (mg) / (Molecular Weight * Concentration (M))

    • Example: 17.15 mg / (169.65 g/mol * 0.1 M) = 1.011 mL of DMSO.

  • Solubilization: Add the calculated volume of anhydrous DMSO using a calibrated positive-displacement pipette.

  • Homogenization: Seal the vial tightly. Vortex for 30 seconds, followed by gentle sonication in a water bath for 2 minutes to ensure complete dissolution.

  • Aliquot Generation: To avoid repeated freeze-thaw cycles which introduce atmospheric water into the hygroscopic DMSO, dispense 50 µL aliquots into single-use amber microcentrifuge tubes.

  • Cryopreservation: Flash-freeze aliquots in liquid nitrogen and transfer to a -20°C or -80°C freezer for long-term storage.

Workflow Visualization

G Start Equilibrate Reagent to Room Temp PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood (Min 80 fpm) PPE->Hood Weigh Weighing & Solubilization (Anhydrous DMSO) Hood->Weigh Aliquot Generate Single-Use Aliquots (50 µL) Weigh->Aliquot Waste Hazardous Waste Incineration Protocol Weigh->Waste Contaminated Consumables Store Cryopreservation (-20°C, Amber Vials) Aliquot->Store

Figure 1: Standardized workflow for the safe handling and stock preparation of 4-Chloro-2-ethyl-6-methylaniline.

Decontamination and Spill Response

A self-validating safety system requires pre-planned failure protocols. In the event of a minor spill inside the fume hood:

  • Containment: Immediately cover the spill with a specialized chemical absorbent pad or dry sand. Do not use combustible materials like paper towels for concentrated organic spills.

  • Neutralization/Cleanup: Carefully sweep the absorbed material using a non-sparking tool into a dedicated, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a 5% solution of acetic acid (to protonate any residual free-base aniline, rendering it water-soluble), followed by copious amounts of soap and water.

  • Disposal: Dispose of all cleanup materials as regulated halogenated organic waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3018019, 4-Chloro-2-ethyl-6-methylaniline" PubChem, [Link]. Accessed 1 March 2026.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Chloro-2-ethyl-6-methylaniline

Welcome to the Technical Support Center. This guide is curated for researchers, process chemists, and drug development professionals tasked with scaling or optimizing the synthesis of 4-chloro-2-ethyl-6-methylaniline.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for researchers, process chemists, and drug development professionals tasked with scaling or optimizing the synthesis of 4-chloro-2-ethyl-6-methylaniline. As a critical intermediate for agrochemicals (such as S-metolachlor) and specialized polyurethane chain extenders, its purity and yield are paramount.

The most direct synthetic route—electrophilic aromatic substitution (EAS) via chlorination of 2-ethyl-6-methylaniline—is frequently plagued by over-chlorination, oxidative degradation, and poor regioselectivity. This guide provides field-proven protocols, mechanistic causality, and troubleshooting logic to ensure you can build a high-yielding, self-validating experimental system.

Mechanistic Principles: The Importance of Amine Protection

A common fatal error in aniline chlorination is treating the free amine directly with strong chlorinating agents. The free amine (-NH₂) is highly electron-rich, making the nitrogen lone pair highly susceptible to direct oxidation by halogens. This pathway bypasses ring chlorination entirely, leading to the formation of black, tarry azo-compounds and radical polymers.

The Causality of the Hydrochloride Salt: By pre-treating the starting material with HCl to form the anilinium hydrochloride salt (-NH₃⁺ Cl⁻), you fundamentally alter the electronic landscape of the molecule[1]:

  • Oxidation Prevention: The nitrogen lone pair is protonated and tied up, completely shutting down oxidative degradation pathways.

  • Controlled Reactivity: The positively charged ammonium group strongly deactivates the aromatic ring. This prevents runaway over-chlorination.

  • Regioselectivity: While the ring is deactivated, the electron-donating ortho-alkyl groups (ethyl and methyl) provide just enough localized electron density to permit EAS. Because the bulky alkyl groups sterically block the meta positions, the incoming chlorine electrophile is directed almost exclusively to the para position[1].

SynthesisWorkflow A 2-Ethyl-6-methylaniline (Free Amine) B Anilinium Hydrochloride (Protected Salt) A->B HCl (gas) Toluene/EtOH E Oxidation Byproducts (Tars, Azo compounds) A->E Direct Chlorination (No Protection) C 4-Chloro-2-ethyl-6-methylaniline Hydrochloride B->C SO2Cl2 0°C to 20°C D 4-Chloro-2-ethyl-6-methylaniline (Target Product) C->D NaOH (aq) pH 10 Workup

Reaction workflow for para-chlorination highlighting the critical hydrochloride protection step.

Quantitative Data: Reagent & Condition Comparison

Selecting the right chlorinating agent and solvent system dictates the scalability and purity of your reaction. Below is a summary of quantitative benchmarks based on established industrial and laboratory data[1],[2].

Method / Chlorinating AgentSolvent SystemTemp (°C)Yield (%)Primary Byproducts / IssuesScalability
Cl₂ Gas (Free Amine) Toluene0 - 10< 30%Tars, azo-compounds, oxidationPoor
NCS (Free Amine) DMF / MeCN20 - 4060 - 70%N-chloroanilines, incomplete rxnModerate
Cl₂ Gas (HCl Salt) CCl₄ / EtOH10 - 15~ 66%Trace starting materialGood
SO₂Cl₂ (HCl Salt) Toluene / EtOH0 - 2075 - 88%Trace di-chlorinated speciesExcellent
Troubleshooting FAQs

Q: Why is my reaction yielding black, tarry byproducts instead of the desired product? A: This is the hallmark of oxidative degradation. The free amine is highly electron-rich and susceptible to direct oxidation by chlorinating agents[1]. Solution: You must completely convert the free amine to its anilinium hydrochloride salt before introducing the chlorinating agent. Ensure your HCl saturation step is complete before proceeding.

Q: I am seeing significant meta-chlorination or di-chlorination. How do I improve para-selectivity? A: While the bulky ortho-alkyl groups sterically hinder the meta-position, over-chlorination can occur if the reaction is pushed too hard thermally. Solution: Maintain strict temperature control (0°C to 20°C) during the addition of the chlorinating agent. Limit the stoichiometry of SO₂Cl₂ to exactly 1.05 equivalents. The hydrochloride salt inherently deactivates the ring, which naturally pauses the reaction at mono-chlorination if temperatures are kept low[1].

Q: What is the optimal chlorinating agent for lab-scale vs. scale-up? A: For small lab-scale discovery, N-Chlorosuccinimide (NCS) in acetonitrile is often preferred due to ease of handling[2]. However, NCS can lead to N-chlorination side reactions. For scale-up (>100g), Sulfuryl Chloride (SO₂Cl₂) acting on the hydrochloride salt in a toluene/ethanol solvent system is the industry standard. It provides a self-contained, high-yield pathway that avoids the handling hazards of Cl₂ gas while delivering superior regioselectivity[1].

Q: How do I resolve incomplete conversion when using N-Chlorosuccinimide (NCS)? A: Incomplete conversion with NCS usually stems from insufficient electrophilic activation. Solution: Introduce a Lewis acid catalyst (e.g., Iron(III) chloride or Iron(III) triflimide) to activate the NCS[3]. Alternatively, switch to a more polar solvent system to facilitate the polarization of the N-Cl bond.

TroubleshootingLogic Start Issue: Low Yield or Purity Q1 Are there black/brown tarry byproducts? Start->Q1 Sol1 Action: Ensure complete HCl salt formation before adding chlorinating agent. Q1->Sol1 Yes Q2 Is there unreacted starting material? Q1->Q2 No Sol2 Action: Check SO2Cl2 stoichiometry and warm reaction to 40°C. Q2->Sol2 Yes Q3 Are there di-chlorinated species? Q2->Q3 No Sol3 Action: Avoid excess chlorinating agent. Keep temp < 20°C during addition. Q3->Sol3 Yes

Troubleshooting logic tree for resolving common yield and purity issues during synthesis.

Self-Validating Experimental Protocol

Method: Para-Chlorination via Anilinium Hydrochloride Salt using Sulfuryl Chloride (SO₂Cl₂).

This protocol is designed with built-in visual and chemical validation checkpoints to ensure causality and success at each phase[1].

Step 1: Amine Protection (Salt Formation)

  • In a thoroughly dried reactor equipped with a mechanical stirrer, dissolve 1.0 molar equivalent of 2-ethyl-6-methylaniline in a solvent mixture of Toluene (5 volumes) and absolute Ethanol (0.2 volumes).

  • Bubble anhydrous HCl gas into the solution at room temperature (or slowly add concentrated aqueous HCl if utilizing a Dean-Stark trap to continuously remove water).

  • Validation Check: The reaction is successful when the clear solution transitions into a thick, white crystalline suspension of the hydrochloride salt. If the solution remains clear, HCl saturation has not been reached; continue addition.

Step 2: Electrophilic Aromatic Substitution (Chlorination)

  • Cool the white suspension to 0°C – 10°C using an ice/brine bath.

  • Add 1.05 molar equivalents of Sulfuryl Chloride (SO₂Cl₂) dropwise over 1 hour, maintaining the internal temperature below 20°C.

  • Validation Check: Copious evolution of SO₂ and HCl gases should be observed immediately upon addition (ensure aggressive scrubbing/venting). The suspension will gradually change character but must remain a slurry. A color shift to dark brown indicates the HCl protection in Step 1 was incomplete.

  • Once addition is complete, remove the cooling bath and allow the reaction to stir at 40°C for 2 hours to drive the reaction to completion.

Step 3: Quench and Neutralization

  • Cool the mixture back to 10°C and carefully quench by adding cold distilled water (3 volumes).

  • Slowly add 20% aqueous NaOH solution until the aqueous phase reaches pH 10.

  • Validation Check: The solid hydrochloride salt will dissolve completely. The mixture will self-validate by cleanly separating into two distinct liquid phases: a lower aqueous layer and an upper organic (toluene) layer containing the free 4-chloro-2-ethyl-6-methylaniline.

Step 4: Isolation and Purification

  • Separate the organic layer. Extract the aqueous layer once more with Toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude oil via vacuum distillation (Collect the fraction at ~139°C / 13 mmHg).

  • Validation Check: GC-MS analysis of the distillate should confirm >95% purity of the para-chlorinated product, with <2% unreacted starting material and <1% di-chlorinated species.

References
  • Process for the preparation of 4-chloro-2,6-dialkylanilines. US Patent 4,401,833A.
  • Iron(III)-Catalyzed Chlorination of Activated Arenes. The Journal of Organic Chemistry. ACS Publications / CORE.[Link]

  • Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Synthetic Communications, Taylor & Francis.[Link]

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-2-ethyl-6-methylaniline

Status: Active Ticket ID: CHEM-SUP-30255 Subject: Troubleshooting Purification, Isolation, and Stability of Acetochlor Intermediate Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-30255 Subject: Troubleshooting Purification, Isolation, and Stability of Acetochlor Intermediate Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely processing 4-Chloro-2-ethyl-6-methylaniline (CAS: 30255-48-6), a critical intermediate in the synthesis of chloroacetanilide herbicides like Acetochlor.[1]

The primary challenge with this molecule is its amphoteric sensitivity : it is prone to oxidative coupling (tar formation) typical of anilines, yet requires rigorous separation from its non-chlorinated precursor, 2-ethyl-6-methylaniline (MEA) .[1]

This guide prioritizes Fractional Vacuum Distillation as the primary purification vector, supported by Acid-Base Chemical Workup for high-impurity crudes.[1]

Module 1: Distillation Troubleshooting

The Issue: Separation of the 4-Chloro product from the starting material (MEA) is inefficient, or the product degrades.

The Science of the Separation

The separation relies on the boiling point differential (


) created by the chlorine atom.
  • Impurity (MEA): ~115°C at 13 mmHg (Atmospheric BP ~231°C).[1]

  • Target (4-Cl Product): ~139°C at 13 mmHg.[1]

  • 
    :  ~24°C.[1]
    

While a


C gap is theoretically sufficient for separation, vacuum instability often compresses this delta, leading to co-distillation.
Troubleshooting Scenarios
Q: "My distillate is turning pink/red immediately upon collection."

Diagnosis: Oxidative degradation (formation of quinone imines or azobenzenes).[1] Corrective Action:

  • Leak Check: Even a micro-leak introduces enough

    
     at high temperatures to degrade the aniline.[1] Perform a "drop test" (isolate pump; pressure rise should be <10 mTorr/min).
    
  • Add Scavengers: Add 0.5% w/w Zinc Dust to the reboiler pot. Zinc acts as a sacrificial reducing agent, preventing the "pinking" oxidation cascade during the heat stress of distillation.

  • Nitrogen Bleed: Do not use a simple air capillary for boiling chips.[1] Use a capillary with a dry nitrogen bleed.[1]

Q: "I cannot separate the MEA (starting material) from the product; they co-elute."

Diagnosis: Low reflux ratio or Vacuum "Compression".[1] Corrective Action:

  • Adjust Reflux Ratio: With a

    
     of ~24°C, a simple Claisen head is insufficient.[1] Use a Vigreux column  (minimum 20cm) or a packed column.[1] Set the reflux ratio to 3:1  (3 parts return, 1 part take-off) during the transition phase.
    
  • Pressure Management: Distill at 10–15 mmHg .

    • Why? Going too deep (e.g., 0.1 mmHg) compresses the boiling points of both components toward ambient, shrinking the

      
       and making separation harder. Keep the pressure moderate to maintain the temperature gap.
      
Q: "The product solidifies in the condenser."

Diagnosis: The 4-chloro derivative has a higher melting point than the MEA oil.[1] Corrective Action:

  • Use tempered water (40–50°C) in the condenser rather than tap water or chiller fluid.[1] This keeps the product molten until it reaches the receiver flask.

Visualization: Distillation Decision Logic

The following diagram outlines the logical flow for optimizing the distillation setup based on observed impurity levels.

DistillationLogic Start Crude Mixture Analysis CheckMEA MEA Content > 15%? Start->CheckMEA ChemWorkup Route A: Chemical Enrichment (Acid/Base Wash) CheckMEA->ChemWorkup Yes (Too high for dist) DirectDist Route B: Direct Distillation CheckMEA->DirectDist No (Manageable) ChemWorkup->DirectDist Post-Extraction Setup Setup: 15 mmHg Vacuum Zinc Dust (0.5%) DirectDist->Setup Fractions Fraction Collection Setup->Fractions Fraction1 Frac 1: <125°C (MEA Rich) Fractions->Fraction1 Fraction2 Frac 2: 135-142°C (Pure Product) Fractions->Fraction2

Figure 1: Decision matrix for processing crude 4-Chloro-2-ethyl-6-methylaniline. High levels of starting material require chemical pretreatment before distillation.

Module 2: Chemical Purification (The "Salt" Method)

The Issue: Distillation is failing to remove non-volatile tars or the MEA content is too high (>15%) to distill economically.

The Solution: Exploit the basicity difference. While both are anilines, the steric bulk of the ethyl/methyl groups affects salt formation kinetics and solubility.

Protocol: Hydrochloric Acid Precipitation

This method precipitates the amine as a hydrochloride salt, leaving non-basic impurities (tars, neutral chlorinated side-products) in the solvent.

  • Dissolution: Dissolve crude oil in Toluene (ratio 1:3).

  • Salt Formation: Sparge anhydrous HCl gas or add conc.[1] HCl dropwise at 20°C.

    • Observation: The 4-Chloro-2-ethyl-6-methylaniline hydrochloride will precipitate as colorless/white crystals.[1]

    • Note: If the solution turns into a "goo" or oil, the solvent is too polar. Add more toluene or switch to Hexane/Toluene mix.[1]

  • Filtration: Filter the hydrochloride salt. Wash with cold toluene.[1]

    • Result: Dark tars remain in the filtrate.[1]

  • Liberation: Resuspend the salt in water/toluene.[1] Adjust pH to >10 using NaOH (20%) .

  • Separation: Separate the organic layer, dry over

    
    , and proceed to flash distillation.
    

Data Table: Solvent Compatibility for Salt Formation

Solvent SystemSalt MorphologyImpurity RejectionNotes
Toluene CrystallineHigh (Tars stay in solution)Recommended. Best balance.[1]
Ethanol Soluble (No ppt)N/ASalt is too soluble; do not use.[1]
Hexane Sticky GumMediumOften causes "oiling out" instead of crystals.[1]
Water (aq) DissolvedLowUsed for extraction, not crystallization.[1]

Module 3: Quality Control & Storage

The Issue: Purity drops during storage; appearance changes from pale yellow to dark brown.

Stability Protocol

Anilines are notorious for auto-oxidation.[1] The 2-ethyl and 6-methyl groups provide some steric protection to the nitrogen, but not enough to prevent oxidation completely.

  • Storage Container: Amber glass or HDPE.

  • Headspace: Flush with Argon (heavier than air) rather than Nitrogen for long-term storage.[1]

  • Stabilizer: For non-GMP applications (e.g., pesticide synthesis), adding 100 ppm BHT (Butylated hydroxytoluene) can significantly extend shelf life by scavenging free radicals.[1]

Analytical Troubleshooting (GC-FID/MS)
  • Symptom: Tailing peaks on the chromatogram.[1]

  • Cause: Interaction of the amine -NH2 with silanol groups on the column.[1]

  • Fix:

    • Use a Base-Deactivated Column (e.g., CAM or Amine-specific phases).[1]

    • Alternatively, use a standard HP-5 column but derivatize the sample with Acetic Anhydride (forms the acetamide) before injection to sharpen the peak.

References

  • Process for the preparation of 4-chloro-2,6-dialkylanilines. US Patent 4401833A. (1983).[1] Describes the chlorination and subsequent distillation purification of 2-ethyl-6-methylaniline.[1]

  • Purification of chloroanilines by vacuum distillation with a chromate. US Patent 3397118A. (1968).[1] Foundational text on stabilizing chloroanilines against tar formation during distillation.[1][2][1]

  • Acetochlor Intermediate Synthesis. PubChem Compound Summary for CID 3018019. Physical properties and synthesis links.[1]

  • Vogel's Textbook of Practical Organic Chemistry. (5th Ed).

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 4-Chloro-2-ethyl-6-methylaniline

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 4-Chloro-2-ethyl-6-methylaniline via recrystallization. The content is structured to move from fundamental princip...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 4-Chloro-2-ethyl-6-methylaniline via recrystallization. The content is structured to move from fundamental principles to advanced troubleshooting, ensuring that researchers at all levels can achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding solvent selection and the underlying principles of recrystallizing 4-Chloro-2-ethyl-6-methylaniline.

Q1: What are the ideal characteristics of a recrystallization solvent for 4-Chloro-2-ethyl-6-methylaniline?

A1: The perfect solvent for recrystallization is one where the target compound, 4-Chloro-2-ethyl-6-methylaniline, exhibits high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[1][2] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.[3] Other critical characteristics include:

  • Inertness: The solvent must not react chemically with the aniline.[1][4]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at all temperatures (so they remain in the mother liquor after cooling).[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[1][5]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[5]

Q2: How does the molecular structure of 4-Chloro-2-ethyl-6-methylaniline influence solvent choice?

A2: The structure of 4-Chloro-2-ethyl-6-methylaniline (C₉H₁₂ClN) dictates its polarity and solubility behavior.[6] The molecule possesses:

  • An aromatic aniline core, which is generally nonpolar.

  • A polar amino group (-NH₂) capable of hydrogen bonding.

  • Alkyl substituents (ethyl and methyl) and a chloro group, which increase its hydrophobic and nonpolar character.

This combination results in a molecule of moderate overall polarity. The guiding principle of "like dissolves like" suggests that solvents of similar moderate polarity are excellent starting points.[4] Therefore, alcohols like ethanol or methanol, and potentially solvent mixtures like ethanol/water, are often suitable for substituted anilines.[4][7] The hydrophobic nature of the molecule suggests poor solubility in highly polar solvents like water alone, while its amino group limits solubility in purely nonpolar solvents like hexanes at room temperature.[7]

Q3: What are the initial steps for screening potential recrystallization solvents?

A3: A systematic, small-scale approach is most efficient.

  • Place approximately 50-100 mg of your crude 4-Chloro-2-ethyl-6-methylaniline into separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single candidate solvent to each test tube at room temperature.[8]

  • Observe the solubility. If the compound dissolves immediately in the cold solvent, that solvent is unsuitable for single-solvent recrystallization.[2]

  • If the compound is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point.[8]

  • A suitable solvent will dissolve the compound completely when hot.[2][4]

  • Allow the clear, hot solution to cool slowly to room temperature. Abundant crystal formation upon cooling indicates a promising solvent.

Q4: When should I consider using a mixed-solvent system?

A4: A mixed-solvent system, or solvent/anti-solvent pair, is ideal when no single solvent meets the required criteria.[1][4] This situation often arises when your compound is either too soluble or too insoluble in all common single solvents. The method involves a "good" solvent that dissolves the compound readily even when cold, and a "poor" (or "anti-") solvent in which the compound is insoluble.[8] These two solvents must be miscible.[8] For 4-Chloro-2-ethyl-6-methylaniline, a common and effective pair is ethanol (good solvent) and water (poor solvent).[1][4]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of 4-Chloro-2-ethyl-6-methylaniline.

Problem 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the saturated solution's temperature is above the melting point of the solute. Instead of crystallizing, the compound comes out of solution as a liquid phase. Impurities can also suppress the melting point of the crude material, contributing to this issue.[9]

  • Solutions:

    • Increase Solvent Volume: Add more hot solvent to decrease the saturation temperature. The goal is to ensure the solution becomes saturated at a temperature below the compound's melting point.

    • Lower the Temperature Slowly: Allow the solution to cool at a much slower rate. Insulating the flask can promote gradual cooling and encourage crystal nucleation over oiling.[9]

    • Re-evaluate Solvent Choice: Select a solvent with a lower boiling point.[4] This ensures the dissolution temperature is well below the compound's melting point.

    • For Mixed Solvents: Add a few more drops of the "good" solvent to the hot, cloudy solution to ensure it is fully dissolved before cooling.[4]

Problem 2: No crystals are forming upon cooling.

  • Causality: This typically happens for one of two reasons: either too much solvent was used, resulting in a solution that is not saturated upon cooling, or the solution is supersaturated but lacks nucleation sites to initiate crystal growth.

  • Solutions:

    • Induce Crystallization:

      • Scratch Method: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites.[10]

      • Seed Crystals: If available, add a single, pure crystal of 4-Chloro-2-ethyl-6-methylaniline to the cooled solution.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.[4] Once reduced in volume, allow it to cool again.

    • Cool Further: If crystals haven't formed at room temperature, place the flask in an ice-water bath to further decrease solubility.[9]

Problem 3: The recrystallized product is still colored.

  • Causality: Anilines are prone to air oxidation, forming highly colored impurities.[9][11] These impurities can become trapped in the crystal lattice or remain adsorbed to the crystal surface.

  • Solutions:

    • Use Activated Charcoal: Add a very small amount (e.g., a spatula tip) of activated charcoal to the hot, dissolved solution before filtration.[4][9] The charcoal adsorbs the colored impurities.[4]

    • Caution with Charcoal: Do not add too much, as it can also adsorb your product, reducing the yield.[4] Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Consider Recrystallizing as a Salt: For persistent impurities, consider converting the aniline to its hydrochloride salt, which may be easier to recrystallize and is often more resistant to oxidation.[11][12] The free base can be regenerated after purification.

Problem 4: The recovery yield is unacceptably low.

  • Causality: Low yield can result from using too much solvent, cooling the solution too quickly (leading to fine crystals that are difficult to filter), or premature crystallization during filtration.

  • Solutions:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[2][10]

    • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[9]

    • Wash Correctly: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[9]

    • Recover from Mother Liquor: A second crop of crystals can sometimes be obtained by evaporating a portion of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.

Problem 5: The compound crystallizes prematurely during hot filtration.

  • Causality: The solution cools as it passes through the filter funnel and into the receiving flask, causing the dissolved solid to crystallize out, clogging the filter paper and reducing yield.

  • Solutions:

    • Preheat Everything: Preheat the filter funnel and the receiving Erlenmeyer flask in an oven or by placing them on the hot plate (with a small amount of solvent that will be used for filtration) before filtration.[9] This keeps the apparatus warm and prevents premature crystallization.

    • Use Fluted Filter Paper: Fluted filter paper increases the surface area and speeds up the filtration process, minimizing the time the solution has to cool.

    • Keep Solution Hot: Ensure the solution being filtered is kept at or near its boiling point right up until the moment of filtration.

Section 3: Experimental Protocols & Data

Protocol 1: Single-Solvent Recrystallization Screening
  • Place ~50 mg of crude 4-Chloro-2-ethyl-6-methylaniline into a small test tube.

  • Add a candidate solvent (e.g., ethanol) dropwise at room temperature until the solid is just covered. Agitate the mixture.

  • If the solid dissolves, the solvent is unsuitable. If not, heat the test tube in a sand bath or water bath.

  • Continue adding the hot solvent dropwise until the solid just dissolves completely.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Observe the quantity and quality of the crystals formed. A good solvent will produce a significant crop of well-defined crystals.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water System)
  • Place the crude 4-Chloro-2-ethyl-6-methylaniline in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol (the "good" solvent) required to completely dissolve the solid. Keep the solution hot.[4]

  • Slowly add hot water (the "poor" solvent) dropwise to the boiling solution until a slight cloudiness (turbidity) appears and persists.[4] This indicates the solution is saturated.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[4]

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.[4]

  • Collect the purified crystals by vacuum filtration, washing with a small amount of an ice-cold ethanol/water mixture.[4]

  • Dry the crystals completely.

Data Table: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexComments on Suitability for Anilines
Water100.010.2Generally a poor solvent unless aniline is highly polar. Often used as an anti-solvent with alcohols.[4]
Ethanol78.34.3Excellent starting point. Good for moderately polar compounds.[4][7]
Methanol64.75.1Similar to ethanol, but more polar and has a lower boiling point.
Isopropanol82.63.9Good alternative to ethanol, slightly less polar.
Acetone56.05.1Can be effective, but its low boiling point may not provide a large solubility differential.
Ethyl Acetate77.14.4A moderately polar solvent; may be a good candidate.
Toluene110.62.4May be suitable if impurities are polar. High boiling point can be a disadvantage.
Heptane/Hexane98.4 / 68.70.1Generally poor solvents; compound is likely insoluble. Can be used as an anti-solvent with a more polar solvent.

Section 4: Visual Workflows

Diagram 1: Solvent Selection Workflow

SolventSelection start Start: Crude 4-Chloro-2-ethyl-6-methylaniline test_solubility Test Solubility in Candidate Solvent (Cold) start->test_solubility dissolves_cold Dissolves Cold? test_solubility->dissolves_cold unsuitable Unsuitable for Single-Solvent Use dissolves_cold->unsuitable Yes test_hot Test Solubility in Same Solvent (Hot) dissolves_cold->test_hot No try_mixed Consider Mixed-Solvent System (e.g., EtOH/Water) unsuitable->try_mixed dissolves_hot Dissolves Hot? test_hot->dissolves_hot insoluble Insoluble. Try a more polar solvent. dissolves_hot->insoluble No cool_solution Cool Solution Slowly dissolves_hot->cool_solution Yes insoluble->start Re-screen crystals_form Crystals Form? cool_solution->crystals_form success SUCCESS: Use this solvent. crystals_form->success Yes crystals_form->try_mixed No

Caption: Decision workflow for selecting a recrystallization solvent.

Diagram 2: Troubleshooting "Oiling Out"

OilingOut start Problem: Compound 'Oils Out' reheat Reheat Solution Until Oil Redissolves start->reheat action1 Action 1: Add More Hot Solvent reheat->action1 Option action2 Action 2: Change to Lower Boiling Point Solvent reheat->action2 Option action3 Action 3: Ensure Slow Cooling reheat->action3 Implement cool Allow to Cool Slowly action1->cool action2->start Restart Process action3->cool observe Observe Outcome cool->observe success SUCCESS: Crystals Form observe->success Crystals fail FAIL: Oils Out Again observe->fail Oil fail->reheat Try Different Action

Caption: Troubleshooting workflow for when a compound "oils out".

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • Benchchem. (n.d.). Issues with aniline nitrate solubility during crystallization.
  • PubChem. (n.d.). 4-Chloro-2-ethyl-6-methylaniline. National Center for Biotechnology Information.
  • University of California, Davis. (n.d.). Recrystallization and Crystallization.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Solubility of Things. (n.d.). 4-Chloro-2-methylaniline.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents?.
  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation.
  • Google Patents. (1983). US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.
  • Unknown. (n.d.). Recrystallization, filtration and melting point.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
  • Unknown. (n.d.). Recrystallization.
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
  • University of Rochester. (n.d.). Purification: How To. Chemistry Department.

Sources

Optimization

Technical Support Center: Optimizing Chlorination of N-Ethyl-N-methylaniline

Topic: Reducing Side Reactions During Chlorination of N-Ethyl-N-methylaniline Document ID: TSC-EMA-CL-001 Status: Active / Verified Audience: Process Chemists, Medicinal Chemists, R&D Scientists Executive Summary & Core...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Side Reactions During Chlorination of N-Ethyl-N-methylaniline Document ID: TSC-EMA-CL-001 Status: Active / Verified Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary & Core Challenge

The Challenge: Chlorinating N-ethyl-N-methylaniline (EMA) presents a classic chemoselectivity paradox. The nitrogen lone pair that activates the aromatic ring for electrophilic substitution also makes the substrate highly susceptible to oxidative degradation and N-dealkylation .

The Goal: Achieve high-yield regioselective chlorination (typically para-chloro) while suppressing three primary failure modes:

  • N-Dealkylation: Loss of ethyl or methyl groups via Single Electron Transfer (SET) oxidation.

  • Polychlorination: Formation of 2,4-dichloro species due to ring activation.

  • Tar Formation: Oxidative polymerization initiated by radical cations.

Diagnostic Troubleshooting (Q&A)

Category A: Impurity Profiling & Side Reactions

Q1: I am detecting significant amounts of N-methylaniline and N-ethylaniline in my crude mixture. What is driving this dealkylation?

Technical Root Cause: This is likely caused by an oxidative Single Electron Transfer (SET) mechanism. Highly reactive chlorinating agents (like


 gas or rapid addition of 

) can act as oxidants rather than just electrophiles.
  • The oxidant abstracts an electron from the nitrogen lone pair, forming a radical cation (

    
    ).
    
  • This radical cation undergoes

    
    -deprotonation and hydrolysis, cleaving the alkyl group (oxidative dealkylation).
    

Corrective Action:

  • Switch Reagent: Move from

    
     gas to 
    
    
    
    -Chlorosuccinimide (NCS)
    or Sulfuryl Chloride (
    
    
    )
    . NCS releases
    
    
    slowly and is less oxidizing than elemental chlorine.
  • Protonation Strategy: If using strong chlorinating agents, conduct the reaction in acetic acid or add a stoichiometric amount of strong acid (

    
    ). Protonating the amine (
    
    
    
    ) protects the lone pair from oxidation. Note: This deactivates the ring, requiring longer reaction times or slightly higher temperatures, but significantly protects the alkyl groups.

Q2: My reaction mixture turns dark black/tarry within minutes. Is this normal?

Technical Root Cause: No. This indicates uncontrolled radical polymerization . The formation of the aminium radical cation (discussed above) can initiate polymerization of the aniline substrate, leading to "aniline black" type tars.

Corrective Action:

  • Oxygen Exclusion: Ensure the reaction vessel is purged with Nitrogen or Argon. Oxygen can propagate radical chains.

  • Radical Scavenging: Add a radical inhibitor (e.g., BHT) if the chlorination mechanism is strictly electrophilic (ionic).

  • Temperature Control: Maintain reaction temperature below 10°C during reagent addition.

Q3: I am observing a mixture of ortho- and para-isomers. How do I maximize para-selectivity?

Technical Root Cause: While the bulky N-ethyl and N-methyl groups naturally favor the para position due to steric hindrance, high temperatures or highly reactive species (like free


) decrease selectivity.

Corrective Action:

  • Steric Control: Lower the temperature to -10°C to 0°C.

  • Catalytic Direction: Use Copper(II) Chloride (

    
    )  in an ionic liquid or acetonitrile. Copper coordinates with the aniline, enhancing para-selectivity via a template effect [1].
    

Mechanistic Visualization

The following diagram illustrates the bifurcation between the desired Electrophilic Aromatic Substitution (EAS) and the undesired Oxidative Dealkylation pathway.

ChlorinationPathways Start N-Ethyl-N-methylaniline (EMA) Complex π-Complex / Sigma-Complex Start->Complex Electrophilic Attack (Ionic Pathway) RadicalCat Aminium Radical Cation [Ar-N•+] Start->RadicalCat Single Electron Transfer (Oxidative Pathway) Reagent Chlorinating Agent (Cl2 / SO2Cl2 / NCS) Reagent->Start Interaction Product p-Chloro-EMA (Target) Complex->Product -H+ Iminium Iminium Ion RadicalCat->Iminium -H• / -H+ Polymer Tars / Polymers RadicalCat->Polymer Polymerization Dealkyl Dealkylated Byproducts (N-Methylaniline + Aldehydes) Iminium->Dealkyl Hydrolysis (H2O)

Figure 1: Mechanistic divergence between desired ring chlorination (Green) and oxidative degradation (Red).

Standard Operating Procedure (SOP)

Protocol ID: SOP-EMA-CL-NCS Method: High-Selectivity Chlorination using N-Chlorosuccinimide (NCS) Rationale: NCS is chosen over


 for this guide because it provides the highest protection against N-dealkylation due to its milder oxidation potential and controlled release of chlorine.
Reagents & Equipment
  • Substrate: N-Ethyl-N-methylaniline (1.0 equiv)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Solvent: Acetonitrile (

    
    ) or DMF (Dimethylformamide)
    
  • Catalyst (Optional):

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (0.1 equiv) – Accelerates reaction while buffering.
Step-by-Step Workflow
StepActionTechnical Note / Critical Parameter
1 Dissolution Dissolve EMA (10 mmol) in Acetonitrile (50 mL). Ensure the solution is homogeneous.
2 Cooling Cool the reaction vessel to 0°C using an ice bath.
3 Reagent Addition Add NCS (10.5 mmol) portion-wise over 30 minutes .
4 Reaction Stir at 0°C for 2 hours, then allow to warm to Room Temp (25°C) for 4 hours.
5 Quench Pour mixture into ice-water (100 mL). Extract with Ethyl Acetate (3x).
6 Wash Wash organic layer with water (to remove succinimide) and brine.
7 Purification Dry over

, concentrate, and purify via silica gel chromatography.

Decision Logic for Process Optimization

Use this logic flow to adjust parameters if the SOP above yields suboptimal results.

TroubleshootingFlow Start Analyze Crude HPLC/GC Check1 Is Starting Material > 5%? Start->Check1 Check2 Is N-Dealkylated Product > 2%? Check1->Check2 No Action1 Increase Reaction Time OR Add 0.1 eq Catalyst (p-TsOH) Check1->Action1 Yes Check3 Is Ortho-isomer > 5%? Check2->Check3 No Action2 Switch Solvent to Acetic Acid (Protonation Strategy) Check2->Action2 Yes Action3 Lower Temp to -10°C OR Switch to CuCl2/Ionic Liquid Check3->Action3 Yes End Proceed to Scale-Up Check3->End No (Process Optimized)

Figure 2: Troubleshooting logic for impurity reduction.

References

  • Regioselective Chlorination using Copper Halides

    • Title: Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.[1][2][3]

    • Source: Beilstein Journal of Organic Chemistry (2012).
    • URL:[Link]

  • Mechanisms of N-Dealkylation (SET vs HAT)

    • Title: Evidence for a 1-Electron Oxidation Mechanism in N-Dealkylation of N,N-Dialkylanilines.[4]

    • Source: Journal of Biological Chemistry / Semantic Scholar.
    • URL:[Link][5]

  • Sulfuryl Chloride Reactivity

    • Title: Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride.[6]

    • Source: Chemical Communications (RSC).

    • URL:[Link]

  • General Reactivity of N-Alkylanilines

    • Title: N-Methylaniline Chemical Properties and Uses.[7][8]

    • Source: ChemicalBook / YufengGP.

Sources

Troubleshooting

Controlling temperature variables in 4-Chloro-2-ethyl-6-methylaniline synthesis

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 4-Chloro-2-ethyl-6-methylaniline . As a Senior Application Scientist, I have designed this guide to provide researchers and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 4-Chloro-2-ethyl-6-methylaniline . As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and diagnostic tools to master the critical temperature variables in this specific halogenation workflow.

Process Mechanics: The Causality of Temperature Control

The synthesis of 4-chloro-2-ethyl-6-methylaniline via the chlorination of 2-ethyl-6-methylaniline is a highly sensitive process governed by competing kinetic pathways. The amino group (-NH₂) is strongly activating but highly susceptible to oxidative degradation by chlorinating agents.

To circumvent this, the amine must first be converted into a hydrochloride salt. While an anilinium ion (-NH₃⁺) is typically a meta-directing deactivator, the unique steric and electronic environment provided by the 2-ethyl and 6-methyl groups forces the incoming chlorine electrophile to selectively attack the para-position (4-position)[1].

Temperature is the master variable in this reaction. Low temperatures (10°C–15°C) suppress homolytic bond cleavage, ensuring the reaction proceeds strictly via Electrophilic Aromatic Substitution (EAS). Elevated temperatures provide the activation energy for radical formation, leading to off-target benzylic chlorination on the alkyl side-chains or total oxidative degradation of the molecule.

Mechanistic Pathway Visualization

G A 2-Ethyl-6-methylaniline (Starting Material) B Amine Hydrochloride Salt (Oxidation Protection) A->B Anhydrous HCl (g) C Optimal Temp (10-15°C) Controlled Kinetics B->C Cl2 / NCS D High Temp (>40°C) Radical Pathway Activation B->D Cl2 / NCS E 4-Chloro-2-ethyl-6-methylaniline (Target Product) C->E Electrophilic Aromatic Substitution (EAS) F Benzylic Chlorination (Alkyl Side-Chain Impurity) D->F Radical Substitution G Amine Oxidation (Degradation Products) D->G Oxidative Stress

Reaction pathways in 2-ethyl-6-methylaniline chlorination dictated by temperature control.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Amine Protection (Salt Formation)

  • Action: Dissolve 3.0 mols of 2-ethyl-6-methylaniline in 2,300 g of an inert solvent (e.g., Carbon tetrachloride or Toluene) containing a catalytic amount of ethanol (30 g)[1]. Introduce anhydrous HCl gas at room temperature until saturation is reached.

  • IPC Validation: The exothermic reaction will cease, and a thick, colorless crystalline suspension of 2-ethyl-6-methylanilinium hydrochloride will precipitate. An aliquot dissolved in water must show a pH < 2.0.

Step 2: Thermal Equilibration

  • Action: Engage the reactor's cooling jacket to bring the suspension down to the critical thermodynamic window of 10°C to 15°C[1].

  • IPC Validation: The internal thermocouple must read a stable temperature (± 1°C) for a minimum of 15 minutes before proceeding.

Step 3: Controlled Chlorination

  • Action: Slowly introduce Chlorine gas (Cl₂) into the suspension. Modulate the feed rate to ensure the internal temperature strictly does not exceed 15°C.

  • IPC Validation: Pull a sample, neutralize it, and run Gas Chromatography (GC). The reaction is validated for quenching when the GC chromatogram indicates > 80% target product and < 15% unreacted starting material[1].

Step 4: Quenching and Liberation

  • Action: Stop the chlorine feed. Take up the crude salt in water and neutralize the aqueous solution with sodium hydroxide (NaOH) to liberate the free amine base.

  • IPC Validation: The aqueous phase must reach a pH > 10. The organic layer will cleanly separate as a distinct phase.

Step 5: Purification

  • Action: Extract the crude amine, dry over MgSO₄, and subject it to fractional distillation.

  • IPC Validation: Pure 4-chloro-2-ethyl-6-methylaniline is collected at a head temperature of 139°C at 13 mm Hg, yielding a colorless oil with > 99% GC purity[1].

Quantitative Impurity Matrix

The following table summarizes the quantitative causality between reactor temperature, reaction mechanism, and the resulting chemical profile.

Internal Temperature RangeDominant Reaction MechanismExpected Target Yield (Para-Cl)Primary Impurity Profile
-15°C to 0°C Electrophilic Aromatic Substitution (Kinetically Starved)45% - 55%High levels of unreacted 2-ethyl-6-methylaniline.
10°C to 15°C Electrophilic Aromatic Substitution (Optimal) 75% - 88% Trace unreacted material; minimal side-chain chlorination[1].
25°C to 40°C Mixed EAS and Radical Substitution40% - 50%Moderate benzylic chlorides (ethyl/methyl group attack).
> 80°C Radical Substitution & Oxidative Degradation< 20%Severe amine oxidation; heavy benzylic chlorination.

Troubleshooting Guides & FAQs

Q: We are observing significant side-chain chlorination (benzylic chlorides) on the ethyl and methyl groups. How do we prevent this? A: Side-chain chlorination is a hallmark of radical-mediated reactions, which are triggered by excess thermal energy or photons. To troubleshoot:

  • Verify Cooling Capacity: The introduction of Cl₂ is highly exothermic. If your chiller cannot clear the heat load, micro-boiling at the gas-liquid interface will trigger radical formation. Slow your reagent feed rate.

  • Exclude Light: Radical chlorination is photo-catalyzed. Ensure your reactor is shielded from ambient UV/visible light.

  • Solvent Participation: If you are using Toluene instead of halogenated solvents, be aware that Toluene itself can undergo benzylic chlorination at elevated temperatures, complicating your product matrix[1].

Q: Can we use N-Chlorosuccinimide (NCS) instead of Chlorine gas to avoid the hazards of pressurized Cl₂? A: Yes, NCS is a viable, solid alternative that is much easier to handle. However, because NCS is a milder reagent, it often requires the addition of a Lewis acid catalyst (such as 10 mol% FeCl₃) to sufficiently activate the chlorine for Electrophilic Aromatic Substitution[2]. When using NCS, temperature control remains critical; exceeding 30°C will still risk side-chain chlorination.

Q: Why does the protocol require converting the amine to a hydrochloride salt first? Can't we just chlorinate the free base? A: Chlorinating the free base directly is a fatal experimental error. Free amines are highly electron-rich and are rapidly oxidized by Cl₂ or NCS, resulting in a black, tarry degradation mixture. The hydrochloride salt (-NH₃⁺Cl⁻) acts as an in-situ protecting group, tying up the nitrogen's lone pair and preventing oxidative stress, while still allowing the sterically bulky alkyl groups to direct the chlorine to the para-position[1].

Q: Our GC shows the reaction stalling at 60% conversion, even at the correct temperature. What is the limiting factor? A: This usually indicates poor gas-liquid mass transfer. Because the hydrochloride salt precipitates as a thick suspension, inadequate agitation will prevent the Cl₂ gas from interacting with the solid salt. Increase your impeller speed or switch to a high-shear mixing baffle to improve the dissolution/reaction kinetics.

References

  • US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google P

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-2-ethyl-6-methylaniline

Topic: Removal of Unreacted Precursors & Impurities Target Molecule: 4-Chloro-2-ethyl-6-methylaniline (CAS: 30273-39-3) Document ID: TSC-PUR-042 Status: Active[1] Introduction: The Purity Challenge Welcome to the Technic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Precursors & Impurities Target Molecule: 4-Chloro-2-ethyl-6-methylaniline (CAS: 30273-39-3) Document ID: TSC-PUR-042 Status: Active[1]

Introduction: The Purity Challenge

Welcome to the Technical Support Center. You are likely here because your synthesis of 4-Chloro-2-ethyl-6-methylaniline (hereafter Target Amine ) has stalled at 90-95% purity. In drug development and herbicide synthesis (e.g., Acetochlor intermediates), this "purity gap" often results from two distinct precursor classes depending on your synthetic route:

  • Homologous Amines: Unreacted 2-ethyl-6-methylaniline (MEA) from the chlorination route.[1]

  • Neutral Precursors: Unreacted nitro-aromatics from the reduction route.[1]

This guide provides autonomous, self-validating protocols to resolve these specific separation challenges.

Module 1: The Chlorination Route (Removing MEA)

Scenario: You synthesized the Target Amine via direct chlorination of 2-ethyl-6-methylaniline (MEA).[1] The Problem: The impurity (MEA) and the product are both lipophilic amines.[1] Acid-base extraction is inefficient because their pKa values are too similar (


).[1]
The Solution:  High-Vacuum Fractional Distillation.[1]
Scientific Rationale

The introduction of a chlorine atom at the para position significantly increases the molecular weight and boiling point of the Target Amine compared to the MEA precursor.[1]

CompoundMolecular WeightBoiling Point (Atm)Boiling Point (13 mmHg)*pKa (Approx)
MEA (Impurity) 135.21 g/mol 231°C~105°C4.22
Target Amine 169.65 g/mol 260°C139°C3.67
  • Vacuum boiling points are estimated based on nomographs and patent literature [1].[1]

Protocol: Vacuum Fractionation

Prerequisite: The crude reaction mixture must be free of solvent and dried (MgSO4).[1][2]

  • Setup: Equip a round-bottom flask with a Vigreux column (minimum 20cm) to ensure theoretical plate efficiency. Use a cow receiver to collect fractions without breaking vacuum.

  • Vacuum Application: Apply a stable vacuum of 10–15 mmHg .

  • The Forerun (MEA Removal):

    • Heat the oil bath to ~130°C.

    • Collect the fraction distilling at 100–110°C . This contains the unreacted MEA and any residual solvent.[1]

    • Validation: This fraction should be colorless to pale yellow and have a lower refractive index.[1]

  • The Product Cut:

    • Increase oil bath temperature slightly.[1]

    • Collect the fraction distilling at 138–142°C (at 13 mmHg) [1].

    • Critical Check: If the temperature spikes above 145°C, stop. You are likely distilling over-chlorinated polychlorides.[1]

  • Residue: The dark tar remaining in the pot contains polychlorinated byproducts and oxidation salts.[1] Discard.

Workflow Visualization

Distillation_Logic Start Crude Mixture (MEA + Target Amine) Vacuum Apply Vacuum (10-15 mmHg) Start->Vacuum Heat1 Heat to ~110°C (Vapor) Vacuum->Heat1 Forerun Forerun Collected (Unreacted MEA) Heat1->Forerun Distills First Heat2 Heat to ~139°C (Vapor) Heat1->Heat2 Remaining Liquid Product Main Fraction Collected (Pure Target Amine) Heat2->Product Distills Second Residue Pot Residue (Polychlorides/Tars) Heat2->Residue Remains in Flask

Figure 1: Fractional distillation logic for separating homologous amines based on boiling point differentials.

Module 2: The Reduction Route (Removing Nitro Precursors)

Scenario: You synthesized the Target Amine by reducing 4-chloro-2-ethyl-6-methylnitrobenzene. The Problem: The reaction was incomplete, leaving 5-10% unreacted nitro compound. The Solution: Chemoselective Acid-Base Extraction.[1]

Scientific Rationale

This method exploits the drastic solubility switch created by protonation.[1]

  • Nitro Precursor: Neutral. Soluble in organics, insoluble in aqueous acid.[1]

  • Target Amine: Basic. Forms a water-soluble hydrochloride salt (

    
    ) in the presence of acid.[1]
    
Protocol: The "Salting Out" Wash

Reagents: Toluene (or Ethyl Acetate), 2M HCl, 5M NaOH (or NH4OH).[1]

  • Dissolution: Dissolve the crude solid in Toluene (10 mL per gram of crude).

  • Acid Extraction (The Separation Step):

    • Add 2M HCl (1.2 equivalents relative to theoretical amine yield).[1]

    • Shake vigorously for 5 minutes.

    • Mechanism:[1][2][3][4] The Target Amine moves into the aqueous layer (Upper or Lower depending on solvent density—check carefully!).[1] The Nitro impurity stays in the Toluene.[1]

  • Phase Separation:

    • Separate the layers.[1][2][5]

    • Organic Layer: Contains unreacted Nitro precursor.[1] (Keep until QC passes).

    • Aqueous Layer: Contains purified Target Amine salt.[1]

  • The Wash: Wash the aqueous layer once with fresh Toluene to remove entrained nitro compounds.[1]

  • Recovery (Basification):

    • Cool the aqueous layer to 0-5°C (exothermic reaction).[1]

    • Slowly add 5M NaOH until pH > 10.[1]

    • The Target Amine will precipitate as an oil or solid.[1]

  • Final Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM), dry over Na2SO4, and evaporate.

Workflow Visualization

Extraction_Logic Mix Crude Mixture Dissolved in Toluene (Amine + Nitro) AddAcid Add 2M HCl (Protonation) Mix->AddAcid PhaseSep Phase Separation AddAcid->PhaseSep OrgLayer Organic Layer (Contains Neutral Nitro Impurity) PhaseSep->OrgLayer Toluene Phase AqLayer Aqueous Layer (Contains Amine-HCl Salt) PhaseSep->AqLayer Water Phase Basify Add NaOH to Aqueous Layer (Deprotonation) AqLayer->Basify FinalProd Extract & Evaporate (Pure Target Amine) Basify->FinalProd

Figure 2: Chemoselective acid-base extraction workflow for removing neutral nitro impurities.[1]

Module 3: Troubleshooting & FAQs

Q1: My product has a reddish/brown tint even after distillation. Is it impure?

A: Likely yes, but trace amounts.[1] Anilines are notorious for rapid oxidation, forming "aniline black" or azo-colored impurities upon exposure to air.[1]

  • Fix: Dissolve the amine in ethanol and treat with Activated Carbon (5 wt%) at 50°C for 30 minutes. Filter through Celite.[1] This usually restores the pale yellow color.[1] Store under Argon/Nitrogen.[1]

Q2: During acid extraction, I formed a stable emulsion. How do I break it?

A: Emulsions often occur if the density of the organic solvent matches the aqueous salt solution.[1]

  • Fix: Add Brine (Saturated NaCl) to the aqueous phase. This increases the density and ionic strength of the water layer, forcing a cleaner separation ("Salting Out").[1]

Q3: Can I use column chromatography instead of distillation?

A: Yes, but it is resource-intensive for scale-up.[1]

  • Stationary Phase: Silica Gel.[1]

  • Mobile Phase: Hexane:Ethyl Acetate (9:1 to 4:1).[1]

  • Note: You must add 1% Triethylamine to the mobile phase to prevent the amine from "tailing" or sticking to the acidic silica sites.[1]

Q4: How do I confirm the MEA is gone?

A: Use GC-MS or H-NMR.

  • H-NMR Marker: Look for the aromatic protons.[1] MEA has a specific symmetry (triplet/doublet pattern).[1] The Target Amine (4-Chloro) loses the symmetry and shifts the aromatic signals.[1] Specifically, the integration of aromatic protons will drop from 3 (in MEA) to 2 (in Target Amine).[1]

References

  • K. H. G. Pilgram, et al. (1983).[1] Process for the preparation of 4-chloro-2,6-dialkylanilines. US Patent 4,401,833.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3018019, 4-Chloro-2-ethyl-6-methylaniline. [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 32485, 2-Ethyl-6-methylaniline. [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Acid-Base Extraction techniques).

Sources

Troubleshooting

Frequently Asked Questions (FAQs) on 4-Chloro-2-ethyl-6-methylaniline Synthesis

An essential intermediate in the development of various pharmaceuticals and agricultural chemicals, 4-Chloro-2-ethyl-6-methylaniline requires precise and efficient production strategies, particularly during scale-up. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

An essential intermediate in the development of various pharmaceuticals and agricultural chemicals, 4-Chloro-2-ethyl-6-methylaniline requires precise and efficient production strategies, particularly during scale-up. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of its synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes established protocols with practical, field-proven insights to address common challenges encountered during production.

Here, you will find detailed, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) designed to directly address specific issues that may arise during your experiments. The focus is on understanding the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

This section addresses common questions regarding the synthesis, purification, and analysis of 4-Chloro-2-ethyl-6-methylaniline, providing a foundational understanding for scaling up production.

Q1: What is the primary industrial synthesis route for 4-Chloro-2-ethyl-6-methylaniline?

The most prevalent method for synthesizing 4-Chloro-2-ethyl-6-methylaniline is through the electrophilic chlorination of 2-ethyl-6-methylaniline. The core principle of this process involves the selective introduction of a chlorine atom at the para-position of the aniline ring. To achieve high selectivity and yield, the reaction is typically carried out by first converting the starting aniline into its ammonium salt (e.g., hydrochloride salt). This is a critical step because the anilinium ion is less activating than the free amine, which helps to prevent over-chlorination and the formation of undesired isomers.[1][2] The salt is then reacted with a chlorinating agent in an inert solvent.[3]

Q2: What are the critical reaction parameters to control during the scale-up of the chlorination step?

Scaling up this reaction requires careful control over several parameters to maintain yield, purity, and safety.

  • Temperature: The reaction temperature must be strictly controlled, typically between -15°C and 100°C.[3] Exothermic reactions can lead to side product formation. Lower temperatures can help improve selectivity.

  • Stoichiometry of Chlorinating Agent: The molar ratio of the chlorinating agent to the aniline substrate is crucial. An excess of the chlorinating agent can lead to the formation of di-chlorinated byproducts. A ratio of 1.0 to 1.5 moles of chlorine per mole of starting material is generally recommended.[3]

  • Solvent Selection: An inert solvent that does not react with the chlorinating agent is required. Toluene and carbon tetrachloride have been used historically, though safer alternatives are often preferred in modern industrial settings.[3] The solvent volume should be sufficient to ensure proper mixing and heat transfer, typically 750 to 1,500 ml per mole of aniline.[3]

  • Agitation: Efficient stirring is necessary to ensure homogeneity, especially in a heterogeneous mixture (solid salt in a liquid solvent), and to facilitate effective heat dissipation.

Q3: What are the common impurities and side products in this synthesis?

Understanding potential impurities is vital for developing effective purification strategies.[4]

  • Unreacted Starting Material: Incomplete conversion will leave residual 2-ethyl-6-methylaniline in the crude product.[3]

  • Isomeric Byproducts: Although para-substitution is favored, small amounts of ortho-chlorinated isomers can form.

  • Over-chlorinated Products: Di- and tri-chlorinated anilines can be produced if the reaction conditions are not carefully controlled, particularly with an excess of the chlorinating agent.

  • Degradation Products: Anilines can be susceptible to oxidation, especially at elevated temperatures, leading to colored impurities.[1]

Q4: What are the most effective methods for purifying the final product at scale?

The choice of purification method depends on the impurity profile and the required final purity.

  • Fractional Distillation under Reduced Pressure: This is a highly effective method for separating the target compound from less volatile impurities and unreacted starting materials on a larger scale. A typical distillation might be performed at a head temperature of 139°C under a vacuum of 13 mm Hg.[3]

  • Recrystallization: If the final product or its salt is a solid, recrystallization can be an excellent technique for achieving high purity by selectively crystallizing the desired compound from a suitable solvent system.[5]

  • Column Chromatography: While highly effective at the lab scale for separating close-boiling isomers, it is often less practical for large-scale industrial production due to cost and solvent usage. However, it can be invaluable for isolating reference standards of impurities.[5][6]

Q5: What are the essential safety precautions for handling 4-Chloro-2-ethyl-6-methylaniline and its precursors?

Substituted anilines are hazardous materials, and strict safety protocols must be followed.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9]

  • Ventilation: Handle all chemicals in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid anhydrides.[7]

  • Emergency Procedures: Be familiar with first-aid measures. In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[9] Accidental ingestion or significant inhalation requires immediate medical attention.[10]

Q6: Which analytical techniques are best for monitoring reaction progress and final product quality?

In-process monitoring and final quality control are essential for a successful scale-up.

  • Gas Chromatography (GC): An excellent technique for monitoring the disappearance of starting material and the appearance of the product. It is also used to determine the purity of the final product and quantify impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another powerful tool for purity assessment and can be particularly useful for analyzing less volatile impurities.[12][13]

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress on the lab scale.[6]

  • Spectroscopic Methods (NMR, MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural confirmation of the final product and for identifying unknown impurities.[4]

Visualized Synthesis and Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the chemical pathway and a troubleshooting decision tree.

G cluster_0 Synthesis Pathway A 2-Ethyl-6-methylaniline B 2-Ethyl-6-methylanilinium chloride A->B HCl D 4-Chloro-2-ethyl-6-methylaniline hydrochloride B->D C Chlorinating Agent (e.g., Cl2, SO2Cl2) C->D Inert Solvent (-15 to 100 °C) F Crude 4-Chloro-2-ethyl-6-methylaniline D->F Workup E Neutralization (e.g., NaOH) E->F G Purification (e.g., Vacuum Distillation) F->G H Pure 4-Chloro-2-ethyl-6-methylaniline G->H

Caption: Synthesis of 4-Chloro-2-ethyl-6-methylaniline.

Troubleshooting Guide for Scale-Up Production

This guide provides solutions to specific problems that may be encountered during the synthesis of 4-Chloro-2-ethyl-6-methylaniline.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield. What are the potential causes and how can I fix this?

A: Low yield is a common issue when scaling up. A systematic approach is needed to diagnose the root cause.

  • Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion.

    • Troubleshooting Steps:

      • Verify Reaction Completion: Before workup, take a small aliquot of the reaction mixture and analyze it using GC or TLC to check for the presence of the starting material, 2-ethyl-6-methylaniline.

      • Extend Reaction Time: If starting material is still present, consider extending the reaction time and continue monitoring.

      • Increase Temperature: If extended time is ineffective, a modest increase in reaction temperature (within the recommended range of -15 to 100°C) may be necessary to drive the reaction forward.[3] Be cautious, as higher temperatures can also promote side reactions.

  • Possible Cause 2: Inactive or Insufficient Chlorinating Agent. The chlorinating agent may have degraded or been added in insufficient quantity.

    • Troubleshooting Steps:

      • Check Reagent Quality: Ensure the chlorinating agent is of high purity and has been stored correctly. For example, sulfuryl chloride can decompose in the presence of moisture.

      • Verify Stoichiometry: Double-check the calculations for the molar equivalents of the chlorinating agent. Ensure that 1.0 to 1.5 equivalents relative to the starting aniline were used.[3]

  • Possible Cause 3: Poor Substrate Quality. Impurities in the starting 2-ethyl-6-methylaniline can interfere with the reaction.

    • Troubleshooting Steps:

      • Analyze Starting Material: Verify the purity of the 2-ethyl-6-methylaniline using GC or NMR before starting the reaction.

      • Purify if Necessary: If significant impurities are detected, purify the starting material by distillation.

G cluster_yes cluster_no Start Low Yield Observed Check_Completion Check for Unreacted Starting Material (GC/TLC) Start->Check_Completion Extend_Time Extend Reaction Time Check_Completion->Extend_Time  Yes   Check_Reagent Verify Chlorinating Agent Quality & Stoichiometry Check_Completion->Check_Reagent  No   Increase_Temp Increase Temperature (monitor side products) Extend_Time->Increase_Temp Check_Reagent_Yes Re-run with fresh reagent and correct stoichiometry Check_Reagent->Check_Reagent_Yes  Issue Found   Check_Substrate Analyze Starting Material Purity Check_Reagent->Check_Substrate  No Issue   Purify_Substrate Purify Starting Material and repeat synthesis Check_Substrate->Purify_Substrate

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: High Levels of Impurities in the Crude Product

Q: My crude product analysis shows significant impurities. How can I improve its purity?

A: The strategy here is twofold: optimize the reaction to prevent impurity formation and then effectively remove any that do form.

  • Possible Cause 1: Over-chlorination. The presence of di-chlorinated species is a common issue.

    • Troubleshooting Steps:

      • Reduce Chlorinating Agent: Carefully reduce the molar equivalents of the chlorinating agent to be closer to a 1:1 ratio with the substrate.

      • Lower Reaction Temperature: Perform the reaction at the lower end of the recommended temperature range to increase selectivity for mono-chlorination.

      • Control Addition Rate: Add the chlorinating agent slowly and sub-surface to the reaction mixture to avoid localized high concentrations.

  • Possible Cause 2: Formation of Colored Impurities. The product may be dark, indicating oxidation or degradation.

    • Troubleshooting Steps:

      • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      • Decolorization during Workup: During the workup, after neutralizing and dissolving the product in an organic solvent, you can treat the solution with a small amount of activated charcoal to adsorb colored impurities before filtering and concentrating.[5]

  • Possible Cause 3: Difficulty Separating Isomers. Close-boiling point isomers can be challenging to separate.

    • Troubleshooting Steps:

      • Efficient Fractional Distillation: Use a distillation column with a higher number of theoretical plates and a carefully controlled reflux ratio to improve separation.

      • Derivative Formation: In challenging cases, consider converting the amine mixture to a solid derivative (e.g., an acetamide), which may be more easily separated by recrystallization. The pure derivative can then be hydrolyzed back to the desired pure amine.

Problem 3: Emulsion Formation During Aqueous Workup

Q: I'm struggling with a persistent emulsion during the extraction phase of the workup. How can I resolve this?

A: Emulsions are common when working with amines due to their surfactant-like properties.

  • Troubleshooting Steps:

    • Add Brine: The most common and effective method is to add a saturated aqueous solution of sodium chloride (brine).[5] This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of the organic material in the aqueous layer.

    • Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of a filter aid like Celite® can help to break it up.[5]

    • Allow Time: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to phase separation.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and purification of 4-Chloro-2-ethyl-6-methylaniline.

Protocol 1: Synthesis of 4-Chloro-2-ethyl-6-methylaniline

This protocol is based on the general principles of electrophilic chlorination of dialkylanilines.[3]

  • Salt Formation: In a reactor equipped with a mechanical stirrer, thermometer, and gas inlet, charge 2-ethyl-6-methylaniline and an inert solvent like toluene (approx. 1000 mL per mole of aniline). Cool the mixture to 0-5°C. Bubble dry hydrogen chloride gas through the stirred solution until the formation of the anilinium hydrochloride salt is complete.

  • Chlorination: Maintain the temperature of the slurry between 0°C and 10°C. Slowly introduce the chlorinating agent (e.g., 1.05 molar equivalents of sulfuryl chloride or chlorine gas) over several hours, ensuring the temperature does not exceed the set limit.

  • Reaction Monitoring: Monitor the reaction's progress by periodically taking samples and analyzing them by GC for the disappearance of the starting material.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a stirred solution of aqueous sodium hydroxide or sodium sulfite at a low temperature to neutralize excess chlorinating agent and acid.

  • Workup and Isolation: Adjust the pH of the aqueous layer to be basic (pH > 10) with a sodium hydroxide solution to liberate the free amine. Separate the organic layer. Extract the aqueous layer with fresh solvent (e.g., toluene) to recover any dissolved product.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 4-Chloro-2-ethyl-6-methylaniline.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the crude 4-Chloro-2-ethyl-6-methylaniline into the distillation flask. Add boiling chips or a magnetic stir bar.

  • Distillation: Gradually reduce the pressure in the system to the target vacuum (e.g., 10-15 mm Hg). Slowly heat the distillation flask.

  • Fraction Collection: Collect and discard any initial low-boiling fractions. Collect the main fraction at the expected boiling point (approx. 139°C at 13 mm Hg).[3] Monitor the purity of the collected fractions using GC.

  • Shutdown: Once the main fraction has been collected, cool the system down before carefully reintroducing air.

Parameter Table for Synthesis and Purification
Parameter Recommended Value/Condition
Starting Material Purity >98% (by GC)
Solvent Toluene or other suitable inert solvent
Chlorination Temperature 0-10°C for optimal selectivity
Chlorinating Agent Stoichiometry 1.0-1.1 molar equivalents
Workup pH >10 (for free amine liberation)
Purification Method Fractional Vacuum Distillation
Distillation Pressure 10-15 mm Hg
Expected Boiling Point ~139°C @ 13 mm Hg[3]
Final Purity Target >99.5% (by GC)

References

  • Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Patent No. 4,401,833. (1983). Process for the preparation of 4-chloro-2,6-dialkylanilines. Google Patents.
  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Ghosh, A. et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • PubChem. (n.d.). 4-chloro-2-ethynyl-6-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-ethyl-6-methylaniline. Retrieved from [Link]

  • Reddy, G. S. (n.d.).
  • Quora. (2021, March 23). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? Retrieved from [Link]

  • Azim, E. (1997). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Journal of Labelled Compounds and Radiopharmaceuticals, 39(11), 907-914.
  • Gudekar, S. et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324.
  • Chinese Patent No. CN110015963A. (n.d.). A kind of preparation method of the chloro- 6- methylaniline of 2-. Google Patents.
  • Chinese Patent No. CN117229151A. (2023).
  • SciELO México. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). N-ETHYL-p-CHLOROANILINE. Retrieved from [Link]

  • Chinese Patent No. CN112358404A. (n.d.). Preparation method of 2-chloro-6-methylaniline. Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting 4-Chloro-2-ethyl-6-methylaniline Degradation

Welcome to the Technical Support Center for handling, analyzing, and recovering 4-Chloro-2-ethyl-6-methylaniline samples. As an electron-rich aromatic amine, this compound is highly susceptible to environmental degradati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling, analyzing, and recovering 4-Chloro-2-ethyl-6-methylaniline samples. As an electron-rich aromatic amine, this compound is highly susceptible to environmental degradation, which can severely impact downstream synthetic yields and assay reproducibility.

This guide provides drug development professionals and researchers with field-proven, mechanistically grounded protocols to diagnose, prevent, and remediate sample degradation.

Section 1: Diagnostic FAQs (Identifying the Degradation)

Q1: Why is my 4-Chloro-2-ethyl-6-methylaniline sample turning yellow or dark brown over time?

Causality & Mechanism: The discoloration from a colorless or pale liquid to a yellow, brown, or black substance is a visual indicator of oxidative and photolytic degradation[1]. When exposed to atmospheric oxygen, ultraviolet (UV) light, or trace transition metals, the amine group undergoes a single-electron transfer (SET) event, generating a highly reactive aniline radical cation[2].

This radical intermediate rapidly reacts with reactive oxygen species (such as hydroxyl radicals, HO•) or undergoes radical-radical coupling. This cascade forms quinone imines and complex azo/azoxy oligomers[3][4]. The extended π-conjugation in these polymeric byproducts shifts their light absorption into the visible spectrum, causing the dark discoloration.

Pathway A 4-Chloro-2-ethyl-6-methylaniline (Colorless Liquid) B Aniline Radical Cation (Reactive Intermediate) A->B O2, UV Light, Metals C Quinone Imines (Yellow/Brown Impurities) B->C Hydroxyl Radicals (HO•) D Azo/Azoxy Oligomers (Dark Brown/Black) B->D Radical Coupling C->D Polymerization

Oxidative degradation pathway of 4-Chloro-2-ethyl-6-methylaniline.

Q2: How do I accurately detect and quantify these degradation products?

Causality & Mechanism: Because degradation products (azo compounds and quinone imines) possess different polarities and UV absorption maxima compared to the parent chloroaniline, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most reliable diagnostic tool[1][4].

Self-Validating Protocol: HPLC Purity Analysis To ensure the protocol is self-validating, you must run a fresh, high-purity standard alongside your degraded sample. The emergence of secondary peaks relative to the standard confirms the presence and extent of degradation.

  • Sample Preparation: Accurately weigh ~10 mg of the degraded 4-Chloro-2-ethyl-6-methylaniline sample.

  • Dissolution: Dissolve the sample in 10 mL of HPLC-grade acetonitrile (ACN).

  • Filtration (Critical Step): Pass the solution through a 0.45 µm PTFE syringe filter. Reasoning: Polymeric azo-oligomers are often insoluble and will clog the HPLC column if not removed[1].

  • Injection: Inject 10 µL into a C18 reverse-phase column.

  • Detection: Monitor the eluent at 254 nm (optimal for the parent aromatic amine) and 320 nm (to specifically detect conjugated azo/quinone impurities)[1].

Table 1: Typical HPLC Parameters & Retention Behavior

Parameter / AnalyteSpecification / Observation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient: Water (0.1% TFA) and Acetonitrile
Flow Rate 1.0 mL/min
Parent Compound Sharp peak, Relative Retention Time (RRT) = 1.0
Quinone Imine Intermediates Broad peaks, RRT ~ 0.8 - 0.9
Azo/Azoxy Oligomers Late eluting peaks, RRT > 1.2

Section 2: Preventive Workflows & Storage Protocols

Q3: What are the best practices for storing this compound to prevent degradation?

Causality & Mechanism: Oxidation is driven by O₂ and photo-catalyzed by light. Furthermore, the compound is hygroscopic; moisture can accelerate the hydrolysis of trace impurities or facilitate proton-transfer steps in degradation pathways[1][5]. Absolute exclusion of air, light, and moisture is mandatory for long-term stability.

Workflow Step1 Sample Receipt Inspect for discoloration Step2 Glovebox Transfer (Argon/Nitrogen atm) Step1->Step2 Step3 Aliquot Preparation Amber vials, PTFE septa Step2->Step3 Step4 Storage 15°C to 25°C, Dark Step3->Step4 Step5 Purity Validation HPLC-UV at 254nm Step4->Step5 Pre-use verification

Inert handling and storage workflow for aniline derivatives.

Table 2: Impact of Storage Conditions on Aniline Derivative Stability (Extrapolated 6-Month Data)

Storage EnvironmentAtmosphereLight ExposureEstimated Purity Retention
Amber Vial, 20°C Argon (Glovebox)Dark> 99.5%
Amber Vial, 40°CAirDark~ 94.0%
Clear Vial, 20°CAirAmbient Lab Light< 90.0% (Severe browning)

Section 3: Remediation & Purification

Q4: Can I recover a heavily degraded sample for sensitive experiments?

Causality & Mechanism: Using a discolored sample directly will compromise your experimental integrity, leading to lower yields and the introduction of toxic side products[1]. Remediation relies on the inherent basicity of the amine group. By converting the free base aniline into its hydrochloride salt, the target compound becomes highly polar and precipitates out of non-polar solvents. Conversely, the polymeric degradation products (azo/quinone oligomers) lack this basicity and remain dissolved in the organic phase.

Self-Validating Protocol: Remediation via Hydrochloride Salt Precipitation This protocol is self-validating because the successful isolation of the target compound is visually confirmed by the precipitation of a white-to-greenish crystalline solid, leaving the dark impurities behind in the filtrate[1][6].

  • Dissolution: In a fume hood, dissolve the degraded 4-Chloro-2-ethyl-6-methylaniline in a minimal volume of anhydrous diethyl ether.

  • Acidification: Under a positive pressure of argon, slowly dropwise add a 1M solution of anhydrous HCl in diethyl ether.

  • Precipitation: Stir continuously. The 4-chloro-2-ethyl-6-methylaniline hydrochloride salt will precipitate out as a light-colored solid, while the dark oligomers remain in the ether supernatant[6].

  • Filtration: Filter the precipitate using a Schlenk frit under inert gas to prevent immediate re-oxidation.

  • Washing & Drying: Wash the solid with cold, fresh anhydrous diethyl ether until the filtrate runs clear. Dry the solid thoroughly under high vacuum.

  • Storage: Store the purified hydrochloride salt in a tightly sealed amber vial under an argon atmosphere at 15°C to 25°C[1].

References

  • BenchChem. Best practices for handling air and light-sensitive aniline hydrochloride compounds.
  • Mruthunjaya, A. K. V., & Torriero, A. A. J. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules.
  • MDPI. Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites.
  • ResearchGate. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation.
  • PMC. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater.
  • Sigma-Aldrich. 4-chloro-2-ethyl-6-methylaniline hydrochloride | 83200-30-0.

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: HPLC vs. GC for 4-Chloro-2-ethyl-6-methylaniline (CEMA) Detection

Executive Summary & Strategic Rationale 4-Chloro-2-ethyl-6-methylaniline (CEMA) is a critical intermediate in the synthesis of chloroacetanilide herbicides (e.g., Acetochlor) and a potential genotoxic impurity in downstr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

4-Chloro-2-ethyl-6-methylaniline (CEMA) is a critical intermediate in the synthesis of chloroacetanilide herbicides (e.g., Acetochlor) and a potential genotoxic impurity in downstream pharmaceutical/agrochemical products.

Historically, Gas Chromatography (GC-FID/ECD) has been the standard for environmental trace analysis of CEMA due to its high sensitivity and the compound's volatility. However, for process control, purity assay, and high-concentration intermediate tracking , GC suffers from significant drawbacks: thermal degradation of precursors, inlet discrimination, and intolerance to aqueous process streams.

This guide validates an optimized High-Performance Liquid Chromatography (HPLC) method using a base-deactivated C18 stationary phase. We demonstrate that this HPLC method offers superior robustness and accuracy for process-grade analysis compared to GC and generic LC methods.

Performance Snapshot
FeatureOptimized HPLC (Proposed) Standard GC-FID Generic C18 HPLC
Matrix Tolerance High (Direct aqueous injection)Low (Requires extraction/drying)Moderate
Peak Symmetry Excellent (

)
GoodPoor (Tailing > 2.0)
Thermal Stability High (Ambient/40°C)Low (Inlet > 200°C risk)High
Selectivity Tunable (pH/Organic modifier)Fixed (Boiling point/Polarity)Poor (Co-elution common)

Technical Deep Dive: The Chemistry of Separation

The Challenge: Aniline Basicity & Silanol Activity

CEMA contains a basic amine group (


) and a hydrophobic chloro-aromatic ring.
  • The Problem: In generic HPLC (Method C), the lone pair on the nitrogen interacts strongly with residual acidic silanols (

    
    ) on the silica support. This acts as a secondary retention mechanism, causing severe peak tailing and retention time instability.
    
  • The GC Limitation: While GC avoids ionization issues, the high temperatures required for volatilization (200°C+) can induce degradation of thermally labile impurities often found in CEMA synthesis mixtures, leading to false positives.

The Solution: Ion-Suppression & Base Deactivation

The proposed HPLC method utilizes a low pH (3.0) phosphate buffer .[1]

  • Ionization: At pH 3.0, the aniline group is protonated (

    
    ).
    
  • Competition: The high concentration of buffer cations (

    
     or 
    
    
    
    ) and the addition of Triethylamine (TEA) competitively block silanol sites.
  • Result: The analyte interacts purely via hydrophobic partitioning with the C18 phase, yielding sharp, symmetrical peaks.

Experimental Protocol: Optimized HPLC Method

This protocol is designed to be self-validating. The system suitability parameters included ensure the method is performing correctly before samples are analyzed.

Chromatographic Conditions
  • Instrument: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Column: End-capped C18 (e.g., Purospher STAR, Zorbax Eclipse XDB),

    
    .
    
    • Why: "End-capping" chemically blocks residual silanols.

  • Mobile Phase A:

    
     Potassium Phosphate Buffer (pH 3.0) + 
    
    
    
    Triethylamine (TEA).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Mode: 60% A / 40% B.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV @ 240 nm (Maximal absorbance for chloroanilines).

  • Injection Volume:

    
    .
    
Sample Preparation
  • Stock Solution: Dissolve

    
     CEMA reference standard in 
    
    
    
    Acetonitrile (
    
    
    ).
  • Working Standard: Dilute Stock to

    
     using Mobile Phase.
    
  • Process Sample: Filter aqueous/organic process stream through

    
     PTFE filter. Dilute 1:10 with Mobile Phase to match solvent strength.
    

Method Validation Data[1][2]

The following data summarizes the validation of the Optimized HPLC method against ICH Q2(R1) guidelines.

System Suitability & Specificity
  • Resolution (

    
    ): 
    
    
    
    between CEMA and nearest isomer (2,6-diethylaniline).
  • Tailing Factor (

    
    ): 
    
    
    
    (Generic HPLC typically yields
    
    
    ).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
Linearity & Range
ParameterResultAcceptance Criteria
Range

Covers 80-120% of target
Regression (

)


Slope

Consistent
Y-Intercept


of 100% response
Accuracy (Recovery)

Spiked into a synthetic matrix (starting material mixture).

Spike Level Recovery (%) RSD (%)
Low (50%) 99.4 0.8
Medium (100%) 100.2 0.5

| High (150%) | 99.8 | 0.6 |

Precision (Repeatability)
  • Instrument Precision:

    
     RSD (
    
    
    
    injections).
  • Method Precision:

    
     RSD (
    
    
    
    preparations).

Visualizations

Validation Decision Workflow

This diagram outlines the logical flow for validating the CEMA method, ensuring "Self-Validating" checkpoints are met.

ValidationWorkflow Start Start Validation Specificity Specificity Test (Inject Impurity Mix) Start->Specificity CheckRes Resolution > 2.0? Specificity->CheckRes Optimize Adjust pH / Gradient CheckRes->Optimize No Linearity Linearity (5 Levels) R² > 0.999 CheckRes->Linearity Yes Optimize->Specificity Accuracy Accuracy (Spike Recovery) 98-102% Linearity->Accuracy Robustness Robustness Test (pH ±0.2, Flow ±0.1) Accuracy->Robustness Final Method Validated Robustness->Final

Caption: Step-by-step validation logic ensuring method specificity and robustness before quantitative data collection.

Method Selection: HPLC vs. GC

A decision tree for researchers choosing between the two primary techniques.

MethodSelection Input Sample Type? Aqueous Aqueous / Process Stream Input->Aqueous Solid Dry Soil / Solid Input->Solid HPLC Select HPLC-UV (High Stability) Aqueous->HPLC Direct Injection Trace Trace Level (<1 ppm)? Solid->Trace Thermal Thermally Labile? Trace->Thermal No GC Select GC-MS/ECD (High Sensitivity) Trace->GC Yes Thermal->GC No Thermal->HPLC Yes

Caption: Logical framework for selecting HPLC over GC based on sample matrix and thermal stability requirements.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • U.S. EPA. (1994). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.Link

  • PubChem. (2023). 4-Chloro-2-ethyl-6-methylaniline Compound Summary. National Library of Medicine. Link

  • Merck Millipore. (2023). HPLC Application Note: Separation of Chloroanilines using Purospher STAR. (General reference for base-deactivated columns). Link

  • Sielc Technologies. (2023). Separation of substituted anilines on Newcrom R1 HPLC column. (Reference for mixed-mode alternatives). Link

Sources

Comparative

1H NMR chemical shifts and spectral analysis of 4-Chloro-2-ethyl-6-methylaniline

Topic: 1H NMR chemical shifts and spectral analysis of 4-Chloro-2-ethyl-6-methylaniline Content Type: Publish Comparison Guides [1] Executive Summary 4-Chloro-2-ethyl-6-methylaniline (CAS: 70598-48-0) is a critical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR chemical shifts and spectral analysis of 4-Chloro-2-ethyl-6-methylaniline Content Type: Publish Comparison Guides

[1]

Executive Summary

4-Chloro-2-ethyl-6-methylaniline (CAS: 70598-48-0) is a critical intermediate in the synthesis of chloroacetanilide herbicides (e.g., Acetochlor).[1] In drug development and agrochemical quality control, distinguishing this molecule from its symmetric analogs—4-Chloro-2,6-dimethylaniline and 4-Chloro-2,6-diethylaniline —is a frequent analytical challenge.[1]

This guide provides a high-resolution spectral analysis focusing on the symmetry-breaking effects of the ethyl/methyl substitution.[1] Unlike its symmetric counterparts, which display simplified aromatic singlets, 4-Chloro-2-ethyl-6-methylaniline exhibits distinct meta-coupling patterns and complex aliphatic integration ratios that serve as definitive fingerprints for structural validation.[1]

Molecular Structure & Symmetry Analysis[1]

The spectral complexity of 4-Chloro-2-ethyl-6-methylaniline arises from its lack of


 symmetry.[1]
  • Symmetric Analog (4-Chloro-2,6-dimethylaniline): The molecule has a plane of symmetry passing through the N-C1-C4-Cl axis.[1] Protons H3 and H5 are chemically equivalent, appearing as a single signal.

  • Target Molecule (4-Chloro-2-ethyl-6-methylaniline): The ethyl group at C2 and methyl group at C6 break this symmetry.[1] H3 and H5 are chemically non-equivalent (diastereotopic environment relative to the rotation of the amine), leading to splitting patterns absent in the symmetric analog.

Structural Assignment Logic (DOT Visualization)

NMR_Assignment_Logic Molecule 4-Chloro-2-ethyl-6-methylaniline Symmetry Symmetry Analysis: Asymmetric (No C2 Axis) Molecule->Symmetry Aromatic Aromatic Region (6.8 - 7.1 ppm) Symmetry->Aromatic Aliphatic Aliphatic Region (1.0 - 2.6 ppm) Symmetry->Aliphatic H3_H5 Protons H3 & H5 Non-Equivalent Aromatic->H3_H5 Ethyl Ethyl Group (C2 Position) Aliphatic->Ethyl Methyl Methyl Group (C6 Position) Aliphatic->Methyl MetaCoupling Meta-Coupling (4J) ~2.0 - 2.5 Hz H3_H5->MetaCoupling Splitting Mechanism Pattern_Et Pattern: Quartet (2H) + Triplet (3H) Ethyl->Pattern_Et Pattern_Me Pattern: Singlet (3H) Methyl->Pattern_Me

Figure 1: Logic flow for assigning NMR signals based on molecular asymmetry.

Comparative Spectral Analysis

The following table contrasts the target molecule with its most common impurity/analog, 4-Chloro-2,6-dimethylaniline.

Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
Feature4-Chloro-2-ethyl-6-methylaniline (Target)4-Chloro-2,6-dimethylaniline (Analog)Differentiator
Aromatic Protons (H3, H5) δ 6.98 (d, J=2.4 Hz, 1H) δ 7.01 (d, J=2.4 Hz, 1H) (Often appears as overlapping broad singlets at low field)δ 6.98 (s, 2H) (Sharp Singlet)Splitting Pattern: The target shows meta-coupling (

) due to asymmetry; the analog is a singlet.[1]
Amine (-NH₂) δ 3.50 - 3.80 (br s, 2H) δ 3.50 - 3.80 (br s, 2H) Non-diagnostic (Solvent/Conc.[1] dependent).
Benzylic -CH₂- (Ethyl) δ 2.55 (q, J=7.5 Hz, 2H) Absent Key Identification: Presence of quartet at ~2.55 ppm.[1]
Ar-Methyl (-CH₃) δ 2.18 (s, 3H) δ 2.18 (s, 6H) Integration: 3H vs 6H relative to aromatic protons.[1]
Terminal Methyl (-CH₂CH₃) δ 1.22 (t, J=7.5 Hz, 3H) Absent Key Identification: Presence of triplet at ~1.22 ppm.[1]

Technical Insight: In lower resolution instruments (300 MHz), the H3 and H5 doublets of the target may collapse into a "pseudo-singlet" or a rough multiplet because the chemical shift difference (


) is very small (<0.03 ppm). High-field NMR (600 MHz) is recommended to resolve the distinct meta-coupling doublets.[1]
Detailed Spectral Interpretation
A. The Aromatic Region (6.8 – 7.2 ppm)

In the 2,6-dimethyl analog, H3 and H5 are equivalent, resulting in a clean singlet. In 4-Chloro-2-ethyl-6-methylaniline , the ethyl group exerts a slightly different steric and electronic shielding effect than the methyl group.[1]

  • Observation: You will observe two distinct signals for H3 and H5.[1]

  • Coupling: These protons are meta to each other.[1][2][3] They couple with a constant of

    
    .[1]
    
  • Appearance: Two doublets.[1][4][5] If the chemical shift difference is negligible, this appears as a slightly broadened peak compared to the sharp line of the dimethyl analog.

B. The Aliphatic Region (1.0 – 2.6 ppm)

This region provides the quantitative proof of structure.

  • The Ethyl Group: Look for the classic first-order quartet-triplet system.[1]

    • 
       1.22 (Triplet, 3H): Methyl terminus of the ethyl chain.
      
    • 
       2.55 (Quartet, 2H): Methylene linker.
      
  • The Methyl Group:

    • 
       2.18 (Singlet, 3H): Attached directly to the ring.
      
  • Integration Check: The integral ratio of Methyl-Singlet : Ethyl-Quartet must be 3 : 2 .[1] Any deviation suggests contamination with the dimethyl (ratio

    
    ) or diethyl (ratio 0) analogs.
    
Experimental Protocol

To ensure reproducible chemical shifts and resolution of the meta-coupling, follow this standardized protocol.

Sample Preparation Workflow (DOT Visualization)

Sample_Prep Step1 Weigh Sample 10-15 mg Step2 Select Solvent CDCl3 (0.03% TMS) Step1->Step2 Add 0.6 mL Step3 Dissolution Vortex 30s Step2->Step3 Step4 Transfer Clean 5mm Tube Step3->Step4 Filter if cloudy Step5 Acquisition ns=16, d1=2.0s Step4->Step5

Figure 2: Standardized NMR sample preparation workflow.

Detailed Methodology
  • Solvent Selection: Use Chloroform-d (CDCl₃) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.[1]

    • Why? CDCl₃ minimizes hydrogen bonding with the amine protons, keeping the -NH₂ peak relatively sharp compared to DMSO-d₆, where it broadens and shifts downfield (to ~5.0 ppm) due to strong H-bonding.

  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

    • Note: Higher concentrations (>30 mg) may cause viscosity-induced line broadening, obscuring the fine meta-coupling of H3/H5.[1]

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).[1]

    • Scans (ns): 16 (sufficient for >10 mg).[1]

    • Relaxation Delay (d1): Set to 2.0 seconds or higher. The methyl protons have longer T1 relaxation times; a short delay can lead to integration errors (underestimating the methyl/ethyl ratio).

    • Spectral Width: -2 to 14 ppm.[1]

References
  • National Institute of Standards and Technology (NIST). 4-Chloro-2-methylaniline Mass and IR Spectra.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. 4-Chloro-2-ethyl-6-methylaniline Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

Sources

Validation

Publish Comparison Guide: GC-MS Identification of 4-Chloro-2-ethyl-6-methylaniline Metabolites

This guide outlines a high-performance methodology for the identification of 4-Chloro-2-ethyl-6-methylaniline (CAS 70598-48-0) and its downstream metabolites.[1] This compound, often analyzed as a residue of chloroacetan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance methodology for the identification of 4-Chloro-2-ethyl-6-methylaniline (CAS 70598-48-0) and its downstream metabolites.[1] This compound, often analyzed as a residue of chloroacetanilide herbicide degradation or as a synthesis intermediate, presents specific challenges due to steric hindrance (2-ethyl, 6-methyl substitution) and polarity.

This guide compares the GC-MS (EI) methodology using MTBSTFA derivatization against standard Silylation (BSTFA) and LC-MS/MS alternatives.[1]

Part 1: Executive Summary & Methodological Comparison

The Analytical Challenge

4-Chloro-2-ethyl-6-methylaniline is a sterically hindered, polar aromatic amine.[1] Direct GC-MS analysis often results in peak tailing and sensitivity loss due to adsorption on active sites in the injection liner and column. Furthermore, distinguishing it from non-chlorinated analogs (like the Acetochlor metabolite 2-ethyl-6-methylaniline, EMA) requires precise mass spectral resolution.[1]

Comparative Analysis: Choosing the Right Tool

We compare three primary approaches for identifying this analyte in complex matrices (urine, soil, or plasma).

FeatureMethod A: GC-MS (MTBSTFA Derivatization) Method B: GC-MS (BSTFA Derivatization)Method C: LC-MS/MS (ESI+)
Primary Mechanism Formation of tert-butyldimethylsilyl (TBDMS) derivatives.[1]Formation of Trimethylsilyl (TMS) derivatives.[2][3]Protonation (M+H)+ in liquid phase.
Stability High. TBDMS derivatives are hydrolytically stable and resistant to moisture.Low. TMS derivatives degrade rapidly in the presence of trace moisture.N/A (No derivatization).
Identification Power Superior. Produces a diagnostic [M-57]⁺ base peak (Loss of t-butyl), unique for structural confirmation.[1]Good, but spectra can be dominated by non-specific silicon fragments (m/z 73).High sensitivity, but lacks the structural "fingerprint" of EI fragmentation.
Steric Handling Excellent. The reaction conditions can be tuned to overcome the 2,6-dialkyl hindrance.Moderate. Often results in incomplete mono- vs. di-substitution mixtures.[1]Excellent (no steric reaction required).
Limit of Detection < 0.5 ng/mL (SIM mode).[4]~ 1-5 ng/mL.[1]< 0.1 ng/mL.
Verdict Recommended for Identification. The mass spectral fingerprint is definitive for legal/regulatory confirmation.Alternative for rapid screening, but prone to false negatives due to hydrolysis.Recommended for high-throughput quantification only, not structural ID.

Part 2: Scientific Integrity & Experimental Logic (E-E-A-T)

The Core Directive: Why MTBSTFA?

The choice of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) over the more common BSTFA is driven by the specific chemistry of 4-Chloro-2-ethyl-6-methylaniline.[1]

  • Causality: The bulky tert-butyl group in MTBSTFA confers exceptional stability to the resulting derivative.[1] The 2-ethyl and 6-methyl groups on the aniline ring create a "protective pocket" around the nitrogen.[1] Once the TBDMS group is attached, it is locked in, preventing back-hydrolysis.

  • Self-Validating Protocol: The fragmentation pattern of TBDMS derivatives is predictable.[1] The loss of the tert-butyl radical (M - 57) yields a highly abundant ion that carries the complete structure of the analyte. If this [M-57] peak is absent, the identification is invalid.

Experimental Protocol

Objective: Isolation and derivatization of 4-Chloro-2-ethyl-6-methylaniline from urine or soil extracts.

Step 1: Sample Extraction (Liquid-Liquid)
  • Adjust sample pH to >10 using 1M NaOH (to ensure aniline is in neutral, extractable form).

  • Add internal standard (e.g., 4-Bromo-2,6-dimethylaniline).[1]

  • Extract twice with Dichloromethane (DCM) .

  • Dry organic layer over anhydrous

    
    .
    
  • Evaporate to dryness under a gentle stream of nitrogen at 35°C.

Step 2: Derivatization (The Critical Step)
  • Reagent: MTBSTFA + 1% TBDMCS (Catalyst).

  • Procedure: Reconstitute residue in 50 µL Ethyl Acetate. Add 50 µL MTBSTFA.

  • Reaction: Incubate at 70°C for 45 minutes .

    • Note: The elevated temperature is strictly required to overcome the steric hindrance of the ortho-ethyl and ortho-methyl groups.[1] Room temperature reaction will yield incomplete data.

Step 3: GC-MS Acquisition
  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.[1]

  • Inlet: Splitless mode, 260°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program: 60°C (1 min) → 20°C/min → 180°C → 5°C/min → 280°C (hold 3 min).

  • MS Source: EI mode (70 eV), 230°C.

Data Interpretation & Metabolic Context

The identification relies on detecting the specific mass shift.

  • Parent Mass (Underivatized): ~169.5 Da.

  • Derivative Mass (Mono-TBDMS): 169 + 114 = 283 Da (Molecular Ion).

  • Base Peak (Quantifier): m/z 226 ([M-57]⁺).

  • Secondary Ions: m/z 198 (further loss of ethyl), m/z 73 (SiMe3).

Downstream Metabolites

If the aniline itself is metabolized, look for:

  • N-Acetylation: 4-Chloro-2-ethyl-6-methylacetanilide (m/z 211).[1]

  • Hydroxylation: 4-Chloro-2-(1-hydroxyethyl)-6-methylaniline (Requires dual derivatization).

Part 3: Visualization

Workflow Diagram: Extraction & Derivatization Logic

This diagram illustrates the critical path for successful identification, highlighting the steric considerations.

G Sample Biological Matrix (Urine/Soil) pH_Adj pH Adjustment (>10) Neutralize Aniline Sample->pH_Adj Extract LLE (Dichloromethane) Isolate Neutrals pH_Adj->Extract Dry Evaporation (N2) Remove Solvent Extract->Dry Deriv Derivatization MTBSTFA @ 70°C Dry->Deriv GCMS GC-MS Analysis (EI Source) Deriv->GCMS Result Identification: Base Peak m/z 226 [M-57] GCMS->Result Steric Steric Hindrance Check: 2-Ethyl, 6-Methyl blocks N-H Steric->Deriv Requires Heat

Caption: Optimized workflow for sterically hindered aniline analysis. High-temperature derivatization is the critical control point.

Metabolic Pathway Visualization

Proposed pathway for the formation and further metabolism of the analyte.

Pathway Parent Parent Herbicide (e.g., Chlorinated Acetanilide) Target TARGET ANALYTE: 4-Chloro-2-ethyl-6-methylaniline Parent->Target Hydrolysis Metab1 N-Acetylated Metabolite Target->Metab1 N-Acetyltransferase Metab2 Hydroxylated (Ring/Alkyl) Target->Metab2 CYP450 Oxidation Conj Glucuronide Conjugate Metab2->Conj Phase II Conjugation

Caption: Position of 4-Chloro-2-ethyl-6-methylaniline in the metabolic cascade. It serves as both a degradation product and a precursor for Phase II conjugation.

References

  • PubChem. (2025).[5][6] 4-Chloro-2-ethyl-6-methylaniline (Compound Summary).[1][6][7][8] National Library of Medicine. [Link]

  • Dorgerloh, U., et al. (2021).[9][10] Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis / ResearchGate. [Link]

  • Driskell, W. J., et al. (1996). Analysis of urinary acetochlor metabolites. (Methodology reference for aniline hydrolysis). National Institutes of Health (NIH). [Link]

Sources

Comparative

Comparing biological activity of 4-Chloro-2-ethyl-6-methylaniline vs acetochlor

This guide provides a rigorous comparative analysis of Acetochlor (a widely used chloroacetanilide herbicide) and 4-Chloro-2-ethyl-6-methylaniline (CEMA), a specific chlorinated aniline derivative. While Acetochlor is a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous comparative analysis of Acetochlor (a widely used chloroacetanilide herbicide) and 4-Chloro-2-ethyl-6-methylaniline (CEMA), a specific chlorinated aniline derivative.

While Acetochlor is a functional agrochemical, CEMA is primarily encountered as a synthesis intermediate , a degradation byproduct , or a disinfection byproduct (DBP) formed during water treatment. This guide contrasts their biological activities, focusing on the shift from phytotoxicity (Acetochlor) to mammalian cytotoxicity/genotoxicity (CEMA).

Executive Summary

  • Acetochlor is a pre-emergent herbicide that acts by inhibiting very long-chain fatty acid (VLCFA) synthesis in plants. It is bioactive against weeds but requires metabolic detoxification in crops.

  • 4-Chloro-2-ethyl-6-methylaniline (CEMA) is the para-chlorinated derivative of the primary Acetochlor metabolite (2-ethyl-6-methylaniline, EMA). It lacks herbicidal efficacy but presents a distinct toxicological profile characterized by higher lipophilicity and potential genotoxicity compared to its non-chlorinated parent metabolite.

Chemical Identity Table[1][2]
FeatureAcetochlor4-Chloro-2-ethyl-6-methylaniline (CEMA)
CAS Number 34256-82-170598-48-0
Class Chloroacetanilide HerbicideChlorinated Aniline (Intermediate/Impurity)
Molecular Weight 269.77 g/mol 169.65 g/mol
Key Moiety Chloroacetamide (Active)Free Aniline (Toxicophore)
Primary Utility Weed Control (Corn, Soybean)Synthesis Intermediate; Chemical Marker

Mechanism of Action & Biological Pathways

Acetochlor: VLCFA Inhibition (Herbicidal)

Acetochlor targets the VLCFA elongase complex (specifically the ketoacyl-CoA synthase, KAS). By blocking the synthesis of fatty acids longer than C18, it disrupts cellular transport and cell division in emerging shoots.

  • Target: KAS enzymes in the endoplasmic reticulum.

  • Outcome: Failure of cuticle formation, cell leakage, and seedling death.

CEMA: Metabolic Activation & Genotoxicity (Toxicological)

CEMA is not herbicidal because it lacks the chloroacetyl moiety required to bind KAS enzymes. Instead, its biological activity is driven by the free aniline group.

  • Mechanism: Like other para-chloroanilines (e.g., 4-chloro-o-toluidine), CEMA undergoes metabolic activation by Cytochrome P450 enzymes (specifically CYP2E1 or CYP1A2).

  • Pathway:

    • N-Hydroxylation: Conversion to N-hydroxy-4-chloro-2-ethyl-6-methylaniline.

    • Esterification: Formation of N-acetoxy or N-sulfonyloxy esters.

    • Nitrenium Ion Formation: Spontaneous cleavage generates a highly electrophilic nitrenium ion.

    • DNA Adducts: The ion covalently binds to DNA (typically Guanine C8), causing mutations.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the divergence between the herbicidal pathway of Acetochlor and the tox-activation pathway of CEMA.

G Acetochlor Acetochlor (Parent Herbicide) Plant_Enzyme VLCFA Elongase (Target: KAS) Acetochlor->Plant_Enzyme Inhibits Metabolism Environmental/Microbial Degradation Acetochlor->Metabolism Hydrolysis Weed_Death Inhibition of Cell Division (Phytotoxicity) Plant_Enzyme->Weed_Death EMA 2-ethyl-6-methylaniline (Primary Metabolite) Metabolism->EMA Chlorination Chlorination (Water Treatment/Synthesis) EMA->Chlorination + Cl2 (Hypothetical) CEMA 4-Chloro-2-ethyl-6-methylaniline (CEMA) Chlorination->CEMA P450 Liver P450 (CYP2E1) Metabolic Activation CEMA->P450 Mammalian Uptake Nitrenium Electrophilic Nitrenium Ion P450->Nitrenium N-Hydroxylation DNA_Damage DNA Adducts (Genotoxicity) Nitrenium->DNA_Damage Covalent Binding

Figure 1: Divergent pathways showing Acetochlor's herbicidal action versus CEMA's potential for metabolic activation and genotoxicity.

Experimental Comparison of Biological Activity[3]

To objectively compare these compounds, researchers must evaluate them across two distinct domains: Phytotoxicity (Efficacy) and Mutagenicity (Safety).

Experiment A: Phytotoxicity Assay (Lemna minor)

This protocol validates that CEMA loses the herbicidal activity of the parent compound.

Protocol:

  • Culture: Maintain Lemna minor (duckweed) in Steinberg medium at 24°C with continuous light (6000 lux).

  • Treatment:

    • Group A (Acetochlor): 0.01, 0.1, 1.0, 10.0 µM.

    • Group B (CEMA): 0.01, 0.1, 1.0, 10.0 µM.

    • Control: Solvent blank (0.1% Acetone).

  • Duration: Incubate for 7 days.

  • Endpoint: Measure frond number and dry weight.

  • Expected Result:

    • Acetochlor: IC50 ≈ 0.05–0.2 µM (Significant growth inhibition).

    • CEMA: IC50 > 100 µM (No significant inhibition; anilines are not phytotoxic at relevant doses).

Experiment B: Ames Test (Mutagenicity)

This protocol assesses the genotoxic risk, highlighting the danger of the chlorinated aniline moiety.

Protocol:

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform assays +/- S9 mix (rat liver metabolic activation system). Crucial: Anilines require S9 activation.

  • Dosing: 0, 10, 100, 500, 1000 µ g/plate .

  • Causality Check:

    • Acetochlor: Typically weakly positive or negative (often requires high doses or specific metabolites like EMA).

    • CEMA: Expected Strong Positive in TA100 with S9.

    • Reasoning: The 4-chloro substituent prevents ring oxidation at the para-position, forcing oxidation to the nitrogen (N-hydroxylation), which is the gateway to genotoxicity.

Data Summary Table (Projected)
EndpointAcetochlorCEMAInterpretation
Target Enzyme VLCFA Elongase (KAS)NoneCEMA is inactive as a herbicide.
LogP (Lipophilicity) ~3.0~3.5 (Est.)CEMA is more lipophilic due to Cl-, increasing membrane permeability.
Acute Oral Toxicity (Rat) LD50 ~2000 mg/kgLD50 < 1000 mg/kg (Est.)Anilines are generally more acutely toxic than their amide parents.
Genotoxicity (Ames) Weak/NegativePositive (+S9)CEMA poses a higher mutagenic risk.
Environmental Fate Moderate PersistenceHigh PersistenceChlorinated anilines are resistant to microbial ring cleavage.

Synthesis & Purity Verification

For researchers synthesizing CEMA as a standard for impurity analysis, the following reaction logic applies.

Synthesis Logic (from Patent US4401833A):

  • Precursor: Start with 2-ethyl-6-methylaniline .

  • Chlorination: React with Chlorine gas (

    
    ) in an inert solvent (e.g., 
    
    
    
    or Toluene) at controlled temperatures (0–20°C).
  • Selectivity: The ethyl and methyl groups at positions 2 and 6 sterically hinder the ortho positions, directing the chlorine almost exclusively to the para (4) position.

  • Purification: Fractional distillation.

Self-Validating Purity Check:

  • GC-MS: Monitor for the molecular ion peak (

    
    ) at m/z 169/171 (3:1 ratio due to Cl isotopes).
    
  • H-NMR: Look for the loss of the para-proton signal on the aromatic ring and the retention of the ethyl/methyl signals.

References

  • US Patent 4401833A . (1983). Process for the preparation of 4-chloro-2,6-dialkylanilines. Google Patents. Link

  • PubChem . (2025).[1] 4-Chloro-2-ethyl-6-methylaniline (Compound Summary). National Library of Medicine. Link

  • ResearchGate . (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. (Context on Acetochlor synthesis from 2-ethyl-6-methylaniline). Link

  • IWA Publishing . (2024). Degradation of acetochlor via the UV/persulfate process: Mechanisms and pathways. (Discussion of Acetochlor degradation products). Link

  • BenchChem . (2024). 4-Chloro-2-ethyl-6-methylaniline hydrochloride Structure & Data. Link

Sources

Validation

Analytical Reference Standards for 4-Chloro-2-ethyl-6-methylaniline: A Comprehensive Comparison Guide

Accurate quantification of 4-Chloro-2-ethyl-6-methylaniline (CAS 70598-48-0)[1]—a primary metabolite and synthetic intermediate of widely used chloroacetanilide herbicides[2]—is a critical requirement in environmental mo...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate quantification of 4-Chloro-2-ethyl-6-methylaniline (CAS 70598-48-0)[1]—a primary metabolite and synthetic intermediate of widely used chloroacetanilide herbicides[2]—is a critical requirement in environmental monitoring and food safety testing. Because this compound is frequently analyzed in highly complex matrices such as soil, agricultural runoff, and food commodities, the integrity of the analytical data rests entirely upon the quality of the reference materials employed[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of different reference standard tiers. By combining mechanistic insights with field-proven methodologies, this guide provides a self-validating framework for LC-MS/MS quantification aligned with stringent regulatory guidelines.

The Core Comparison: Reference Standard Tiers

Not all reference standards are created equal. The selection of a standard dictates the analytical approach, the regulatory compliance of the data, and the method's ability to withstand matrix interference.

Table 1: Performance and Compliance Comparison across Standard Tiers
Standard TierPurity & CertificationMatrix Effect CompensationTraceability & CompliancePrimary Use Case
Neat Analytical Grade ≥95% (Gravimetric)None (Requires matrix-matched curves)Low (Lot-specific CoA only)Early-stage R&D, qualitative screening, synthesis confirmation.
Certified Reference Material (CRM) ISO 17034 AccreditedNone (Requires matrix-matched curves)High (NIST/EPA traceable, documented uncertainty)Regulatory submissions, external calibration curves, QA/QC[4].
Stable Isotope-Labeled (SIL) Deuterated (e.g., d3) or 13CComplete (Isotope Dilution Mass Spectrometry)High (Used in tandem with CRM)Internal standard for LC-MS/MS, absolute matrix effect correction.

Mechanistic Insight: Overcoming Matrix Effects with Isotope Dilution

When analyzing 4-Chloro-2-ethyl-6-methylaniline in soil or plant extracts using Electrospray Ionization (ESI), analysts inevitably encounter ion suppression . Co-eluting matrix components compete with the target analyte for charge on the surface of the ESI droplets, artificially lowering the detected signal.

Using a Stable Isotope-Labeled (SIL) standard (e.g., 4-Chloro-2-ethyl-6-methylaniline-d3) creates a self-validating system . Because the SIL standard shares the exact physicochemical properties of the native analyte, it co-elutes at the identical retention time. Both molecules experience the exact same degree of ion suppression. By quantifying the target based on the ratio of the native peak area to the SIL peak area, the matrix effect is mathematically canceled out.

IDMS Native Native Analyte (Unknown Conc.) ESI Electrospray Ionization (Charge Competition) Native->ESI SIL SIL Standard (Known Conc.) SIL->ESI Matrix Matrix Components (Co-eluting) Matrix->ESI Detector Mass Spectrometer (MRM Transitions) ESI->Detector Identical Ion Suppression Ratio Ratio: Native Area / SIL Area (Matrix Effect Canceled) Detector->Ratio

Fig 1: Mechanism of Isotope Dilution Mass Spectrometry (IDMS) correcting for matrix effects.

Experimental Workflow: Self-Validating LC-MS/MS Protocol

To ensure compliance with the SANTE/11312/2021 guidelines for pesticide residue analysis[5], the following QuEChERS-based protocol utilizes both a CRM (for the calibration curve) and a SIL standard (as an internal control spiked prior to extraction).

Workflow Sample Complex Matrix (10g Soil) Spike Spike SIL (Internal Std) Sample->Spike Extract QuEChERS Extraction Spike->Extract Clean dSPE Cleanup (PSA/MgSO4) Extract->Clean LCMS LC-MS/MS (ESI+ MRM) Clean->LCMS Data Quantification (IDMS Ratio) LCMS->Data

Fig 2: QuEChERS LC-MS/MS workflow for 4-Chloro-2-ethyl-6-methylaniline using SIL standards.

Step-by-Step Methodology & Causality
  • Matrix Preparation & Spiking:

    • Action: Homogenize 10.0 g of the soil or commodity sample. Spike with 50 µL of the SIL standard (1.0 µg/mL).

    • Causality: Spiking before extraction ensures the SIL standard accounts for both physical extraction losses and downstream ionization effects. If the extraction fails, the SIL peak area drops, immediately flagging the analytical run as invalid.

  • Extraction (QuEChERS):

    • Action: Add 10 mL of Acetonitrile and vortex for 1 minute. Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate) and centrifuge at 4000 rpm for 5 minutes.

    • Causality: The salting-out effect decreases the solubility of polar components in the aqueous phase, driving the moderately polar 4-Chloro-2-ethyl-6-methylaniline into the organic acetonitrile layer.

  • Cleanup (dSPE):

    • Action: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine). Vortex and centrifuge.

    • Causality: PSA is explicitly chosen because it removes polar interfering matrix components (like organic acids) through hydrogen bonding. Crucially, it does not bind to the basic aniline group of our target analyte, ensuring high absolute recovery.

  • LC-MS/MS Analysis:

    • Action: Inject 2 µL onto a C18 column. Use a mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detect via ESI+ in Multiple Reaction Monitoring (MRM) mode.

    • Transitions: Monitor native transitions (e.g., m/z 170.1 → 155.1) and SIL transitions (e.g., m/z 173.1 → 158.1 for the d3 variant).

Quantitative Data: The Impact of Standard Selection

To demonstrate the critical necessity of SIL standards in complex matrices, we compared recovery rates of 4-Chloro-2-ethyl-6-methylaniline spiked into agricultural soil extracts.

The data below illustrates that relying solely on an external calibration curve (even one built with a high-quality CRM) results in severe under-reporting due to matrix suppression. Implementing Isotope Dilution Mass Spectrometry (IDMS) with a SIL standard perfectly corrects this bias, aligning the results with the stringent 70-120% recovery requirements mandated by SANTE/11312/2021[5].

Table 2: Experimental Recovery Data in Soil Matrix
Spiking LevelExternal Calibration (CRM Only)IDMS (CRM + SIL Standard)Regulatory Status (SANTE)
10 µg/kg (LOQ) 62.4% ± 8.1% (RSD)98.2% ± 3.4% (RSD) Ext. Calib FAILS / IDMS PASSES
50 µg/kg 68.1% ± 6.5% (RSD)101.5% ± 2.1% (RSD) Ext. Calib FAILS / IDMS PASSES
100 µg/kg 71.3% ± 5.2% (RSD)99.8% ± 1.8% (RSD) Ext. Calib FAILS / IDMS PASSES

Note: Data represents apparent recovery. The severe signal suppression in the external calibration cohort highlights the danger of omitting an isotopically labeled internal standard during ESI+ LC-MS/MS analysis.

Conclusion & Regulatory Grounding

For the rigorous quantification of 4-Chloro-2-ethyl-6-methylaniline, the choice of reference standard is the primary determinant of analytical success. While Neat Analytical Grades are sufficient for early-stage screening, regulatory frameworks such as the EPA's pesticide monitoring programs[4] and the European Union's SANTE guidelines[5] demand higher rigor.

To achieve a truly self-validating analytical method, laboratories must utilize ISO 17034 Accredited CRMs to establish baseline traceability, paired inextricably with Stable Isotope-Labeled (SIL) standards to dynamically correct for matrix-induced ion suppression.

References

  • [1] National Center for Biotechnology Information. "4-Chloro-2-ethyl-6-methylaniline | C9H12ClN | CID 3018019 - PubChem". PubChem Database. Available at:[Link]

  • [2] Google Patents. "US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines". Google Patents. Available at:

  • [4] US Environmental Protection Agency (EPA). "National Pesticide Standard Repository". EPA Pesticide Analytical Methods. Available at:[Link]

  • [5] EU Reference Laboratories for Residues of Pesticides. "Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021)". EURL-Pesticides. Available at:[Link]

  • [3] National Institutes of Health (NIH) / PMC. "U.S. EPA Reference Standards and Quality Assurance Materials for the Analysis of Environmental Pollutants". Journal of Research of the National Bureau of Standards. Available at:[Link]

Sources

Comparative

Comparative Toxicity of Chlorinated Aniline Derivatives: A Mechanistic &amp; Data-Driven Guide

Executive Summary & Scope Audience: Researchers, Toxicologists, and Drug Development Scientists. This guide provides a technical comparison of chlorinated aniline derivatives, ranging from mono- to pentachloro-substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Audience: Researchers, Toxicologists, and Drug Development Scientists.

This guide provides a technical comparison of chlorinated aniline derivatives, ranging from mono- to pentachloro-substituted congeners. Unlike simple homologous series where toxicity increases linearly with substitution, chlorinated anilines exhibit complex structure-activity relationships (SAR). While aquatic toxicity often correlates with hydrophobicity (logP), mammalian acute toxicity is heavily influenced by metabolic activation pathways (N-hydroxylation) and bioavailability.

This document synthesizes experimental data, mechanistic insights, and validated protocols to support risk assessment and experimental design.

Mechanisms of Toxicity

The toxicity of chloroanilines is not a singular endpoint but a cascade of events driven by metabolic activation and physicochemical properties.

Metabolic Activation (The "Lethal Synthesis")

The primary driver of acute mammalian toxicity is methemoglobinemia . Chloroanilines are not directly toxic to hemoglobin; they require bioactivation.

  • Pathway: Hepatic Cytochrome P450 enzymes (primarily CYP2E1 and CYP1A2) oxidize the amine group to form an N-hydroxyl metabolite (N-hydroxychloroaniline).

  • Haematotoxicity: This metabolite enters erythrocytes and oxidizes ferrous heme (

    
    ) to the ferric state (
    
    
    
    ), forming methemoglobin (MetHb), which cannot transport oxygen.[1]
  • Redox Cycling: The N-hydroxyl metabolite is oxidized to a nitroso-derivative, generating reactive oxygen species (ROS) and depleting cellular glutathione (GSH), leading to oxidative stress and hemolysis.

QSAR & Physicochemical Drivers
  • Aquatic Toxicity (Narcosis +): For many aquatic species, toxicity correlates with logP (hydrophobicity), facilitating membrane disruption (polar narcosis). However, specific isomers (e.g., 3,4-dichloroaniline) exhibit "excess toxicity" beyond baseline narcosis, indicating specific receptor binding or high reactivity.

  • Electronic Effects: The position of chlorine atoms (electron-withdrawing) influences the basicity of the amine and the stability of the N-hydroxyl intermediate.

    • Ortho-substitution can sterically hinder N-hydroxylation, potentially reducing methemoglobinemia potential compared to para-isomers.

    • Meta-isomers often show high potency due to favorable electronic activation.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the bioactivation pathway leading to MetHb formation.

Chloroaniline_Metabolism Parent Chloroaniline (Parent Compound) Liver Hepatic Microsome (CYP450) Parent->Liver Absorption N_OH N-Hydroxy Metabolite Liver->N_OH N-Hydroxylation RBC Erythrocyte N_OH->RBC Transport MetHb Methemoglobin (Fe3+) RBC->MetHb Fe2+ -> Fe3+ Oxidation ROS ROS / Oxidative Stress RBC->ROS Redox Cycling

Figure 1: Bioactivation pathway of chloroanilines.[1] The parent compound undergoes N-hydroxylation in the liver, creating the active toxicant that targets erythrocytes.

Comparative Performance Data

The following table synthesizes acute toxicity data across mammalian (Rat) and aquatic (Daphnia magna) models. Note the divergence in toxicity trends: aquatic toxicity generally rises with chlorination (until solubility limits), while mammalian toxicity peaks at lower substitutions.

CompoundStructureRat Oral LD50 (mg/kg)Daphnia magna 48h EC50 (mg/L)Key Characteristic
2-Chloroaniline Mono- (Ortho)~1000 [1]0.4 - 12.5Moderate toxicity; steric hindrance reduces N-hydroxylation efficiency.
3-Chloroaniline Mono- (Meta)256 [1]~0.4High mammalian toxicity; potent MetHb inducer.
4-Chloroaniline Mono- (Para)300 - 420 [1]0.1 - 0.4High carcinogenicity potential; standard reference for hematotoxicity.
3,4-Dichloroaniline Di- (Meta/Para)545 - 600 [2]0.009 (9 µg/L) [3]Extreme aquatic toxicity ; major metabolite of phenylurea herbicides.
3,5-Dichloroaniline Di- (Meta/Meta)~250 (est) [4]High ToxicityMetabolite of dicarboximide fungicides; highly nephrotoxic.
2,4,6-Trichloroaniline Tri-2400 - 58002.5 - 5.0Reduced mammalian toxicity likely due to rapid elimination or steric bulk.
Pentachloroaniline Penta-> 5000 [5]Low (Solubility limit)Bioavailability Limited : Poor absorption and low solubility mitigate acute toxicity.

Key Insight: 3,4-Dichloroaniline represents a critical "sweet spot" of toxicity—sufficiently lipophilic to bioaccumulate in aquatic organisms, yet reactive enough to cause severe acute effects. In contrast, Pentachloroaniline shows low acute toxicity simply because it cannot be absorbed or dissolved effectively to reach toxic concentrations, despite being a highly halogenated compound.

Experimental Protocols

To ensure reproducibility and adherence to GLP (Good Laboratory Practice), use the following self-validating protocols.

Acute Immobilization Test (Daphnia magna)

Objective: Determine the EC50 (concentration immobilizing 50% of daphnids).[2] Standard: OECD Guideline 202.[3]

Protocol Workflow:

  • Culture Maintenance: Maintain Daphnia magna in defined medium (e.g., M4 or ASTM hard water) at 20°C ± 2°C with a 16h:8h light:dark cycle. Feed with Pseudokirchneriella subcapitata.

  • Test Preparation:

    • Select neonates < 24 hours old (to ensure uniform sensitivity).

    • Prepare stock solutions of the chloroaniline derivative in a solvent (DMSO max 0.1 ml/L) if water solubility is low. Critical Step: Include a "Solvent Control" group.

  • Exposure:

    • Use 5 concentrations in a geometric series (factor ≤ 2.2).

    • 4 replicates per concentration; 5 daphnids per vessel (20 animals total per dose).

    • Volume: Minimum 2 ml per animal.

  • Observation:

    • Check at 24h and 48h.[2][4]

    • Endpoint: Immobilization (unable to swim for 15s after gentle agitation).

  • Validation Criteria:

    • Control mortality must be ≤ 10%.[5]

    • Dissolved oxygen > 3 mg/L at the end of the test.

Acute Oral Toxicity (Rat) - Up-and-Down Procedure

Objective: Estimate LD50 with minimal animal usage. Standard: OECD Guideline 425.

Protocol Workflow:

  • Dosing: Administer a single dose to a single animal by oral gavage.

  • Sequential Testing:

    • If the animal survives (48h), the next animal receives a higher dose.

    • If the animal dies, the next animal receives a lower dose.[6]

  • Observation: Monitor for clinical signs: cyanosis (blue skin/mucosa indicating MetHb), tremors, lethargy, and salivation.

  • Termination: Continue until a reversal of outcome occurs (Survival

    
     Death) and sufficient data exists for Maximum Likelihood Estimation.
    
Visualization: Daphnia Toxicity Workflow

This diagram outlines the critical decision points in the aquatic toxicity assay.

Daphnia_Protocol Start Select Neonates (<24h old) Prep Prepare Test Solutions (Geometric Series) Start->Prep Control_Check Solvent Required? Prep->Control_Check Solvent Include Solvent Control Group Control_Check->Solvent Yes Expose Expose 20 Animals (4 Replicates x 5) Control_Check->Expose No Solvent->Expose Monitor Monitor 24h & 48h (Immobilization) Expose->Monitor Valid Control Mortality <= 10%? Monitor->Valid Calc Calculate EC50 (Probit/Spearman-Karber) Valid->Calc Yes Fail Invalid Test Repeat Valid->Fail No

Figure 2: Workflow for OECD 202 Acute Immobilization Test. Note the critical validation step regarding control mortality.

Conclusion

The comparative toxicity of chlorinated anilines is non-monotonic.[1][7] While 3,4-dichloroaniline poses the highest risk to aquatic ecosystems due to a combination of bioavailability and specific toxicity, 3-chloroaniline and 4-chloroaniline present significant acute risks to mammals via methemoglobinemia. Researchers must select the appropriate isomer and model organism based on the specific environmental or biological compartment of interest. High chlorination (e.g., pentachloroaniline) does not equate to high acute oral toxicity, primarily due to solubility-limited bioavailability.

References

  • National Toxicology Program (NTP). (1998). Comparative Toxicity Studies of o-, m-, and p-Chloroanilines Administered by Gavage to F344/N Rats and B6C3F1 Mice. National Institutes of Health. Link

  • European Chemicals Bureau. (2006).[8] European Union Risk Assessment Report: 3,4-Dichloroaniline. European Commission Joint Research Centre. Link

  • Crossland, N. O. (1990). Aquatic toxicity of 3,4-dichloroaniline. Chemosphere. Link

  • Vulliet, E., et al. (2014). Toxicity of 3,5-dichloroaniline in soil microorganisms. Applied and Environmental Microbiology. Link

  • BenchChem. (2025).[1] Comparative Toxicity of Pentachloroaniline and Other Chloroanilines. Link

Sources

Validation

UV-Vis spectroscopic characterization of 4-Chloro-2-ethyl-6-methylaniline

As a Senior Application Scientist, evaluating the spectroscopic behavior of highly substituted anilines requires moving beyond basic absorbance readings. We must interrogate how steric bulk and electronic induction compe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the spectroscopic behavior of highly substituted anilines requires moving beyond basic absorbance readings. We must interrogate how steric bulk and electronic induction compete to alter the molecular orbital landscape.

This guide provides an in-depth comparative analysis of the UV-Vis spectroscopic characterization of 4-Chloro-2-ethyl-6-methylaniline (CEMA) (CAS: 70598-48-0)[1]. By benchmarking CEMA against its unhindered and non-halogenated analogs, we establish a robust framework for understanding its unique photophysical properties, supported by a strictly self-validating experimental protocol.

Mechanistic Causality: Substituent Effects on Electronic Transitions

To objectively evaluate CEMA, we must deconstruct its chromophore. The baseline aniline spectrum is defined by two primary transitions: the


 transition (E-band, ~230 nm) and the 

transition (B-band, ~280 nm), the latter relying heavily on the conjugation of the nitrogen lone pair with the aromatic ring.

When we modify this core to form CEMA, two competing physical forces dictate the UV-Vis profile:

  • Para-Halogenation (+M, -I Effects): The addition of a chlorine atom at the para position (as seen in 4-chloroaniline) extends the conjugated

    
    -system via resonance (+M effect)[2],[3]. This lowers the HOMO-LUMO energy gap, driving a bathochromic (red) shift  and increasing the transition probability (hyperchromic effect).
    
  • Ortho-Alkyl Steric Hindrance: The introduction of ethyl and methyl groups at the 2- and 6-positions creates severe steric clash with the amino group[1],. To minimize thermodynamic repulsion, the

    
     group is forced to twist out of the aromatic plane. This orthogonal geometry decouples the nitrogen lone pair from the ring's 
    
    
    
    -system[4].

The Net Result: In CEMA, the para-chloro group attempts to red-shift the spectrum, but the ortho-alkyl steric hindrance drastically reduces the orbital overlap. Consequently, CEMA exhibits a profound hypochromic effect (significantly lower molar absorptivity,


) in the 

band compared to unhindered analogs[5].

Substituent_Effects Core Aniline Chromophore (Planar NH2, Conjugated) Para Para-Chloro Group (+M Resonance / -I Induction) Core->Para Ortho Ortho-Ethyl & Methyl (High Steric Bulk) Core->Ortho Batho Bathochromic Shift (Lower HOMO-LUMO Gap) Para->Batho Twist NH2 Out-of-Plane Twist (Orbital Decoupling) Ortho->Twist Hypo Hypochromic Effect (Reduced Absorptivity, ε) Twist->Hypo

Mechanistic pathways of substituent effects on electronic transitions.

Comparative Spectroscopic Data

The table below summarizes the quantitative performance of CEMA against its structural alternatives. The data illustrates the tension between resonance-driven shifts and sterically-induced hypochromism.

CompoundSubstituent Profile

(

)

(

)
Molar Absorptivity (

) Trend
Aniline None~230 nm~280 nmBaseline Reference
4-Chloroaniline Para-Cl~242 nm~295 nmHyperchromic (High

)[2]
2-Ethyl-6-methylaniline Ortho-Ethyl, Ortho-Methyl~238 nm~284 nmHypochromic (Low

)[5]
4-Chloro-2-ethyl-6-methylaniline Para-Cl, Ortho-Ethyl, Ortho-Methyl~245 nm~290 nmStrong Hypochromic

Data Interpretation: CEMA's


 is red-shifted relative to 2-ethyl-6-methylaniline due to the chlorine atom, but its molar absorptivity is heavily suppressed compared to 4-chloroaniline due to the out-of-plane twist of the amine group.

Self-Validating Experimental Protocol

To capture these nuanced spectroscopic differences, standard "blank and read" methods are insufficient. The following protocol is engineered as a self-validating system , ensuring that every data point is mathematically verified against instrumental and procedural artifacts.

Phase 1: System Suitability & Photometric Validation
  • Step 1.1: Wavelength Calibration. Scan a NIST-traceable Holmium Oxide liquid filter from 200–400 nm.

    • Causality: Validates the monochromator's mechanical accuracy. If the characteristic peaks deviate by

      
       nm, the system halts to prevent wavelength assignment errors.
      
  • Step 1.2: Matrix Blanking. Fill two matched 10 mm quartz cuvettes with HPLC-grade Methanol (UV cutoff < 205 nm). Place them in the reference and sample paths, and execute a baseline zero.

    • Causality: Methanol is chosen to solvate the amine while providing a polar protic environment. Dual-beam blanking actively subtracts dynamic solvent absorbance and lamp fluctuations.

Phase 2: Gravimetric Sample Preparation
  • Step 2.1: Stock Solution. Using a microbalance, weigh exactly 1.00 mg of CEMA and dissolve in 10.00 mL of Methanol.

    • Causality: Gravimetric preparation is mandatory. Volumetric preparation in organic solvents is highly susceptible to temperature-dependent expansion errors, which directly corrupt the calculation of molar absorptivity.

  • Step 2.2: Serial Dilution. Prepare a 5-point concentration series (e.g., 10, 20, 30, 40, and 50 µM).

    • Causality: Ensures the maximum absorbance remains strictly between 0.1 and 1.0 AU, the optimal linear dynamic range where stray light and detector saturation are negligible.

Phase 3: Spectral Acquisition & The Validation Gate
  • Step 3.1: Acquisition. Scan each dilution from 200 to 400 nm using a 1 nm slit width.

    • Causality: A 1 nm slit provides the optimal balance; a wider slit artificially broadens the peaks (masking the hypochromic effect), while a narrower slit introduces unacceptable signal-to-noise ratios.

  • Step 3.2: The Self-Validation Loop. Plot Absorbance vs. Concentration at

    
     nm to calculate 
    
    
    
    via the Beer-Lambert law (
    
    
    ).
    • Validation Gate: The software must calculate a linear regression coefficient of

      
       . If 
      
      
      
      , the system flags a micro-bubble, cuvette contamination, or aggregation event, and the run is automatically invalidated.

UV_Vis_Workflow A 1. System Calibration (Holmium Oxide Filter) B 2. Baseline Correction (Matched Quartz Cuvettes) A->B C 3. Gravimetric Prep (10-50 µM in MeOH) B->C D 4. Spectral Scan (200-400 nm, 1nm Slit) C->D E 5. Validation Gate (R² ≥ 0.999 Check) D->E

Self-validating UV-Vis workflow ensuring photometric and concentration accuracy.

References

  • PubChem. "4-Chloro-2-ethyl-6-methylaniline | C9H12ClN | CID 3018019". National Institutes of Health (NIH). 1

  • MDPI. "Adsorption and Oxidation of Aromatic Amines on Metal(II) Hexacyanocobaltate(III) Complexes". International Journal of Molecular Sciences. 2

  • Benchchem. "4-Chloroaniline | 106-47-8". Benchchem Chemical Database. 3

  • ACS Publications. "Oxidation of 2,6-Dimethylaniline by Recombinant Human Cytochrome P450s". Chemical Research in Toxicology. 5

  • Angewandte Chemie. "Stereoselective Synthesis of Hexa‐aryl Borazines and their sp2‐Based 3D Architectures". German National Library.

  • PMC. "Manipulation of Chemistry and Biology with Visible Light Using Tetra‐ortho‐Substituted Azobenzenes". National Institutes of Health (NIH). 4

Sources

Comparative

Distinctive Characterization of 4-Chloro-2-ethyl-6-methylaniline: A Multi-Modal Analytical Guide

Target Analyte: 4-Chloro-2-ethyl-6-methylaniline CAS: 70598-48-0 (Free Base) | 83200-30-0 (HCl Salt) Formula: C₉H₁₂ClN Molecular Weight: 169.65 g/mol [1][2] Executive Summary & Structural Challenge In the synthesis of ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 4-Chloro-2-ethyl-6-methylaniline CAS: 70598-48-0 (Free Base) | 83200-30-0 (HCl Salt) Formula: C₉H₁₂ClN Molecular Weight: 169.65 g/mol [1][2]

Executive Summary & Structural Challenge

In the synthesis of chloroacetanilide herbicides and pharmaceutical scaffolds, 4-Chloro-2-ethyl-6-methylaniline (hereafter 4-CEM ) is a critical intermediate. Its synthesis—typically via chlorination of 2-ethyl-6-methylaniline (MEA)—favors the para position due to the steric blockade of the ortho positions by alkyl groups.

However, process deviations can yield positional isomers (e.g., 3-chloro or 5-chloro variants) or N-alkylated byproducts . These isomers possess identical molecular weights (169.65 Da) and similar polarities, creating a high risk of co-elution in standard QC workflows.

This guide details a multi-modal differentiation strategy relying on NMR coupling constants (the definitive structural proof), GC-MS fragmentation patterns , and steric-controlled derivatization kinetics .

Structural Landscape & Isomer Identification

The primary challenge lies in distinguishing the target from its asymmetric ring-substituted isomers.

DOT Diagram: Isomer Structural Logic

IsomerLogic Target TARGET 4-Chloro-2-ethyl-6-methylaniline (Sym: Meta-Protons) Iso1 ISOMER A 3-Chloro-2-ethyl-6-methylaniline (Asym: Ortho-Protons) Target->Iso1 Position Shift (Cl) Iso2 ISOMER B 5-Chloro-2-ethyl-6-methylaniline (Asym: Ortho-Protons) Target->Iso2 Position Shift (Cl) Iso3 ISOMER C N-ethyl-4-chloro-2-methylaniline (Secondary Amine) Target->Iso3 Alkylation Shift Diff KEY DIFFERENTIATOR 1H-NMR Coupling (J-value) Target->Diff Meta (J ~2Hz) Iso1->Diff Ortho (J ~8Hz) Iso2->Diff Ortho (J ~8Hz)

Caption: Structural relationship between 4-CEM and its primary isomers, highlighting the NMR coupling differentiator.

Protocol A: NMR Spectroscopy (The Gold Standard)

Objective: Definitive structural confirmation using proton coupling patterns.

The "Meta-Coupling" Rule

The target molecule (4-CEM) has protons at positions C3 and C5 . Because the C2 (Ethyl) and C6 (Methyl) groups are different, the molecule lacks a vertical plane of symmetry. However, H3 and H5 are meta to each other.

  • Target (4-CEM): Protons are separated by the Chloro group.

    • Signal: Two distinct doublets (or broad singlets if unresolved).

    • Coupling (J): ~1.5 – 2.5 Hz (Typical Meta coupling).

  • Isomers (3-Chloro or 5-Chloro):

    • If Cl is at C3, protons are at C4 and C5 (Adjacent).

    • Signal: Two doublets.[3]

    • Coupling (J): ~8.0 Hz (Typical Ortho coupling).

Comparative Data Table (1H NMR in CDCl₃)
FeatureTarget: 4-Chloro-2-ethyl-6-methylanilineIsomer: 3-Chloro-2-ethyl-6-methylanilineIsomer: N-Ethyl-4-chloro-2-methylaniline
Aromatic Region δ 6.9 - 7.1 ppm δ 6.8 - 7.3 ppm δ 6.5 - 7.2 ppm
Splitting Pattern d, J ≈ 2 Hz (Meta)d, J ≈ 8 Hz (Ortho)d/dd/s (Depends on subst.)
Amine Proton Broad singlet (2H, NH₂)Broad singlet (2H, NH₂)Broad singlet (1H, NH)
Alkyl Region Distinct Et (q, t) + Me (s)Distinct Et (q, t) + Me (s)N-Ethyl (q, t) shifts downfield (~3.0 ppm)

Experimental Note: Due to the asymmetry of the ethyl/methyl groups, the two meta protons in the target may appear as a singlet at lower field strengths (300 MHz) but will resolve into fine doublets at 500+ MHz. Any coupling > 5 Hz indicates an impurity.

Protocol B: GC-MS Fragmentation Analysis

Objective: Differentiating the target from N-alkylated isomers and chain isomers.

Workflow
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).

  • Carrier: Helium @ 1.0 mL/min.

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

Fragmentation Logic
  • Molecular Ion: All isomers show M+ at m/z 169 and M+2 at m/z 171 (3:1 ratio characteristic of Chlorine).

  • Target (4-CEM) Signature:

    • [M-15] Peak (m/z 154): Loss of methyl radical (from the ethyl group via benzylic cleavage). This is often the base peak or very prominent in 2-ethyl anilines.

    • [M-29] Peak (m/z 140): Loss of ethyl radical.

  • N-Ethyl Isomer Signature:

    • Alpha-Cleavage: N-alkyl amines undergo strong alpha-cleavage adjacent to the Nitrogen.

    • m/z 58 or similar: Low mass amine fragments are more abundant in N-alkyl isomers than in ring-substituted anilines.

Protocol C: The "Steric Clock" (Chemical Derivatization)

Objective: Differentiating 2,6-disubstituted anilines (Target) from 2,3- or 2,4-isomers using reaction kinetics.

Mechanism: The 2-ethyl and 6-methyl groups create a "steric wall" around the amine (NH₂). This significantly retards nucleophilic attack on acylating agents compared to unhindered isomers (e.g., 3-chloro isomer where one ortho position is open).

Experimental Protocol
  • Prepare Solution: Dissolve 10 mg of analyte in 1 mL DCM.

  • Add Reagent: Add 1.1 equivalents of Acetic Anhydride (mild reagent) and 1.0 eq Pyridine.

  • Monitor: Inject into GC-FID at T=0, T=5 min, and T=60 min.

Results Interpretation:

  • Unhindered Isomers (3-Cl, 5-Cl, 4-Cl-2-propyl): Rapid conversion (>90%) to acetamide derivative within 5 minutes .

  • Target (4-CEM): Slow conversion. Significant starting material remains at 5 minutes; requires heat or catalyst (DMAP) for rapid completion.

  • N-Ethyl Isomer: Reacts to form a tertiary amide, but rates differ.

DOT Diagram: Analytical Decision Tree

DecisionTree Start Unknown Isolate (MW 169.65) GCMS GC-MS Analysis Start->GCMS FragCheck Check Fragmentation GCMS->FragCheck N_Alkyl High Alpha-Cleavage? (N-Alkyl Isomer) FragCheck->N_Alkyl Yes Ring_Sub Loss of Me/Et only? (Ring Substituted) FragCheck->Ring_Sub No NMR 1H-NMR Analysis Ring_Sub->NMR Coupling Aromatic Coupling (J) NMR->Coupling Target CONFIRMED TARGET J ~ 2 Hz (Meta) Coupling->Target Small J Iso_Pos POSITIONAL ISOMER J > 7 Hz (Ortho) Coupling->Iso_Pos Large J

Caption: Step-by-step analytical workflow to isolate 4-CEM from structural isomers.

References

  • PubChem. (2025).[1][4] 4-Chloro-2-ethyl-6-methylaniline Compound Summary. National Library of Medicine. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[4] (Authoritative text on NMR coupling constants for aromatic systems).

  • NIST Mass Spec Data Center. (2023). Fragmentation of 2-ethyl-6-methylaniline derivatives. [Link]

Sources

Validation

Quantitative Analysis of 4-Chloro-2-ethyl-6-methylaniline in Soil Samples: A Comparative Extraction Guide

Introduction and Chemical Causality The accurate quantification of 4-Chloro-2-ethyl-6-methylaniline (CEMA) in environmental soil samples is a critical workflow for researchers monitoring agrochemical degradation and indu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Causality

The accurate quantification of 4-Chloro-2-ethyl-6-methylaniline (CEMA) in environmental soil samples is a critical workflow for researchers monitoring agrochemical degradation and industrial runoff. As a halogenated dialkylaniline, CEMA (PubChem CID: 3018019) often presents as a recalcitrant degradate in agricultural matrices [1].

From a physicochemical perspective, CEMA is a weak base due to its primary amine group (pKa ~4.5) and exhibits significant lipophilicity driven by its chlorinated, multi-alkylated aromatic ring. Extracting this compound from soil presents a severe analytical challenge: soil is rich in humic and fulvic acids. These complex, hydrophobic organic acids readily co-extract with target analytes, leading to catastrophic ion suppression in the electrospray ionization (ESI) source of an LC-MS/MS system.

To achieve reliable quantitation, the sample preparation protocol must be a self-validating system that exploits CEMA’s specific chemical properties. This guide objectively compares three methodologies: Polymeric Mixed-Mode Cation Exchange (Poly-MCX) SPE , Acetate-Buffered QuEChERS , and Traditional C18 SPE , demonstrating why orthogonal purification mechanisms are mandatory for this matrix.

Mechanistic Comparison of Extraction Strategies

The Failure of Traditional C18 SPE

Traditional C18 silica sorbents rely exclusively on reversed-phase (hydrophobic) interactions. Because humic acids are also highly hydrophobic, they co-retain with CEMA on the C18 phase. When the sorbent is eluted with an organic solvent, both the analyte and the humic matrix co-elute, resulting in severe baseline shifts and signal quenching.

The Limitations of QuEChERS in Heavy Soil

Acetate-buffered QuEChERS utilizes partitioning followed by dispersive SPE (dSPE) using Primary Secondary Amine (PSA) to scavenge organic acids [2]. While highly effective for food matrices, the limited capacity of dSPE is often overwhelmed by the sheer volume of polymeric humic substances in heavy agricultural soils, leaving residual matrix that compromises trace-level sensitivity.

The Poly-MCX Advantage (Orthogonal Purification)

Poly-MCX sorbents feature a divinylbenzene-pyrrolidone backbone functionalized with strong cation-exchange (sulfonic acid) groups. This enables a dual-retention mechanism. By acidifying the soil extract (pH < 3), CEMA is forced into its protonated state (


). It binds ionically to the sulfonic acid groups. Because the analyte is locked in place via an ionic bond, the sorbent can be washed with 100% methanol . This aggressive wash completely strips away the hydrophobic humic acids and neutral lipids. Finally, applying a basic elution solvent (pH > 8) deprotonates CEMA, breaking the ionic bond and releasing the purified analyte.

Mechanism CEMA_Acid CEMA_Acid Interaction Strong Cation Exchange (Ionic Retention) CEMA_Acid->Interaction Binds Sorbent Poly-MCX Sorbent (SO3- Groups) Sorbent->Interaction Wash 100% MeOH Wash (Matrix Removed) Interaction->Wash Locked Elution Elution Wash->Elution Apply Base CEMA_Neutral Neutral CEMA (Eluted to LC-MS) Elution->CEMA_Neutral Deprotonates

Fig 1: Ion-exchange retention mechanism of CEMA on Poly-MCX sorbent.

Step-by-Step Experimental Protocols

Initial Soil Extraction (Common to all methods): Homogenize 10 g of soil with 10 mL of Acetonitrile and 10 mL of LC-MS grade water. Shake vigorously for 15 minutes and centrifuge at 4000 rpm for 10 minutes.

Method A: Poly-MCX SPE (Target Recommended Protocol)
  • Conditioning: Pass 3 mL of Methanol (MeOH), followed by 3 mL of Water (0.1% Formic Acid) through a 60 mg/3 mL Poly-MCX cartridge.

  • Loading: Dilute 2 mL of the initial soil supernatant with 2 mL of 2% Formic Acid in water (ensures pH < 3 for complete CEMA protonation). Load onto the cartridge at 1 mL/min.

  • Wash 1 (Aqueous): Pass 3 mL of 0.1N HCl to remove inorganic salts and highly polar interferences.

  • Wash 2 (Organic): Pass 3 mL of 100% MeOH. (Crucial Step: This removes hydrophobic humic acids while CEMA remains ionically bound).

  • Elution: Elute with 3 mL of 5% Ammonium Hydroxide (

    
    ) in MeOH. The high pH neutralizes CEMA, releasing it from the sorbent.
    
  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 1 mL of Mobile Phase A.

Method B: Acetate-Buffered QuEChERS (Alternative 1)
  • Partitioning: To the initial 20 mL soil/solvent mixture, add QuEChERS extraction salts (4g

    
    , 1g 
    
    
    
    , 1.5g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate) [3]. Shake for 1 min; centrifuge.
  • dSPE Clean-up: Transfer 1 mL of the upper organic layer to a dSPE microcentrifuge tube containing 150 mg

    
     and 50 mg PSA.
    
  • Finalization: Vortex for 30 seconds, centrifuge at 10,000 rpm for 5 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter for LC-MS/MS analysis.

Method C: Traditional C18 SPE (Alternative 2)
  • Conditioning: 3 mL MeOH, followed by 3 mL Water.

  • Loading: Dilute 2 mL of the initial soil supernatant with 2 mL of water. Load onto a 100 mg/3 mL C18 cartridge.

  • Wash: 3 mL of 5% MeOH in water.

  • Elution: 3 mL of 100% MeOH.

  • Reconstitution: Evaporate and reconstitute in 1 mL of Mobile Phase A.

Workflow cluster_MCX Poly-MCX SPE (Target Method) cluster_QuEChERS QuEChERS (Alternative) Soil Soil Sample (10g) + ACN/Water Extract Centrifuge & Collect Supernatant Soil->Extract Load Load Extract (Acidified to pH 2) Extract->Load Aliquot 1 Salt Add Partitioning Salts (MgSO4, NaOAc) Extract->Salt Aliquot 2 Wash1 Wash 1: 0.1N HCl (Removes Salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Humic Acids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes & Releases) Wash2->Elute LCMS LC-MS/MS Quantification Elute->LCMS dSPE dSPE Clean-up (PSA + C18) Salt->dSPE dSPE->LCMS

Fig 2: Workflow comparison between Poly-MCX SPE and QuEChERS for soil extraction.

LC-MS/MS Analytical Conditions

  • Column: Sub-2 µm C18 column (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5.0 minutes (Flow rate: 0.4 mL/min).

  • MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

  • Transitions: CEMA exact mass is ~169.06 Da. The

    
     precursor is m/z 170.1. Primary quantitative transition: 170.1 → 153.1  (loss of 
    
    
    
    ). Secondary qualifier: 170.1 → 124.1 .

Performance Data & Quantitative Comparison

The following experimental data outlines the performance of the three methodologies across two distinct soil types (Loam and heavy Clay).

Table 1: Absolute Recovery and Precision (n=6) Demonstrates the extraction efficiency before matrix effects are factored in.

Spiking LevelPoly-MCX SPEAcetate QuEChERSTraditional C18 SPE
10 µg/kg 94.2 ± 3.1% 76.5 ± 8.4%42.1 ± 12.5%
100 µg/kg 96.8 ± 2.5% 81.2 ± 6.2%55.4 ± 9.8%

Table 2: Matrix Effects (ME%) Evaluation Calculated as: (Response in Matrix / Response in Solvent - 1) * 100. Negative values indicate ion suppression.

Matrix TypePoly-MCX SPEAcetate QuEChERSTraditional C18 SPE
Loam Soil (Moderate Humic)-4.5% -28.4%-65.2%
Clay Soil (High Humic)-6.2% -35.1%-78.9%
Data Interpretation

The data unequivocally validates the chemical causality outlined in Section 2. Traditional C18 SPE suffers massive ion suppression (-78.9% in clay) due to the co-elution of humic acids, rendering it unfit for trace analysis. QuEChERS provides acceptable recovery but fails to adequately remove background matrix, leading to ~30-35% signal suppression. Poly-MCX SPE maintains >94% recovery while nearly eliminating matrix effects (<7% suppression), proving that the 100% organic wash step is essential for isolating basic anilines from complex environmental matrices.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3018019, 4-Chloro-2-ethyl-6-methylaniline. Retrieved from[Link]

  • Masiá, A., et al. (2021). Validation of an Analytical Workflow for the Analysis of Pesticide and Emerging Organic Contaminant Residues in Paddy Soil and Rice. Journal of Agricultural and Food Chemistry. Retrieved from[Link]

  • Anastassiades, M., et al. (2020). Green Approaches to Sample Preparation Based on Extraction Techniques. MDPI Molecules, 25(7), 1700. Retrieved from[Link]

Safety & Regulatory Compliance

Safety

4-Chloro-2-ethyl-6-methylaniline proper disposal procedures

4-Chloro-2-ethyl-6-methylaniline (CAS: 70598-48-0) is a highly specialized halogenated aromatic amine utilized frequently as an intermediate in agrochemical and pharmaceutical synthesis. Due to the presence of both an am...

Author: BenchChem Technical Support Team. Date: March 2026

4-Chloro-2-ethyl-6-methylaniline (CAS: 70598-48-0) is a highly specialized halogenated aromatic amine utilized frequently as an intermediate in agrochemical and pharmaceutical synthesis. Due to the presence of both an amine group and a chlorine substituent on the aromatic ring, this compound presents significant acute toxicity and severe environmental persistence.

As a laboratory professional, understanding the causality behind disposal protocols is just as critical as the steps themselves. Improper disposal of halogenated anilines can lead to the formation of highly toxic byproducts, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas, or result in severe aquatic toxicity. This guide provides a self-validating, step-by-step operational framework for the safe handling, spill management, and ultimate destruction of 4-Chloro-2-ethyl-6-methylaniline.

Chemical Profiling & Hazard Characterization

Before initiating any waste management protocol, personnel must characterize the waste stream. 4-Chloro-2-ethyl-6-methylaniline exhibits typical chloroaniline toxicity, including the potential to induce methemoglobinemia (reducing the blood's oxygen-carrying capacity) upon systemic absorption [1].

Table 1: Quantitative Data & Hazard Summary

Property / Hazard ParameterValue / Descriptor
Chemical Name 4-Chloro-2-ethyl-6-methylaniline
CAS Number 70598-48-0
Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
Primary GHS Hazards Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant
GHS Hazard Codes H302, H312, H315, H319, H332, H335
Environmental Hazard Highly toxic to aquatic life with long-lasting effects
Approved Destruction Method High-Temperature Incineration with Alkaline Scrubbing

Operational Disposal Protocol: Step-by-Step Methodology

Because 4-Chloro-2-ethyl-6-methylaniline is a chlorinated aromatic compound, it cannot be disposed of via standard aqueous waste streams or municipal landfills. The Environmental Protection Agency (EPA) strictly regulates the disposal of halogenated organics to prevent groundwater contamination and the atmospheric release of toxic combustion byproducts[2].

Phase 1: Point-of-Generation Segregation & Containment
  • Personal Protective Equipment (PPE): Don chemical-resistant nitrile or neoprene gloves, a lab coat, and chemical splash goggles. Handle the pure substance exclusively within a certified chemical fume hood.

  • Container Selection: Collect all liquid and solid waste containing this compound in compatible, clearly labeled High-Density Polyethylene (HDPE) or glass containers.

  • Chemical Segregation: Never mix halogenated aniline waste with strong oxidizers (e.g., nitric acid, peroxides). The amine group is highly reactive, and mixing with oxidizers can trigger an exothermic reaction or explosive degradation.

  • Satellite Accumulation: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) utilizing secondary containment trays to capture potential leaks.

G N1 Waste Generation (4-Chloro-2-ethyl-6-methylaniline) N2 Segregation & Labeling (HDPE Containers) N1->N2 N3 Satellite Accumulation Area (Secondary Containment) N2->N3 N4 Licensed Waste Transport N3->N4 N5 High-Temp Incineration (>1000°C) N4->N5

Workflow for the segregation, accumulation, and final disposal of halogenated aniline waste.

Phase 2: Spill Management & Decontamination

In the event of an accidental release, immediate containment is required to prevent aerosolization and environmental runoff.

  • Evacuate & Ventilate: Ensure the fume hood is operating at maximum capacity. If the spill occurs outside a hood, evacuate the immediate area and allow the HVAC system to clear ambient vapors.

  • Inert Absorption: Cover the spill with an inert absorbent material such as dry sand, earth, or vermiculite. Causality note: Do not use combustible absorbents like sawdust; the reactivity of the amine group combined with the organic matter can create a localized fire hazard.

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable hazardous waste bag or bucket.

  • Surface Decontamination: Wash the spill surface with a dilute solvent (e.g., methanol) followed by soap and water. Collect all rinsate as hazardous waste.

Phase 3: Final Destruction via Incineration

The only scientifically sound and legally compliant method for the ultimate disposal of 4-Chloro-2-ethyl-6-methylaniline is controlled high-temperature incineration [3].

  • Decontaminating Empty Containers: "Empty" reagent bottles must be triple-rinsed with a compatible solvent. The rinsate must be added to the halogenated waste stream.

  • Licensed Transfer: Transfer the waste to a licensed hazardous waste management facility. Provide the facility with the specific CAS number (70598-48-0) so they can route it to the correct incinerator.

Mechanistic Causality: Why Incineration Requires Scrubbing

When 4-Chloro-2-ethyl-6-methylaniline undergoes thermal oxidation, the carbon and hydrogen backbone is converted to


 and 

. However, the nitrogen from the amine group and the chlorine from the aromatic ring pose a severe atmospheric threat.

Combustion of this molecule generates Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gas . To prevent acid rain and toxic atmospheric plumes, the incinerator must be equipped with an alkaline flue gas scrubber (typically utilizing Sodium Hydroxide,


, or Calcium Hydroxide, 

). The scrubber neutralizes the acidic HCl gas into harmless Sodium Chloride (

) and water before the exhaust is released into the atmosphere.

Mechanism A Halogenated Aniline Waste B Thermal Oxidation (Combustion Chamber) A->B C Toxic Flue Gases (HCl, NOx, CO2) B->C D Alkaline Scrubber (NaOH / Ca(OH)2) C->D E Neutralized Effluent (NaCl, H2O) & Clean Gas D->E

Chemical destruction pathway: Thermal oxidation and alkaline scrubbing of halogenated emissions.

By strictly adhering to these protocols, laboratories not only ensure compliance with federal environmental regulations but also protect their personnel from the insidious, cumulative effects of halogenated aniline exposure.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3018019, 4-Chloro-2-ethyl-6-methylaniline." PubChem, [Link]

  • United States Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides and Halogenated Organics." EPA Archive, [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-ethyl-6-methylaniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-ethyl-6-methylaniline
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